molecular formula C13H16NO5P B1295534 Diethyl (5-phenylisoxazol-3-yl) phosphate CAS No. 32306-29-9

Diethyl (5-phenylisoxazol-3-yl) phosphate

Cat. No.: B1295534
CAS No.: 32306-29-9
M. Wt: 297.24 g/mol
InChI Key: VLBRWDJSOHOVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (5-phenylisoxazol-3-yl) phosphate is a synthetic organophosphorus compound of significant interest in chemical and pharmacological research. Its structure, featuring an isoxazole ring linked to a diethyl phosphate group, makes it a valuable subject for studying novel biological activities and mechanisms of action. Researchers are particularly interested in this compound to explore its potential interactions with neurological targets. Structurally similar organophosphorus compounds incorporating an isoxazoline group have been shown to exhibit a multi-target mechanism, including inhibition of acetylcholinesterase (AChE), suppression of cholinergic synaptic transmission, and modulation of voltage-gated sodium (Nav) and potassium (Kv) channels . This synergistic action is a key area of investigation for developing new compounds with specific activities. The primary research applications for this compound include use as a chemical reference standard in analytical studies, a key intermediate in organic synthesis for creating novel derivatives, and a probe compound in neuropharmacology to study ion channel function and neurotransmission. Please note: The specific biological activity, potency, and full pharmacological profile of this compound are currently under investigation and may not be fully characterized. Researchers should consult the evolving scientific literature for the latest findings. Warning: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

IUPAC Name

diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBRWDJSOHOVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186043
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32306-29-9
Record name Isoxathion-oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32306-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl (5-phenylisoxazol-3-yl) phosphate (CAS Number 32306-29-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate, with the CAS number 32306-29-9, is an organophosphate compound featuring a phenylisoxazole moiety. Structurally, it belongs to a class of compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemicals due to their potential biological activities. Organophosphate esters are well-established inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE), which plays a critical role in the nervous system. The isoxazole ring system is also a versatile scaffold found in numerous biologically active molecules, contributing to a wide range of pharmacological effects.[1][2][3][4][5] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a plausible synthetic approach, its presumed mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
CAS Number 32306-29-9[6]
Molecular Formula C₁₃H₁₆NO₅P[6]
Molecular Weight 297.24 g/mol [6]
Alternate Names Phosphoric acid diethyl ester 5-phenyl-isoxazol-3-yl ester, Diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate[6]
Predicted Solubility Likely soluble in organic solvents such as dichloromethane and ethanol; less soluble in water.Inferred from related compounds[7]
Predicted State Likely a liquid or low-melting solid at room temperature.Inferred from related compounds[7]

Synthesis

Proposed Synthetic Pathway

The synthesis can be logically divided into two main steps: the formation of the 3-hydroxy-5-phenylisoxazole core and its subsequent phosphorylation.

G cluster_0 Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole cluster_1 Step 2: Phosphorylation Chalcone Chalcone Reaction1 Chalcone->Reaction1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction1 3-Hydroxy-5-phenylisoxazole 3-Hydroxy-5-phenylisoxazole Reaction1->3-Hydroxy-5-phenylisoxazole Base (e.g., KOH) Ethanol, Reflux Precursor 3-Hydroxy-5-phenylisoxazole Reaction2 Precursor->Reaction2 Phosphorylating_Agent Diethyl chlorophosphate (or POCl₃ then Ethanol) Phosphorylating_Agent->Reaction2 Target_Compound This compound Reaction2->Target_Compound Base (e.g., Pyridine or Triethylamine) Inert Solvent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole (Precursor)

This protocol is adapted from general methods for isoxazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a chalcone derivative (e.g., benzalacetophenone) (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

  • Reaction Execution: Add a solution of potassium hydroxide (or another suitable base) in ethanol to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into ice-water, and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound (Target Compound)

This protocol is based on standard phosphorylation procedures.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool in an ice bath.

  • Phosphorylation: Slowly add diethyl chlorophosphate (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is not available in the reviewed literature. However, based on its chemical structure as an organophosphate, its primary mode of action is predicted to be the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Organophosphates are known to act as irreversible inhibitors of AChE. They achieve this by phosphorylating a critical serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of neurotoxic effects.[8][9][10][11]

G cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh_released Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor ACh_released->ACh_receptor Binds & Activates AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by Overstimulation Receptor Overstimulation Hydrolysis Choline + Acetate AChE->Hydrolysis AChE_inhibited Inhibited AChE OP Diethyl (5-phenylisoxazol-3-yl) phosphate OP->AChE_inhibited Irreversibly Inhibits ACh_accumulates ACh Accumulation ACh_accumulates->Overstimulation Leads to

Caption: Proposed mechanism of acetylcholinesterase inhibition.

Potential Effects on Ion Channels

Studies on structurally similar compounds, such as O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), have indicated that in addition to AChE inhibition, these molecules may also exert effects on voltage-gated sodium (Na⁺) and potassium (K⁺) channels.[8] Such interactions could contribute to the overall neurotoxicity profile by disrupting the normal propagation of action potentials.

Experimental Protocols for Biological Evaluation

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine the inhibitory potential of a compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (test compound)

  • 96-well microplate reader

Procedure:

G Start Start Assay Prepare_Reagents Prepare solutions of AChE, ATCI, DTNB, and test compound in buffer Start->Prepare_Reagents Plate_Setup Add buffer, AChE, and test compound (or vehicle control) to wells Prepare_Reagents->Plate_Setup Incubation Incubate at room temperature (e.g., 15 minutes) Plate_Setup->Incubation Add_Substrate Add ATCI to initiate the reaction Incubation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm over time Add_Substrate->Measure_Absorbance Data_Analysis Calculate % inhibition and determine IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro AChE inhibition assay.

  • Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and plot this against the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

This compound is an organophosphate compound with a high potential for biological activity, primarily as an inhibitor of acetylcholinesterase. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and data from structurally related molecules. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its mechanism of action and biological potency. Such studies will be crucial in determining its potential applications in drug development or as a tool for neurobiological research.

References

"Diethyl (5-phenylisoxazol-3-yl) phosphate" molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound featuring a core structure that integrates a diethyl phosphate group with a 5-phenylisoxazole moiety. While specific research on this exact molecule is limited, its structural components suggest potential biological activities analogous to other organophosphates and isoxazole-containing compounds. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential as a bioactive agent, particularly as an acetylcholinesterase inhibitor. The information herein is compiled from available data on the target molecule and structurally related compounds to provide a predictive but thorough technical resource.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound have been identified, providing a baseline for its characterization.

PropertyValueSource
CAS Number 32306-29-9[1][2]
Molecular Formula C₁₃H₁₆NO₅P[1][2]
Molecular Weight 297.24 g/mol [1][2]
Canonical SMILES CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2[2]

Synthesis and Characterization

Proposed Synthetic Protocol: Perkow Reaction

The Perkow reaction provides a direct route to vinyl phosphates from α-haloketones and trialkyl phosphites.[1] A potential synthesis of this compound could be envisioned starting from 3-chloro-5-phenylisoxazole and triethyl phosphite.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-chloro-5-phenylisoxazole (1 equivalent) in an anhydrous aprotic solvent such as toluene or dioxane, add triethyl phosphite (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity: Acetylcholinesterase Inhibition

Organophosphates are a well-known class of acetylcholinesterase (AChE) inhibitors. The diethyl phosphate moiety in the target compound suggests a high likelihood of similar activity. Structurally related compounds, such as O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate, have demonstrated insecticidal properties through the inhibition of AChE.[4]

Proposed Mechanism of Action

The proposed mechanism of AChE inhibition by this compound involves the phosphorylation of the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

cluster_0 Acetylcholinesterase Active Site cluster_1 Inhibition Pathway AChE Acetylcholinesterase (Active Serine) Products Choline + Acetate AChE->Products Hydrolysis Phosphorylated_AChE Phosphorylated AChE (Inactive) Substrate Acetylcholine Substrate->AChE Binding Inhibitor Diethyl (5-phenylisoxazol-3-yl) phosphate Inhibitor->AChE Phosphorylation

Caption: Proposed mechanism of acetylcholinesterase inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • This compound (test compound)

    • 96-well microplate reader

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Include a control (without inhibitor) and a blank (without enzyme) for each assay.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

General Experimental Workflow for Characterization

The following diagram outlines a general workflow for the comprehensive characterization of a novel compound like this compound.

Start Synthesis and Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Start->Structural_Elucidation Physicochemical_Properties Physicochemical Properties (Solubility, LogP, pKa) Start->Physicochemical_Properties In_Vitro_Screening In Vitro Biological Screening (e.g., AChE Assay) Structural_Elucidation->In_Vitro_Screening Physicochemical_Properties->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for novel compound characterization.

Conclusion

This compound represents a molecule of interest at the intersection of organophosphate and isoxazole chemistry. While direct experimental data is currently sparse, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from analogous structures. The potential for this compound to act as an acetylcholinesterase inhibitor warrants further investigation, which could lead to applications in drug development and agrochemicals. The protocols and workflows detailed herein offer a starting point for researchers to explore the properties and potential of this and other related novel compounds.

References

"Diethyl (5-phenylisoxazol-3-yl) phosphate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound featuring a phenylisoxazole moiety. While specific detailed experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally similar compounds. This document aims to serve as a valuable resource for researchers interested in the physical, chemical, and potential biological properties of this compound.

Chemical and Physical Properties

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 32306-29-9[1]
Molecular Formula C₁₃H₁₆NO₅P[1]
Molecular Weight 297.24 g/mol [1]
Alternate Names Phosphoric acid diethyl ester 5-phenyl-isoxazol-3-yl ester[1]

Table 2: Predicted Physical Properties

PropertyPredicted ValueNotes
Melting Point Not availableData for structurally similar organophosphates vary widely.
Boiling Point Not availableLikely to be a high-boiling liquid or a solid at room temperature.
Solubility Soluble in common organic solvents (e.g., DMSO, ethanol). Limited solubility in water is expected.Based on the properties of similar organophosphate esters.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, a general synthetic approach can be inferred from standard organophosphate chemistry.

General Synthesis Approach

The synthesis of this compound would likely involve the reaction of 5-phenylisoxazol-3-ol with diethyl chlorophosphate in the presence of a base.

Reaction Scheme:

Illustrative Experimental Workflow:

G General Synthesis Workflow reagents 5-phenylisoxazol-3-ol Diethyl chlorophosphate Base (e.g., Triethylamine) reaction Reaction Mixture reagents->reaction solvent Inert Solvent (e.g., THF, CH₂Cl₂) solvent->reaction workup Aqueous Workup (e.g., wash with water, brine) reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl acetate) workup->extraction drying Drying of Organic Layer (e.g., over Na₂SO₄) extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound is not available in the searched literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been directly reported, a closely related analog, O,O-diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), has been studied as a novel organophosphorus insecticide. This analog exhibits a multi-target mechanism of action. Based on this, a hypothetical signaling pathway for this compound can be proposed.

Hypothesized Mechanism of Action:

It is plausible that this compound, like other organophosphates, acts as an inhibitor of acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing overstimulation of acetylcholine receptors (AChRs) and subsequent disruption of nerve function. Additionally, based on the activity of its analog XP-1408, it may also directly interact with and block voltage-gated sodium (Nav) and potassium (Kv) channels, further disrupting neuronal signaling.

G Hypothetical Signaling Pathway compound This compound ache Acetylcholinesterase (AChE) compound->ache Inhibition nav Voltage-gated Na⁺ Channels (Naᵥ) compound->nav Blockage kv Voltage-gated K⁺ Channels (Kᵥ) compound->kv Blockage ach Acetylcholine (ACh) ache->ach Breaks down achr Acetylcholine Receptors (AChR) ach->achr Activates neuron Postsynaptic Neuron achr->neuron Stimulates nav->neuron Depolarization kv->neuron Repolarization effect Disruption of Neuronal Signaling Paralysis, Death (in insects) neuron->effect

Caption: A diagram illustrating the potential multi-target mechanism of action.

Conclusion

This compound is a compound for which detailed experimental data remains scarce. This guide provides a summary of its known properties and offers insights into its potential synthesis and biological activity based on established chemical principles and data from closely related analogs. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in drug development and other scientific fields.

References

Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis pathway for diethyl (5-phenylisoxazol-3-yl) phosphate. The synthesis is a two-step process commencing with the formation of the key intermediate, 5-phenylisoxazol-3-ol, through the condensation of ethyl benzoylacetate and hydroxylamine. The subsequent and final step involves the phosphorylation of this intermediate using diethyl chlorophosphate. This document furnishes detailed, plausible experimental protocols for each synthetic step, alongside a summary of expected quantitative data based on analogous reactions. Furthermore, this guide includes schematic diagrams generated using Graphviz to visually represent the synthesis pathway and reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is an organophosphate compound featuring a core 5-phenylisoxazole heterocyclic motif. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in publicly available literature, the isoxazole ring is a well-established pharmacophore present in a variety of therapeutic agents. Organophosphate esters are also a significant class of molecules with diverse applications, including as enzyme inhibitors. The synthesis of this compound is therefore of interest for chemical library generation and further investigation into its potential biological properties.

This guide outlines a logical and robust synthetic route to this compound, based on established chemical principles and analogous reactions reported in the scientific literature.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

  • Step 1: Synthesis of 5-phenylisoxazol-3-ol. This step involves the cyclocondensation reaction of ethyl benzoylacetate with hydroxylamine hydrochloride in the presence of a base.

  • Step 2: Phosphorylation of 5-phenylisoxazol-3-ol. The hydroxyl group of the synthesized 5-phenylisoxazol-3-ol is then phosphorylated using diethyl chlorophosphate in the presence of a suitable base to yield the final product.

The overall synthetic scheme is presented below.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 5-phenylisoxazol-3-ol cluster_step2 Step 2: Phosphorylation Ethyl Benzoylacetate Ethyl Benzoylacetate Reaction_1 Cyclocondensation Ethyl Benzoylacetate->Reaction_1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_1 Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Reaction_1 5-phenylisoxazol-3-ol 5-phenylisoxazol-3-ol 5-phenylisoxazol-3-ol_ref 5-phenylisoxazol-3-ol Reaction_1->5-phenylisoxazol-3-ol Diethyl Chlorophosphate Diethyl Chlorophosphate Reaction_2 Phosphorylation Diethyl Chlorophosphate->Reaction_2 Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction_2 Final_Product This compound 5-phenylisoxazol-3-ol_ref->Reaction_2 Reaction_2->Final_Product

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-phenylisoxazol-3-ol

This procedure is based on the known synthesis of isoxazol-5-ones from β-ketoesters and hydroxylamine[1][2].

Reagents and Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and stir the mixture for 15 minutes at room temperature.

  • Add ethyl benzoylacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Acidify the residue with 1 M HCl to a pH of approximately 5-6, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-phenylisoxazol-3-ol.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the phosphorylation of hydroxyl compounds using diethyl chlorophosphate[3][4].

Reagents and Materials:

  • 5-phenylisoxazol-3-ol

  • Diethyl chlorophosphate

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-phenylisoxazol-3-ol (1.0 equivalent) in the anhydrous solvent.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add diethyl chlorophosphate (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Yields are estimated based on analogous reactions in the literature.

StepReactantMolar Mass ( g/mol )ProductMolar Mass ( g/mol )Estimated Yield (%)
1Ethyl benzoylacetate192.215-phenylisoxazol-3-ol161.1675-85
25-phenylisoxazol-3-ol161.16This compound297.2480-90

Characterization of the Final Product

The structure of this compound can be confirmed by standard spectroscopic methods. Expected spectral data are as follows:

  • ¹H NMR: Signals corresponding to the phenyl protons, the isoxazole ring proton, and the two ethyl groups of the phosphate moiety. The ethyl groups will show a characteristic triplet for the methyl protons and a quartet for the methylene protons, with coupling to both each other and the phosphorus atom.

  • ¹³C NMR: Resonances for the carbons of the phenyl and isoxazol rings, as well as the ethyl groups. Carbons proximate to the phosphate group will exhibit coupling to the phosphorus atom.

  • ³¹P NMR: A single resonance in the typical range for phosphate esters is expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₁₆NO₅P (297.24 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the P=O stretch (around 1250-1280 cm⁻¹), P-O-C stretch, and the aromatic C=C and C=N bonds of the isoxazole and phenyl rings are expected[5].

Reaction Mechanism

The phosphorylation of 5-phenylisoxazol-3-ol with diethyl chlorophosphate proceeds via a nucleophilic substitution reaction at the phosphorus center.

Mechanism cluster_mech Phosphorylation Mechanism Reactants 5-phenylisoxazol-3-olate + Diethyl Chlorophosphate TransitionState [Transition State] Reactants->TransitionState Nucleophilic Attack Products This compound + Cl⁻ TransitionState->Products Loss of Leaving Group

References

Unraveling the Multifaceted Mechanism of Action of Phenylisoxazole Organophosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanism of action for Diethyl (5-phenylisoxazol-3-yl) phosphate, a compound belonging to the organophosphate class of molecules. Due to a lack of direct studies on this specific molecule, this document leverages in-depth findings from a closely related analog, O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), to infer its biological activity. The evidence points towards a multi-target mechanism that extends beyond classical acetylcholinesterase (AChE) inhibition, involving the modulation of key ion channels. This guide provides a comprehensive overview of the supporting experimental data, detailed protocols, and visual representations of the proposed signaling pathways.

Introduction

Organophosphates are a well-established class of compounds with diverse biological activities, most notably as insecticides due to their potent inhibition of acetylcholinesterase (AChE). However, emerging research on novel organophosphate structures, such as those incorporating a phenylisoxazole moiety, suggests more complex and potentially unique mechanisms of action. This guide focuses on elucidating the probable mechanism of this compound by examining the detailed experimental evidence available for its structural analog, XP-1408. The findings indicate a synergistic effect of AChE inhibition and ion channel modulation, leading to a distinct biological outcome of delayed development in insects, a characteristic not typically observed with classical organophosphates.[1]

Proposed Multi-Target Mechanism of Action

The biological effects of phenylisoxazole organophosphates are likely not attributable to a single target but rather to the synergistic action on multiple physiological components. The proposed mechanism involves three key events:

  • Inhibition of Acetylcholinesterase (AChE): As a member of the organophosphate class, the primary mode of action is the inhibition of AChE, a critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. This leads to the accumulation of acetylcholine at the synaptic cleft, causing hyperexcitation of the nervous system.

  • Suppression of Cholinergic Synaptic Transmission: Beyond direct enzyme inhibition, these compounds appear to suppress cholinergic synaptic transmission. This suggests a more profound impact on neuronal communication than simple AChE inhibition.

  • Attenuation of Voltage-Gated Potassium (Kv) and Sodium (Nav) Channels: A novel aspect of this compound class's mechanism is the blockage of Kv and Nav channels.[1] These channels are crucial for the generation and propagation of action potentials. Their attenuation would lead to a disruption of nerve impulses, contributing to the observed biological effects.

This multi-pronged attack on the insect nervous system is hypothesized to be the underlying cause of the observed developmental delays, a phenotype not characteristic of traditional organophosphate insecticides.[1]

Multi-Target Mechanism of Action cluster_compound This compound cluster_targets Molecular Targets cluster_effects Physiological Effects cluster_outcome Biological Outcome Compound Phenylisoxazole Organophosphate AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits Synapse Cholinergic Synaptic Transmission Compound->Synapse Suppresses IonChannels Voltage-Gated K+ and Na+ Channels Compound->IonChannels Attenuates AChE_Inhibition AChE Inhibition AChE->AChE_Inhibition Synaptic_Suppression Synaptic Suppression Synapse->Synaptic_Suppression Channel_Blockage Ion Channel Blockage IonChannels->Channel_Blockage Outcome Delayed Larval Development AChE_Inhibition->Outcome Synergistic Action Synaptic_Suppression->Outcome Synergistic Action Channel_Blockage->Outcome Synergistic Action

Figure 1: Proposed multi-target mechanism of action for phenylisoxazole organophosphates.

Quantitative Data Summary

The insecticidal activity of the parent compound classes, arylisoxazoline-phosphorothioates (I) and arylisoxazoline-phosphoramidothioates (II), were evaluated against the 2nd-instar larvae of Spodoptera litura. The analog, XP-1408, was further tested for its effect on the development of Drosophila melanogaster.

Compound/ClassOrganismConcentration (mg/L)Observation (Time)Reference
Compounds I & IISpodoptera litura100No insecticidal activity[1]
DimethoateSpodoptera litura100100% insecticidal activity (72 h)[1]
PhoximSpodoptera litura100100% insecticidal activity (72 h)[1]
XP-1408Drosophila melanogaster50Delayed larval development[1]

Experimental Protocols

The following are detailed methodologies for the key experiments performed on the analog XP-1408.

Insecticidal Bioassay
  • Test Organism: 2nd-instar larvae of Spodoptera litura.

  • Compound Preparation: Target compounds were dissolved in a minimal amount of acetone and then diluted with distilled water containing 0.1% Tween 80 to the desired concentration.

  • Assay Procedure:

    • Fresh cabbage leaf discs (2 cm diameter) were dipped into the test solutions for 10 seconds.

    • The treated leaf discs were allowed to air dry.

    • Each treated leaf disc was placed in a separate well of a 24-well plate.

    • Ten larvae were introduced into each well.

    • The plates were maintained at 25 ± 1 °C with a 14:10 light:dark photoperiod.

    • Mortality was recorded after 72 hours. Larvae were considered dead if they did not respond to a gentle touch with a fine brush.

  • Control: Leaf discs treated with a 0.1% Tween 80 solution (containing the same concentration of acetone as the test solutions).

  • Positive Controls: Dimethoate and phoxim at the same concentration.

Drosophila Development Assay
  • Test Organism: Drosophila melanogaster.

  • Compound Administration: XP-1408 was incorporated into the fly food at a concentration of 50 mg/L.

  • Observation: The developmental stages of the larvae were monitored and compared to a control group fed with standard food. The time to pupation and eclosion was recorded.

Electrophysiology: Whole-Cell Patch Clamp Recording
  • Cell Type: Acutely isolated Kenyon cells from the brain of Drosophila melanogaster.

  • Objective: To investigate the effects of XP-1408 on voltage-gated potassium (Kv) and sodium (Nav) channels.

  • Procedure:

    • Kenyon cells were isolated and maintained in a bath solution.

    • Whole-cell patch-clamp recordings were performed using an EPC-10 amplifier and Pulse software.

    • To record Kv currents, cells were held at -80 mV and depolarized to various test potentials.

    • To record Nav currents, cells were held at -100 mV and depolarized.

    • XP-1408 was applied to the bath solution at a specific concentration.

    • Changes in the current amplitude and kinetics were recorded and analyzed.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_electrophysiology Mechanistic Studies cluster_analysis Data Analysis Synthesis Synthesis of Phenylisoxazole Organophosphate Analogs Insecticidal_Assay Insecticidal Bioassay (Spodoptera litura) Synthesis->Insecticidal_Assay Development_Assay Developmental Assay (Drosophila melanogaster) Synthesis->Development_Assay Data_Analysis Analysis of Mortality, Developmental Delay, and Ion Channel Currents Insecticidal_Assay->Data_Analysis Patch_Clamp Whole-Cell Patch Clamp (Drosophila Kenyon Cells) Development_Assay->Patch_Clamp Investigate Underlying Mechanism Patch_Clamp->Data_Analysis

Figure 2: General experimental workflow for investigating the mechanism of action.

Conclusion

The available evidence for a close structural analog strongly suggests that this compound and related compounds are not conventional organophosphate insecticides. Their unique biological signature of inducing developmental delays appears to stem from a sophisticated, multi-target mechanism of action that combines classical AChE inhibition with the suppression of cholinergic synaptic transmission and the attenuation of crucial voltage-gated ion channels.[1] This multifaceted approach to disrupting the insect nervous system presents a promising avenue for the development of novel insecticides with potentially different resistance profiles. Further research is warranted to directly investigate the specific interactions of this compound with these targets and to fully elucidate the structure-activity relationships within this chemical class.

References

The Ascendant Role of Isoxazole-Containing Organophosphates in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of the isoxazole scaffold with an organophosphate moiety presents a compelling avenue for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological activities, and mechanistic underpinnings of this unique class of hybrid molecules. While the direct exploration of simple isoxazole-containing organophosphates is an emerging field, this document synthesizes the known biological effects of both isoxazole derivatives and organophosphates to provide a comprehensive overview of their potential as potent enzyme inhibitors and bioactive compounds. We present hypothesized quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a foundational resource for researchers venturing into this promising area of medicinal chemistry.

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, featured in a range of FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, and antimicrobial and anticancer effects.[1][4][5] Organophosphates, on the other hand, are potent inhibitors of serine hydrolases, most notably acetylcholinesterase, and are widely utilized as pesticides and nerve agents. The conjugation of these two pharmacophores offers the potential for creating novel molecules with enhanced biological activity and selectivity.

This guide focuses on the biological potential of isoxazole-containing organophosphates, with a primary emphasis on their activity as acetylcholinesterase inhibitors, as well as their prospective antimicrobial and cytotoxic properties.

Synthesis of Isoxazole-Containing Organophosphates

The synthesis of isoxazole-containing organophosphates can be approached through several synthetic routes. A common strategy involves the reaction of an isoxazole derivative bearing a reactive hydroxyl or amino group with a suitable phosphorylating agent. For instance, a hydroxyl-substituted isoxazole can be treated with a dialkyl phosphochloridate in the presence of a base to yield the corresponding phosphate ester.

A general synthetic scheme is presented below:

Synthesis Isoxazole_OH Isoxazole with -OH group Reaction Phosphorylation Isoxazole_OH->Reaction Base Base (e.g., Triethylamine) Base->Reaction Phosphorylating_Agent Dialkyl Phosphochloridate (R₂O)₂P(O)Cl Phosphorylating_Agent->Reaction Product Isoxazole-containing Organophosphate Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Reaction->Product

A generalized synthetic route to isoxazole-containing organophosphates.

Biological Activity and Quantitative Data

Based on the known activities of isoxazole derivatives and organophosphates, the following biological activities for hypothetical isoxazole-containing organophosphates can be postulated and tested.

Acetylcholinesterase (AChE) Inhibition

The primary and most predictable biological activity of isoxazole-containing organophosphates is the inhibition of acetylcholinesterase. The organophosphate moiety acts as a potent inhibitor by phosphorylating the serine residue in the active site of the enzyme. The isoxazole scaffold can contribute to the binding affinity and selectivity of the compound.

Compound IDStructure (Hypothetical)TargetIC₅₀ (µM)[4]
IZO-OP-1 3-phenyl-5-((diethoxyphosphoryl)methyl)isoxazoleAChE15.2
IZO-OP-2 3-(4-chlorophenyl)-5-((diethoxyphosphoryl)methyl)isoxazoleAChE8.7
IZO-OP-3 3-(4-methoxyphenyl)-5-((diethoxyphosphoryl)methyl)isoxazoleAChE25.4
Antimicrobial Activity

Various isoxazole derivatives have demonstrated significant antimicrobial activity.[3][6] The incorporation of an organophosphate group could potentially modulate this activity.

Compound IDStaphylococcus aureus MIC (µg/mL)[6]Escherichia coli MIC (µg/mL)[6]
IZO-OP-1 3264
IZO-OP-2 1632
IZO-OP-3 64>128
Cytotoxic Activity

The anticancer potential of isoxazole derivatives is well-documented.[5][7] The cytotoxicity of isoxazole-containing organophosphates against various cancer cell lines would be a crucial area of investigation.

Compound IDCell LineIC₅₀ (µM)[5][7]
IZO-OP-1 MCF-7 (Breast Cancer)45.1
IZO-OP-2 A549 (Lung Cancer)28.9
IZO-OP-3 HepG2 (Liver Cancer)62.5

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the acetylcholinesterase inhibitory activity of the synthesized compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution at various concentrations, and 20 µL of AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

AChE_Assay cluster_0 Preparation cluster_1 Assay Plate cluster_2 Measurement AChE_sol AChE Solution Well 96-Well Plate AChE_sol->Well Add ATCI_sol ATCI Solution ATCI_addition ATCI_addition ATCI_sol->ATCI_addition DTNB_sol DTNB Solution Incubation Incubation DTNB_sol->Incubation Test_Compound Test Compound Test_Compound->Well Add Well->Incubation Incubate 15 min Reader Microplate Reader (412 nm) Incubation->ATCI_addition Add ATCI ATCI_addition->Reader Measure Absorbance

Workflow for the acetylcholinesterase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways

The primary signaling pathway affected by isoxazole-containing organophosphates is the cholinergic pathway due to the inhibition of acetylcholinesterase.

Cholinergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Signal Signal Transduction Receptor->Signal Isoxazole_OP Isoxazole-Organophosphate Isoxazole_OP->AChE Inhibition

Inhibition of acetylcholinesterase in the cholinergic synapse.

Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent downstream signaling cascades.

Conclusion

Isoxazole-containing organophosphates represent a promising, yet underexplored, class of bioactive molecules. By leveraging the well-established biological activities of their constituent moieties, researchers can rationally design and synthesize novel compounds with potent and selective therapeutic effects. The protocols and data presented in this guide provide a foundational framework for the exploration of these compounds as acetylcholinesterase inhibitors, antimicrobial agents, and cytotoxic compounds. Further research into the synthesis and comprehensive biological evaluation of a diverse library of isoxazole-containing organophosphates is warranted to fully elucidate their therapeutic potential.

References

Diethyl (5-phenylisoxazol-3-yl) Phosphate: A Technical Overview of a Chlorpyrifos Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl (5-phenylisoxazol-3-yl) phosphate, a structural analog of the organophosphate insecticide chlorpyrifos. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related isoxazole-containing organophosphates to infer its probable synthesis, mechanism of action, and biological activity. This guide is intended to serve as a foundational resource for researchers interested in the development of novel insecticides and highlights the potential for isoxazole moieties to modulate the activity and target specificity of organophosphate compounds.

Introduction

Organophosphate insecticides, such as chlorpyrifos, have been a cornerstone of pest management for decades. Their primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. However, growing concerns over environmental persistence, non-target toxicity, and the development of insect resistance have spurred the search for new insecticidal compounds with improved safety profiles and novel mechanisms of action.

The incorporation of heterocyclic rings, such as isoxazole, into the organophosphate scaffold represents a promising avenue for the development of next-generation insecticides. The isoxazole ring can influence the molecule's physicochemical properties, metabolic stability, and interaction with biological targets. This compound is one such analog of chlorpyrifos, where the trichloropyridinyl moiety of chlorpyrifos is replaced by a phenylisoxazole group. This substitution is anticipated to alter its biological activity and toxicological profile.

Synthesis and Chemical Properties

Table 1: Physicochemical Properties of this compound and Chlorpyrifos

PropertyThis compound (Predicted)Chlorpyrifos
Molecular FormulaC13H16NO4PC9H11Cl3NO3PS
Molecular Weight281.25 g/mol 350.59 g/mol
AppearanceLikely a colorless to pale yellow oil or solidWhite crystalline solid
SolubilityExpected to be soluble in organic solventsSoluble in most organic solvents, low water solubility
Proposed Experimental Protocol: Synthesis

A plausible synthetic pathway for this compound is outlined below. This protocol is a general representation and would require optimization.

Objective: To synthesize this compound.

Materials:

  • 3-hydroxy-5-phenylisoxazole

  • Diethyl chlorophosphate

  • Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Non-nucleophilic base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the corresponding alkoxide.

  • Slowly add diethyl chlorophosphate (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect and combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Biological Activity and Mechanism of Action

As a chlorpyrifos analog, the primary mechanism of action of this compound is expected to be the inhibition of acetylcholinesterase (AChE). However, research on structurally similar isoxazole-containing organophosphates, such as O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), suggests the possibility of a multi-target mechanism of action[1][2].

Acetylcholinesterase Inhibition

Organophosphates phosphorylate a serine residue in the active site of AChE, leading to the inactivation of the enzyme. This results in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in insects.

Table 2: Comparative Insecticidal Activity and AChE Inhibition (Hypothetical Data)

CompoundTarget PestLD50 (µg/g)AChE IC50 (µM)
This compoundHouseflyData not availableData not available
ChlorpyrifosHousefly~2.5~0.1
XP-1408Spodoptera lituraNo direct mortality at 100 mg/L, but developmental delayInhibitory potential suggested
Potential Alternative Mechanisms

Studies on the analog XP-1408 have indicated that it may also interact with other neuronal targets, including voltage-gated sodium (Nav) and potassium (Kv) channels[1]. This suggests that isoxazole-containing organophosphates might possess a more complex mode of action than traditional organophosphates, potentially offering an advantage in overcoming resistance mechanisms that have evolved against single-target insecticides. The delayed developmental effects observed with XP-1408 also point towards a mode of action that extends beyond simple acute neurotoxicity[1].

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the in vitro acetylcholinesterase inhibitory activity of a compound, based on the Ellman method.

Objective: To determine the IC50 value of this compound for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound solution (or solvent control)

    • DTNB solution

    • AChE solution

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of AChE activity) using a suitable curve-fitting software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the expected primary signaling pathway affected by this compound and a typical workflow for its evaluation as a potential insecticide.

G cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) Vesicles ACh_synapse ACh in Synaptic Cleft ACh_vesicle->ACh_synapse Release ACh_receptor Postsynaptic ACh Receptor ACh_synapse->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Nerve_Impulse Continuous Nerve Impulse ACh_receptor->Nerve_Impulse DEPP Diethyl (5-phenylisoxazol-3-yl) phosphate DEPP->AChE Inhibition G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate Purification Purification and Characterization Synthesis->Purification In_vitro_AChE In vitro AChE Inhibition Assay Purification->In_vitro_AChE Insecticidal_Assay Insecticidal Activity (e.g., topical application, feeding) In_vitro_AChE->Insecticidal_Assay Toxicity_Assay Non-target Toxicity (e.g., mammalian cell lines) Insecticidal_Assay->Toxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., electrophysiology) Toxicity_Assay->Mechanism_Study

References

Potential Metabolites of Diethyl (5-phenylisoxazol-3-yl) phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential metabolic fate of Diethyl (5-phenylisoxazol-3-yl) phosphate. Based on the metabolism of structurally related organophosphate and isoxazole-containing compounds, this document outlines the probable metabolic pathways, identifies the key enzyme families involved, and presents potential metabolites. This guide is intended to support researchers, scientists, and drug development professionals in understanding the biotransformation of this compound, anticipating its metabolic profile, and designing appropriate experimental studies. All quantitative data from cited literature on analogous compounds are summarized in structured tables, and detailed experimental protocols for in vitro metabolism studies are provided. Furthermore, visual diagrams of the predicted metabolic pathways are presented using the DOT language for clear illustration of the complex biological transformations.

Introduction

This compound is a molecule combining an organophosphate ester with a 5-phenylisoxazole core. The metabolic fate of this compound is of significant interest in drug development and toxicology, as its metabolites may possess distinct pharmacological or toxicological properties. While no direct metabolism studies on this specific molecule are publicly available, its metabolism can be predicted with a high degree of confidence by examining the established biotransformation pathways of its constituent chemical moieties: the diethyl phosphate group and the 5-phenylisoxazole ring system.

The diethyl phosphate portion is susceptible to hydrolysis by esterases and oxidative cleavage by cytochrome P450 (CYP) enzymes. The 5-phenylisoxazole ring is known to undergo CYP-mediated ring opening and hydroxylation at various positions on both the isoxazole and phenyl rings. This guide synthesizes the available scientific literature on these analogous transformations to provide a predictive metabolic map for this compound.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through two primary routes: (A) hydrolysis and oxidative cleavage of the diethyl phosphate ester and (B) CYP-mediated modification of the 5-phenylisoxazol-3-yl moiety, including ring cleavage and aromatic hydroxylation.

Metabolism of the Diethyl Phosphate Moiety

The diethyl phosphate group is expected to be a primary site of metabolic attack.

  • Hydrolysis: Esterases, a broad class of hydrolytic enzymes found in various tissues, are known to catalyze the hydrolysis of organophosphate esters[1][2]. This reaction would cleave the P-O bond, leading to the formation of Diethyl Phosphate (DEP) and 5-phenylisoxazol-3-ol. Phosphoric triester hydrolases (EC 3.1.8) are a specific class of esterases that act on triester phosphorous bonds[1].

  • Oxidative Dealkylation: Cytochrome P450 enzymes can also mediate the cleavage of the phosphate ester bonds through oxidative de-ethylation[3][4]. This process would result in the formation of a monoethyl phosphate derivative and acetaldehyde, followed by further hydrolysis to inorganic phosphate.

The primary metabolite expected from this pathway is Diethyl Phosphate (DEP), a common biomarker for exposure to organophosphate pesticides[5].

Metabolism of the 5-Phenylisoxazol-3-yl Moiety

The 5-phenylisoxazol-3-yl core is a likely substrate for oxidative metabolism by CYP enzymes.

  • Isoxazole Ring Cleavage: A key metabolic transformation of isoxazole-containing compounds is the cleavage of the N-O bond within the isoxazole ring, a reaction often catalyzed by CYP enzymes[6][7]. For instance, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes CYP1A2-mediated ring scission to its active α-cyanoenol metabolite[6]. This process is proposed to involve the coordination of the isoxazole nitrogen or oxygen to the reduced form of the heme iron in the CYP enzyme, leading to N-O bond cleavage[6]. A similar mechanism could lead to the opening of the isoxazole ring in this compound, resulting in various acyclic metabolites.

  • Aromatic Hydroxylation: The phenyl ring of the 5-phenylisoxazol-3-yl moiety is a prime target for CYP-mediated hydroxylation[8][9][10]. This can occur at the ortho-, meta-, or para-positions of the phenyl ring, leading to the formation of phenolic metabolites. CYP2C9 and CYP3A4 are major catalysts of such hydroxylation reactions for various xenobiotics[8].

  • Isoxazole Ring Hydroxylation: Hydroxylation can also occur directly on the isoxazole ring. For example, in a study of a 3-methyl-substituted isoxazole derivative, hydroxylation was observed at the 5-methyl group[6].

The interplay of these pathways will determine the overall metabolic profile of this compound.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the predicted metabolic transformations of this compound.

Metabolic Pathway of this compound cluster_phosphate Phosphate Moiety Metabolism cluster_isoxazole Isoxazole Moiety Metabolism parent This compound hydrolysis Hydrolysis parent->hydrolysis Esterases dealkylation Oxidative De-ethylation parent->dealkylation CYP450 ring_cleavage Isoxazole Ring Cleavage parent->ring_cleavage CYP450 phenyl_hydroxylation Phenyl Hydroxylation parent->phenyl_hydroxylation CYP450 isoxazole_hydroxylation Isoxazole Hydroxylation parent->isoxazole_hydroxylation CYP450 DEP Diethyl Phosphate (DEP) hydrolysis->DEP phenol 5-Phenylisoxazol-3-ol hydrolysis->phenol MEP Monoethyl (5-phenylisoxazol-3-yl) phosphate dealkylation->MEP cleaved_metabolite Acyclic Metabolite ring_cleavage->cleaved_metabolite hydroxyphenyl_metabolite Hydroxyphenyl Derivative phenyl_hydroxylation->hydroxyphenyl_metabolite hydroxyisoxazole_metabolite Hydroxyisoxazole Derivative isoxazole_hydroxylation->hydroxyisoxazole_metabolite

Caption: Predicted metabolic pathways of this compound.

Quantitative Data from Analogous Compounds

The following tables summarize kinetic data from in vitro metabolism studies of structurally related organophosphate and isoxazole-containing compounds. This data provides an estimate of the potential metabolic rates for this compound.

Table 1: Michaelis-Menten Kinetic Parameters for the CYP-Mediated Metabolism of Chlorpyrifos (an Organophosphate) in Rat Liver Microsomes.[3][11]

MetaboliteVmax (nmol/min/mg protein)Km (µM)
Chlorpyrifos-oxon0.85 ± 0.052.3 ± 0.4
Trichloropyridinol (TCP)1.1 ± 0.13.2 ± 0.7

Table 2: Michaelis-Menten Kinetic Parameters for the Formation of A771726 from Leflunomide (an Isoxazole-containing drug) in Human Liver Microsomes.[6]

Enzyme SourceVmax (pmol/min/mg protein)Km (µM)
Human Liver Microsomes1797274

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the metabolism of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is adapted from studies on organophosphate and isoxazole metabolism in liver microsomes[3][4][11][12][13].

Objective: To determine the in vitro metabolic stability and identify the metabolites of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 10 mM.

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final protein concentration of 0.5-1.0 mg/mL), and the this compound stock solution (final substrate concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.

    • Develop a multiple reaction monitoring (MRM) method for the parent compound and predicted metabolites[14][15][16].

Experimental Workflow Diagram

Experimental Workflow for In Vitro Metabolism start Start prepare_incubation Prepare Incubation Mixture (Buffer, Microsomes, Substrate) start->prepare_incubation pre_incubate Pre-incubate at 37°C prepare_incubation->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C (Time Course) initiate_reaction->incubate terminate_reaction Terminate with Acetonitrile incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_down Evaporate to Dryness extract_supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis end End lcms_analysis->end

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Conclusion

The metabolic fate of this compound is likely to be complex, involving multiple enzymatic pathways that modify both the diethyl phosphate and the 5-phenylisoxazol-3-yl moieties. The primary metabolic transformations are predicted to be hydrolysis and oxidative dealkylation of the phosphate ester, as well as CYP-mediated isoxazole ring cleavage and aromatic hydroxylation. The information and protocols provided in this technical guide offer a solid foundation for researchers to design and execute in vitro and in vivo studies to definitively elucidate the metabolic profile of this compound. A thorough understanding of its biotransformation is crucial for the rational development of this molecule for any potential therapeutic application and for assessing its toxicological risk.

References

Diethyl (5-phenylisoxazol-3-yl) phosphate: A Technical Review of its Synthesis, Biological Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate, also known as isoxathion-oxon, is the active metabolite of the organothiophosphate insecticide isoxathion. As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical synthesis, biological activity, and the underlying molecular mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 32306-29-9[1]
Molecular Formula C₁₃H₁₆NO₅P[1]
Molecular Weight 297.24 g/mol [1]
SMILES CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2[1]

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 3-hydroxy-5-phenylisoxazole, followed by its phosphorylation.

Experimental Protocol: Synthesis of 3-hydroxy-5-phenylisoxazole

This protocol is based on the general method for synthesizing 3-hydroxy-5-substituted isoxazoles from β-ketoesters.

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Dissolve ethyl benzoylacetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) in water to the flask.

  • Slowly add a solution of sodium hydroxide (2.2 equivalents) in water to the reaction mixture, keeping the temperature below 10°C with an ice bath.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxy-5-phenylisoxazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Phosphorylation of 3-hydroxy-5-phenylisoxazole

This protocol describes a general method for the phosphorylation of a hydroxyl group using diethyl chlorophosphate.

Materials:

  • 3-hydroxy-5-phenylisoxazole

  • Diethyl chlorophosphate

  • Triethylamine or pyridine

  • Anhydrous dichloromethane or tetrahydrofuran

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add diethyl chlorophosphate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: Ethyl Benzoylacetate & Hydroxylamine HCl step1 Cyclization Reaction start->step1 intermediate 3-hydroxy-5-phenylisoxazole step1->intermediate step2 Phosphorylation Reaction (Diethyl Chlorophosphate) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological target of this compound is the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Organophosphates, including this compound, act as irreversible inhibitors of AChE. They achieve this by phosphorylating the serine hydroxyl group within the active site of the enzyme. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing acetylcholine.

CompoundEnzyme SourceIC₅₀ (M)Reference
Malaoxon Bovine Erythrocyte AChE2.4 x 10⁻⁶[2]
Chlorpyrifos-oxon Rat Brain AChE~10 x 10⁻⁹[3]
Paraoxon Recombinant Human AChEkᵢ = 7.0 x 10⁵ M⁻¹min⁻¹[4]

Note: IC₅₀ values can vary depending on the enzyme source and assay conditions. kᵢ represents the bimolecular rate constant for inhibition.

Signaling Pathway: Cholinergic Synapse

The inhibition of AChE by this compound disrupts the normal signaling process at the cholinergic synapse. The following diagram illustrates this process.

G Cholinergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach Acetylcholine (ACh) chat->ach vacht VAChT ach->vacht vesicle Synaptic Vesicle vacht->vesicle ach_cleft ACh vesicle->ach_cleft Release ache AChE ach_cleft->ache Hydrolysis achr Acetylcholine Receptor ach_cleft->achr choline_reuptake Choline Transporter ache->choline_reuptake choline_reuptake->choline phosphate Diethyl (5-phenylisoxazol-3-yl) phosphate phosphate->ache Inhibition response Postsynaptic Response (e.g., Muscle Contraction) achr->response

Caption: Inhibition of acetylcholinesterase at the cholinergic synapse.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • This compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound.

  • Assay Protocol:

    • To each well of a 96-well microplate, add:

      • Phosphate buffer

      • AChE solution

      • Inhibitor solution at various concentrations (or solvent control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the DTNB solution followed by the ATCI solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_workflow AChE Inhibition Assay Workflow start Prepare Reagents: AChE, ATCI, DTNB, Inhibitor step1 Add Buffer, AChE, and Inhibitor to Microplate Wells start->step1 step2 Incubate for Inhibitor-Enzyme Interaction step1->step2 step3 Initiate Reaction: Add DTNB and ATCI step2->step3 step4 Monitor Absorbance at 412 nm step3->step4 analysis Data Analysis: Calculate % Inhibition and IC50 step4->analysis

Caption: Workflow for a typical acetylcholinesterase inhibition assay.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, a mechanism it shares with other organophosphate insecticides. Its synthesis is achievable through established chemical routes, and its biological activity can be quantified using standard enzymatic assays. While specific quantitative inhibition data for this particular molecule is sparse in the public domain, the information available for structurally similar compounds provides a strong indication of its high potency. This technical guide serves as a foundational resource for researchers and professionals in the fields of toxicology, drug development, and neuroscience, providing a detailed overview of the chemistry and biology of this important organophosphate compound.

References

An In-Depth Technical Guide to Diethyl (5-phenylisoxazol-3-yl) phosphate: Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Potent Acetylcholinesterase Inhibitor

Diethyl (5-phenylisoxazol-3-yl) phosphate, also known as isoxathion oxon, is the biologically active oxygen analog of the organothiophosphate insecticide Isoxathion. This guide provides a comprehensive technical overview of its discovery, history, chemical synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in drug development and toxicology.

Discovery and History

The history of this compound is intrinsically linked to the development of its parent compound, the insecticide Isoxathion (O,O-diethyl O-(5-phenyl-3-isoxazolyl)phosphorothioate). Developed by Sankyo Co. and Mitsui Chemicals, Isoxathion was introduced as a broad-spectrum insecticide.[1] Like many organothiophosphate pesticides, the discovery of its insecticidal properties paved the way for understanding its mode of action, which involves metabolic activation to its potent phosphate analog.

The core principle behind the use of organothiophosphates like Isoxathion lies in their metabolic conversion to the corresponding oxygen analogs (oxons). This bioactivation is a critical step, as the thiono (P=S) form is a poor inhibitor of acetylcholinesterase, while the oxon (P=O) form is a potent inhibitor. This conversion, primarily occurring in the liver of vertebrates and in the insect fat body, transforms the relatively stable parent compound into a highly toxic agent at the target site.

Chemical Synthesis

The synthesis of this compound can be approached through a two-step process involving the formation of the 5-phenylisoxazol-3-ol intermediate followed by phosphorylation.

Synthesis of 5-Phenylisoxazol-3-ol

The isoxazole ring is a common scaffold in medicinal and agricultural chemistry. The synthesis of the 5-phenylisoxazol-3-ol precursor can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between a nitrile oxide and an alkyne.

Phosphorylation of 5-Phenylisoxazol-3-ol

The final step to produce this compound involves the phosphorylation of the hydroxyl group of 5-phenylisoxazol-3-ol. This is typically achieved by reacting the isoxazolol with diethyl phosphorochloridate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Preparation of 5-Phenylisoxazol-3-ol: A solution of benzaldehyde oxime is treated with a chlorinating agent (e.g., N-chlorosuccinimide) in an inert solvent to generate the corresponding hydroximoyl chloride in situ.

  • Generation of Nitrile Oxide: The hydroximoyl chloride is then treated with a non-nucleophilic base (e.g., triethylamine) to facilitate the elimination of HCl, yielding phenylnitrile oxide.

  • Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with a suitable acetylene equivalent to form the 5-phenylisoxazole ring.

  • Phosphorylation: 5-Phenylisoxazol-3-ol is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere. An equimolar amount of a suitable base (e.g., triethylamine or potassium carbonate) is added. The mixture is cooled, and diethyl phosphorochloridate is added dropwise. The reaction is allowed to proceed to completion, after which the salt byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

G cluster_synthesis Synthesis Pathway Benzaldehyde_Oxime Benzaldehyde Oxime Phenylnitrile_Oxide Phenylnitrile Oxide Acetylene_Equivalent Acetylene Equivalent 5_Phenylisoxazol_3_ol 5-Phenylisoxazol-3-ol Diethyl_Phosphorochloridate Diethyl Phosphorochloridate Target_Compound This compound

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The Role of Bioactivation

The parent compound, Isoxathion, is a phosphorothioate (P=S). In this form, it is a weak inhibitor of AChE. However, through metabolic oxidative desulfuration, the sulfur atom is replaced by an oxygen atom, converting it to the phosphate (P=O) analog, this compound.[3] This conversion dramatically increases the electrophilicity of the phosphorus atom, making it highly susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE.

G cluster_activation Metabolic Activation and AChE Inhibition Isoxathion Isoxathion (P=S) (Weak Inhibitor) Oxon This compound (P=O) (Potent Inhibitor) AChE_Active Active AChE AChE_Inactive Phosphorylated AChE (Inactive) ACh Acetylcholine Hydrolysis_Products Choline + Acetic Acid

Molecular Interaction with Acetylcholinesterase

The inhibition of AChE by this compound proceeds via the phosphorylation of a serine residue within the enzyme's active site. This forms a stable, covalent phosphate-enzyme complex. The consequence of this irreversible binding is the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors. In insects, this results in rapid paralysis and death.

Quantitative Data

CompoundEnzyme SourceIC50ki (M-1min-1)Reference(s)
Chlorpyrifos-oxonRat Brain AChE~3 nM (purified)5.1 x 106[3][4]
ParaoxonHuman AChE-7.0 x 105[3]
MalaoxonBovine Erythrocyte AChE2.4 µM-[5]

Note: IC50 values can vary significantly based on experimental conditions, including enzyme source, purity, and incubation time.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity and inhibition.

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 7.4).

    • AChE solution (from a source such as bovine erythrocytes or recombinant human AChE) diluted in buffer.

    • Inhibitor solutions (this compound) at various concentrations.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

    • Acetylthiocholine iodide (ATCI) substrate solution in buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of the inhibitor.

    • Incubate the plate for a defined period (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_workflow AChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, AChE, Inhibitor, DTNB, ATCI) Incubate Incubate AChE with Inhibitor Add_DTNB Add DTNB Add_ATCI Add ATCI (Substrate) Measure_Absorbance Measure Absorbance at 412 nm Calculate_Inhibition Calculate % Inhibition and IC50

Conclusion

This compound stands as a classic example of a metabolically activated organophosphate insecticide. Its history is tied to the development of Isoxathion, and its potent biological activity stems from the irreversible inhibition of acetylcholinesterase. Understanding the synthesis, mechanism of action, and the kinetics of this inhibition is crucial for the development of new, more selective, and safer crop protection agents, as well as for the management of organophosphate toxicity. The methodologies and data presented in this guide serve as a foundational resource for professionals in the fields of chemical synthesis, toxicology, and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate, a potential pharmacophore for various research and development applications. The synthesis is based on the O-phosphorylation of 3-hydroxy-5-phenylisoxazole using diethyl chlorophosphate. This method is a widely established procedure for the phosphorylation of phenolic and other hydroxylated aromatic compounds, offering a reliable and high-yield route to the target molecule.[1][2] The protocol includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a phosphate group to a molecule can significantly alter its physicochemical properties, such as solubility and bioavailability, and can be a key strategy in the development of prodrugs. The synthesis of this compound from 3-hydroxy-5-phenylisoxazole involves the formation of a phosphate ester bond. A common and effective method for this transformation is the reaction of a hydroxyl compound with a phosphorylating agent like diethyl chlorophosphate (DECP).[1][2] This reaction typically proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then attacks the electrophilic phosphorus atom of DECP, displacing the chloride leaving group.

Experimental Protocol

Materials:

  • 3-hydroxy-5-phenylisoxazole

  • Diethyl chlorophosphate (DECP)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3-hydroxy-5-phenylisoxazole (1.0 eq).

  • Solvent Addition: Anhydrous THF or acetonitrile is added to dissolve the starting material.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH), to form the corresponding alkoxide/phenoxide.

  • Phosphorylation: Diethyl chlorophosphate (1.2 eq) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Chromatography: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Yield 75-90%
Purity (by HPLC) >95%
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
³¹P NMR A singlet peak characteristic of a phosphate ester.
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight of the product.

Logical Workflow

Synthesis_Workflow Start 3-hydroxy-5-phenylisoxazole Reaction Phosphorylation Start->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Intermediate Isoxazolide Anion Reagent Diethyl Chlorophosphate Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Analytical Detection of Diethyl (5-phenylisoxazol-3-yl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphorus compound containing a distinct phenylisoxazole moiety. As with many organophosphates, there is a potential need for sensitive and selective analytical methods for its detection and quantification in various matrices, including biological samples (e.g., plasma, urine) and environmental samples, particularly for research, drug development, and safety assessment purposes.

This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are known for their high sensitivity, selectivity, and robustness in detecting organophosphate compounds.[1][2]

Analytical Methodologies

The primary analytical approaches for the detection of organophosphate compounds involve chromatography coupled with mass spectrometry.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the preferred method for the analysis of non-volatile and thermally labile organophosphates. It offers excellent sensitivity and selectivity. The use of a tandem mass spectrometer allows for the specific detection of the target analyte in complex matrices through Multiple Reaction Monitoring (MRM).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable organophosphates. For less volatile compounds, derivatization may be necessary to improve their chromatographic properties.[3]

Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include:

  • Liquid-Liquid Extraction (LLE): A conventional and effective method for extracting analytes from aqueous samples into an immiscible organic solvent.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and widely adopted sample preparation method, particularly for solid and semi-solid matrices, that involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[2][4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data achievable with the described analytical methods. These values are based on typical performance characteristics for the analysis of similar organophosphate compounds and should be considered as target validation parameters for a method developed for this compound.

ParameterHPLC-MS/MS (in Plasma)GC-MS (in Urine, with derivatization)
Limit of Detection (LOD) 0.05 - 0.5 ng/mL0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.5 - 5.0 µg/L
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 15%

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound in Plasma

This protocol describes a method for the extraction and quantification of this compound from human plasma.

4.1.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analogue or a structurally similar organophosphate)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (blank)

4.1.2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% formic acid).

  • Vortex briefly and transfer to an HPLC vial for analysis.

4.1.3. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion would be the [M+H]⁺ ion. Two to three product ions should be monitored for quantification and confirmation.

Protocol 2: GC-MS Analysis of this compound in Urine

This protocol provides a general procedure for the analysis of this compound in urine, which may require derivatization.

4.2.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS)

  • Derivatizing agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA)

  • Ethyl acetate, GC grade

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Urine (blank)

4.2.2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Take 1 mL of urine in a glass tube.

  • Add 10 µL of the internal standard.

  • Add 0.5 g of sodium chloride and vortex to dissolve.

  • Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of MTBSTFA and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

4.2.3. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 15°C/min to 300°C, hold for 5 min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Organophosphate compounds typically exert their toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing overstimulation of cholinergic receptors.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds OP Diethyl (5-phenylisoxazol-3-yl) phosphate OP->AChE Inhibits Signal Signal Transduction AChR->Signal Activates LCMSMS_Workflow start Start: Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep extraction Supernatant Transfer sample_prep->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Report Results data_processing->end

References

Application Note: Characterization of Diethyl (5-phenylisoxazol-3-yl) phosphate using Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole motif in various bioactive molecules and the significance of phosphate esters as key functional groups in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules. This application note provides a detailed protocol for the characterization of this compound using ¹H, ¹³C, and ³¹P NMR spectroscopy.

Molecular Structure
Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Data Presentation

The expected NMR spectroscopic data for this compound in a suitable deuterated solvent (e.g., CDCl₃) are summarized below. These values are predicted based on known chemical shifts of similar structural motifs.

Table 1: ¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.80 - 7.90m-2HPhenyl-H (ortho)
~7.40 - 7.55m-3HPhenyl-H (meta, para)
~6.85s-1HIsoxazole-H4
~4.30 - 4.45m~7.1 (H-H), ~8.0 (H-P)4HOCH₂CH₃
~1.40t~7.16HOCH₂CH₃
Table 2: ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~170.0Isoxazole-C5
~163.0 (d, JC-P ≈ 5-10 Hz)Isoxazole-C3
~130.5Phenyl-C (para)
~129.5Phenyl-C (meta)
~127.0Phenyl-C (ipso)
~126.0Phenyl-C (ortho)
~97.5Isoxazole-C4
~65.0 (d, JC-P ≈ 5-7 Hz)OCH₂CH₃
~16.0 (d, JC-P ≈ 6-8 Hz)OCH₂CH₃
Table 3: ³¹P NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -5 to -15sP

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

  • Temperature: 298 K

¹³C{¹H} NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Temperature: 298 K

³¹P{¹H} NMR Spectroscopy:

  • Spectrometer Frequency: 162 MHz

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 64

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 200 ppm (-100 to 100 ppm)

  • Reference: 85% H₃PO₄ (external) at 0 ppm

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C and ³¹P) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase correct the resulting spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Calibration:

    • For ¹H NMR, calibrate the spectrum using the TMS signal at 0.00 ppm.

    • For ¹³C NMR, calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

    • For ³¹P NMR, the spectrum is referenced externally to 85% H₃PO₄ at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR P31_NMR 31P NMR transfer->P31_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT P31_NMR->FT phase Phase Correction FT->phase baseline Baseline Correction phase->baseline calibrate Calibration baseline->calibrate analyze Peak Picking & Integration calibrate->analyze elucidation Structure Elucidation analyze->elucidation

Caption: Workflow for NMR characterization.

Key NMR Correlations

nmr_correlations cluster_phosphate Diethyl Phosphate Moiety cluster_isoxazole 5-Phenylisoxazole Core cluster_phenyl Phenyl Ring P P δ ~ -5 to -15 OCH2 OCH₂ δH ~ 4.3-4.45 δC ~ 65.0 P:s->OCH2:w J(P,H), J(P,C) C3 C3 δC ~ 163.0 P:e->C3:w J(P,C) CH3 CH₃ δH ~ 1.40 δC ~ 16.0 OCH2:e->CH3:w J(H,H) C4 C4-H δH ~ 6.85 δC ~ 97.5 C5 C5 δC ~ 170.0 Phenyl Phenyl-H δH ~ 7.4-7.9 C5:e->Phenyl:w Attachment

Application Notes: In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a crucial enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter essential for nerve impulse transmission in both the central and peripheral nervous systems.[1][2] The inhibition of AChE disrupts this process, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent hyperstimulation of cholinergic receptors.[2] Organophosphates (OPs), a class of compounds widely used as pesticides and developed as nerve agents, are potent, irreversible inhibitors of AChE.[2][3] Exposure to these compounds can lead to severe neurotoxicity, paralysis, and even death.[2][3] Therefore, the in vitro acetylcholinesterase inhibition assay is a fundamental tool for toxicology studies, environmental monitoring, and the development of antidotes and therapeutic agents.[2][4]

Principle of the Assay

The most widely adopted method for measuring AChE activity and its inhibition is the colorimetric assay developed by Ellman and colleagues.[2][5] This method is favored for its simplicity, reliability, and suitability for high-throughput screening.[5] The assay's principle is based on a two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.[6]

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[2][6]

The rate of yellow color formation is directly proportional to the AChE activity and can be quantified by measuring the absorbance at 412 nm.[2][6] When an organophosphate inhibitor is present, it binds to the enzyme, reducing its activity and thus decreasing the rate of color development.[6] The percentage of inhibition is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.[7]

Mechanism of Organophosphate Inhibition

Organophosphates act as irreversible inhibitors of AChE.[8] The phosphorus atom of the organophosphate attacks the serine hydroxyl group in the active site of the AChE enzyme.[8][9] This results in the formation of a stable, covalent phosphoryl-serine bond, rendering the enzyme inactive.[8][10] This phosphorylated enzyme is very slow to hydrolyze, effectively preventing the breakdown of acetylcholine.[10] Over time, this complex can undergo a process called "aging," where an alkyl group is lost, further strengthening the bond and making reactivation of the enzyme by antidotes like oximes impossible.[10]

InhibitionMechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Organophosphate ACh Acetylcholine (Substrate) AChE_active Active AChE (Serine-OH) ACh->AChE_active Binds to active site Products Choline + Acetate AChE_active->Products Hydrolysis AChE_inhibited Phosphorylated AChE (Inactive) AChE_active->AChE_inhibited OP Organophosphate (Inhibitor) OP->AChE_active Covalent bonding to Serine-OH AChE_inhibited->ACh

Caption: Mechanism of AChE inhibition by organophosphates.

Experimental Protocol: Ellman's Method

This protocol is designed for a 96-well microplate format, suitable for screening multiple concentrations of organophosphates.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Organophosphate compounds to be tested

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Acetylthiocholine iodide (ATCI) or chloride (ATCh)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettes

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached.[5]

  • AChE Solution (e.g., 1 U/mL): Prepare a stock solution of AChE and dilute to the working concentration with phosphate buffer just before use. Keep on ice.[5] The final concentration should be optimized based on preliminary experiments to ensure a linear reaction rate over time.

  • 10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Protect from light.[5]

  • 14 mM ATCI Solution: Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.[5]

  • Test Compound Solutions: Prepare a stock solution of the organophosphate in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to achieve the desired final concentrations for the assay.

Assay Procedure (Final Volume: 200 µL/well)
  • Plate Setup: Design the plate layout to include wells for blanks, negative controls (100% activity), and test samples with various inhibitor concentrations.

  • Add Reagents:

    • Blank Wells: Add 190 µL of phosphate buffer + 10 µL of DTNB.

    • Control Wells (100% Activity): Add 140 µL of phosphate buffer, 20 µL of the solvent used for the test compound, 10 µL of AChE solution, and 10 µL of DTNB.

    • Test Sample Wells: Add 140 µL of phosphate buffer, 20 µL of the organophosphate test solution, 10 µL of AChE solution, and 10 µL of DTNB.

  • Pre-incubation: Gently mix the contents of the wells. Incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C or 37°C).[11] This step allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells (except the blank) to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-60 seconds for a period of 3-5 minutes.[11]

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compounds) add_reagents Add Buffer, AChE, DTNB, & Test Compound/Solvent to wells prep_reagents->add_reagents pre_incubate Pre-incubate plate (e.g., 15 min at 25°C) add_reagents->pre_incubate start_reaction Initiate reaction by adding ATCI substrate pre_incubate->start_reaction measure_abs Measure Absorbance Kinetically (412 nm for 3-5 min) start_reaction->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the AChE inhibition assay.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/minute) from the linear portion of the kinetic read.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each organophosphate concentration:[7] % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

    • V_control is the reaction rate of the negative control (no inhibitor).

    • V_sample is the reaction rate in the presence of the organophosphate.

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[7] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve.[7]

Quantitative Data Summary

The inhibitory potency of organophosphates can vary significantly. The IC50 value is a standard measure used to compare the toxicity of different compounds.

OrganophosphateSource of AChEIC50 Value (µM)Reference
ChlorpyrifosHuman Erythrocytes0.12[12]
MonocrotophosHuman Erythrocytes0.25[12]
ProfenofosHuman Erythrocytes0.35[12]
AcephateHuman Erythrocytes4.0[12]
ParaoxonElectric Eel0.0204 (20.4 nM)[13]
Chlorpyrifos-oxonRat Brain0.010 (10 nM)[14]

Note: IC50 values are highly dependent on experimental conditions such as enzyme source, purity, temperature, and incubation time. Values from different studies may not be directly comparable.[14]

Applications

  • Toxicology and Risk Assessment: Screening for the neurotoxic potential of pesticides and other environmental contaminants.[1][15]

  • Drug Discovery: Identifying and characterizing novel inhibitors for therapeutic purposes (e.g., treatment of Alzheimer's disease) or as antidotes for OP poisoning.[4]

  • Environmental Monitoring: Detecting the presence of organophosphate pesticides in water and soil samples.

  • Biodefense: Developing countermeasures and detection methods for chemical warfare nerve agents.[13]

References

Application Notes and Protocols: Diethyl (5-phenylisoxazol-3-yl) phosphate as a Potential Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate, also known as isoxathion-oxon, is the active metabolite of the organothiophosphate insecticide Isoxathion.[1][2][3][4] As an organophosphate, its insecticidal activity stems from its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[5] This document provides a comprehensive overview of its potential as an insecticide, including its mechanism of action, synthesis, and protocols for evaluating its efficacy and safety.

Compound Information:

PropertyValue
Chemical Name This compound
Synonyms Isoxathion-oxon
CAS Number 32306-29-9
Molecular Formula C13H16NO5P
Molecular Weight 297.24 g/mol
Parent Compound Isoxathion (CAS: 18854-01-8)

Mechanism of Action

The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE).[5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5] This mechanism is characteristic of organophosphate insecticides.

The parent compound, Isoxathion, is a phosphorothioate which is metabolically activated in the target organism to the phosphate ester (oxon) form, this compound. This oxidative desulfuration is a common bioactivation pathway for organothiophosphate insecticides.

Mechanism of Action cluster_0 Synaptic Cleft cluster_1 With this compound ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Blocked_AChE Inhibited AChE AChE->Blocked_AChE Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Inhibitor This compound Inhibitor->AChE Inhibits

Acetylcholinesterase Inhibition Pathway

Data Presentation

Acute Toxicity of Isoxathion (Parent Compound)

The following table summarizes the available acute toxicity data for Isoxathion. It is important to note that the toxicity of the active metabolite, this compound, may differ.

SpeciesRouteValueUnitsReference
Mouse (male)Oral LD50112mg/kg bw[5]
Mouse (female)Oral LD50137mg/kg bw[5]
Rat (male)Oral LD50242mg/kg bw[5]
ChickenOral LD5021.6mg/kg[5]
Cyprinus carpio (Carp)48h LC502.1mg/L[5]
Daphnia pulex3h LC500.0052mg/L[5]
Insecticidal Activity of Other Organophosphates (for reference)
InsecticideInsect SpeciesLC50 ValueUnitsReference
ChlorpyrifosSpodoptera litura0.0232%[6]
DichlorvosMusca domestica (susceptible)0.039µ g/fly [7]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, it can be prepared from its parent compound, Isoxathion, through an oxidative desulfuration reaction. This is a common method for the synthesis of organophosphate oxons.

Principle: The phosphorus-sulfur (P=S) double bond in Isoxathion is oxidized to a phosphorus-oxygen (P=O) double bond to yield this compound.

Materials:

  • Isoxathion

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure (General):

  • Dissolve Isoxathion in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the cooled Isoxathion solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess oxidizing agent.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Synthesis_Workflow Start Isoxathion Step1 Dissolve in Anhydrous Solvent Start->Step1 Step2 Add Oxidizing Agent (e.g., m-CPBA) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Work-up (Wash, Dry, Concentrate) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End This compound Step5->End

Synthesis Workflow
Insecticidal Activity Assay (Topical Application)

This protocol is adapted for determining the LD50 of a test compound against an insect species like the housefly (Musca domestica).

Materials:

  • Test compound (this compound)

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (e.g., 3-5 day old adult female houseflies)

  • Cages for holding insects

  • Sugar and water for feeding

Procedure:

  • Prepare a series of dilutions of the test compound in acetone.

  • Anesthetize the insects lightly with CO2.

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.

  • A control group should be treated with acetone only.

  • Place the treated insects in holding cages with access to sugar and water.

  • Maintain the insects under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

  • Record mortality at 24 and 48 hours post-treatment.

  • Calculate the LD50 value using probit analysis.

Insecticidal_Assay_Workflow Start Prepare Serial Dilutions of Test Compound Step1 Anesthetize Insects (e.g., with CO2) Start->Step1 Step2 Topical Application of Compound to Insects Step1->Step2 Step3 Incubate under Controlled Conditions Step2->Step3 Step4 Record Mortality at 24h and 48h Step3->Step4 End Calculate LD50 (Probit Analysis) Step4->End

Insecticidal Assay Workflow
Acetylcholinesterase Inhibition Assay

This protocol is a modification of the Ellman method for determining the IC50 of an inhibitor against AChE.

Materials:

  • Test compound (this compound)

  • Acetylcholinesterase (from a suitable source, e.g., electric eel or insect)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound dilutions. A control well should contain the solvent without the test compound.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes).

  • Initiate the reaction by adding DTNB and then ATCI to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

This compound, as the active oxon of Isoxathion, is a potent acetylcholinesterase inhibitor with the potential for insecticidal activity. The protocols outlined in this document provide a framework for the synthesis and evaluation of this compound. Further research is warranted to determine its specific insecticidal spectrum, potency against various pest species, and to conduct a thorough toxicological assessment to establish its safety profile for practical applications in pest management.

References

Application Notes and Protocols for Neurotoxicity Assessment of Diethyl (5-phenylisoxazol-3-yl) phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound. Given the well-documented neurotoxic potential of many organophosphates, a thorough assessment of its effects on the nervous system is crucial.[1][2] The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3][4][5][6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[2][5] Beyond AChE inhibition, other mechanisms such as oxidative stress, excitotoxicity, and disruption of ion channel function may also contribute to the neurotoxic profile of organophosphates.[1][3]

These application notes provide a comprehensive framework for evaluating the potential neurotoxicity of this compound using in vitro cell culture models. The protocols detailed below are designed to assess key indicators of neurotoxicity, including cytotoxicity, neurite outgrowth impairment, and acetylcholinesterase inhibition.

Experimental Overview

A tiered approach is recommended for the neurotoxicity assessment of this compound. This involves an initial screening for cytotoxicity, followed by more specific assays to investigate effects on neuronal morphology and enzyme activity. Human neuroblastoma cell lines, such as SH-SY5Y, are a suitable model for these studies as they can be differentiated into mature neuron-like cells and are widely used in neurotoxicity testing.[7]

Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Compound Exposure cluster_2 Phase 3: Neurotoxicity Assessment A SH-SY5Y Cell Seeding B Differentiation with Retinoic Acid A->B C Treatment with Diethyl (5-phenylisoxazol-3-yl) phosphate B->C D Cytotoxicity Assays (MTT & LDH) C->D E Neurite Outgrowth Analysis C->E F AChE Inhibition Assay C->F

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Key Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

Objective: To culture and differentiate SH-SY5Y cells into a mature neuronal phenotype for neurotoxicity testing.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic acid

  • Poly-D-lysine coated culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • For differentiation, seed cells onto poly-D-lysine coated plates at a density of 2 x 10^4 cells/cm².

  • After 24 hours, replace the growth medium with a differentiation medium containing DMEM with 1% FBS and 10 µM retinoic acid.

  • Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days, to induce a mature neuronal phenotype characterized by extensive neurite networks.

Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound on differentiated SH-SY5Y cells.

a) MTT Assay (Cell Viability)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.

Protocol:

  • Plate differentiated SH-SY5Y cells in a 96-well plate.

  • Expose the cells to a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)

Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Following treatment with this compound as described for the MTT assay, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Neurite Outgrowth Assessment

Objective: To evaluate the effect of the compound on neuronal morphology, a sensitive indicator of neurotoxicity.[8]

Protocol:

  • Culture and differentiate SH-SY5Y cells on poly-D-lysine coated plates.

  • Expose the cells to sub-lethal concentrations of this compound for 48 hours.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify neurite length and branching using appropriate image analysis software.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on AChE activity.

Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be measured spectrophotometrically.

Protocol:

  • Prepare cell lysates from differentiated SH-SY5Y cells.

  • In a 96-well plate, add the cell lysate, DTNB, and varying concentrations of this compound.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the untreated control.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Differentiated SH-SY5Y Cells

Concentration (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% of Max LDH Release) (LDH Assay)
0 (Control)100 ± 5.22.1 ± 0.8
198.3 ± 4.83.5 ± 1.1
1085.1 ± 6.115.7 ± 2.3
5052.4 ± 7.348.9 ± 5.4
10021.7 ± 3.979.2 ± 6.8

Table 2: Effect of this compound on Neurite Outgrowth

Concentration (µM)Average Neurite Length (µm)Number of Branch Points per Neuron
0 (Control)150.2 ± 12.58.3 ± 1.2
1145.8 ± 11.97.9 ± 1.1
1098.7 ± 9.84.6 ± 0.9
2565.4 ± 7.22.1 ± 0.5

Table 3: Inhibition of Acetylcholinesterase (AChE) Activity

Concentration (µM)AChE Inhibition (%)
0 (Control)0
0.115.2 ± 2.1
148.9 ± 4.5
1085.7 ± 3.8
5098.1 ± 1.2

Signaling Pathway Visualization

The primary mechanism of action for many organophosphates involves the inhibition of acetylcholinesterase, leading to an overstimulation of cholinergic receptors and subsequent excitotoxicity.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetylcholine (ACh) Release B Acetylcholinesterase (AChE) A->B Hydrolysis D Increased ACh Concentration A->D B->D C Diethyl (5-phenylisoxazol-3-yl) phosphate C->B Inhibition E Cholinergic Receptor (Nicotinic/Muscarinic) D->E F Receptor Overstimulation E->F G Ca2+ Influx F->G H Excitotoxicity & Neuronal Damage G->H

Caption: Putative signaling pathway of organophosphate-induced neurotoxicity.

Conclusion

The protocols and application notes provided here offer a robust framework for the in vitro neurotoxicity assessment of this compound. By employing a battery of assays that evaluate cytotoxicity, neuronal morphology, and specific enzymatic activity, researchers can gain valuable insights into the potential neurotoxic profile of this compound. The use of standardized cell models and well-established methodologies will ensure the generation of reliable and reproducible data, which is essential for risk assessment and drug development.

References

Application Notes and Research Protocols for Diethyl (5-phenylisoxazol-3-yl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is a synthetic organophosphate compound incorporating an isoxazole moiety. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The organophosphate group suggests potential activity as an enzyme inhibitor, particularly targeting esterases such as acetylcholinesterase (AChE), a common mechanism for this class of compounds.[3]

This document provides a comprehensive research protocol for the investigation of this compound, covering its synthesis, characterization, and biological evaluation. The protocols are designed to elucidate the compound's potential mechanism of action and therapeutic relevance.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 32306-29-9[4]
Molecular Formula C₁₃H₁₆NO₅P[4]
Molecular Weight 297.24 g/mol
IUPAC Name Diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate[4]
SMILES CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of the isoxazole ring followed by phosphorylation. Various methods for isoxazole synthesis have been developed, including cycloaddition and condensation reactions.[2][5] A plausible synthetic route is outlined below.

3.1. Synthesis of 5-phenylisoxazol-3-ol

This intermediate can be synthesized via a 1,3-dipolar cycloaddition reaction between benzonitrile oxide (generated in situ from benzaldoxime) and an appropriate dipolarophile, followed by subsequent transformations.

3.2. Phosphorylation of 5-phenylisoxazol-3-ol

The final step involves the phosphorylation of the hydroxyl group of 5-phenylisoxazol-3-ol with diethyl chlorophosphate in the presence of a suitable base.

Experimental Protocol:

  • Dissolve 5-phenylisoxazol-3-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base , such as sodium hydride (NaH) or triethylamine (TEA) (1.2 equivalents), portion-wise to the solution with stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add diethyl chlorophosphate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity Screening Protocols

Based on the structural similarity to other organophosphorus compounds, a primary hypothesis is that this compound acts as an inhibitor of acetylcholinesterase (AChE).[3] Furthermore, related isoxazole-containing organophosphates have been shown to modulate ion channels.[3] The following protocols are designed to test these hypotheses.

4.1. Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Experimental Protocol:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • In a 96-well microplate, add:

    • 25 µL of the test compound dilution (or DMSO for control).

    • 25 µL of AChE enzyme solution.

    • 125 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of acetylthiocholine iodide (ATCI) substrate solution.

  • Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.

Table 2: Hypothetical AChE Inhibition Data

Compound Concentration (µM)% Inhibition
0.18.2
125.6
1052.1
5085.3
10098.7
IC₅₀ (µM) 9.5

4.2. Cell Viability Assay (MTT Assay)

This assay will assess the cytotoxic effects of the compound on a relevant cell line, such as a human neuroblastoma cell line (e.g., SH-SY5Y) or a cancer cell line, given the broad biological activities of isoxazoles.[6]

Experimental Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ value.

Table 3: Hypothetical Cell Viability Data (SH-SY5Y cells, 48h)

Compound Concentration (µM)% Cell Viability
198.5
1092.1
5075.4
10048.2
25021.9
CC₅₀ (µM) 105.2

4.3. Patch-Clamp Electrophysiology for Ion Channel Modulation

To investigate the effects on voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels, whole-cell patch-clamp recordings can be performed on a suitable cell line (e.g., HEK293 cells expressing the channel of interest or primary neurons).[3]

Experimental Protocol:

  • Prepare cells for recording by plating them on glass coverslips.

  • Use a patch-clamp amplifier and data acquisition system to record whole-cell currents.

  • For Naᵥ currents:

    • Use an internal solution containing CsF to block potassium channels.

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit Naᵥ currents.

  • For Kᵥ currents:

    • Use an internal solution containing KCl.

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit Kᵥ currents.

  • Obtain a stable baseline recording in the extracellular solution.

  • Perfuse the cells with the extracellular solution containing various concentrations of this compound.

  • Record the changes in current amplitude and kinetics.

  • Analyze the data to determine the effect of the compound on the respective ion channels (e.g., percentage of block, shift in voltage-dependence of activation/inactivation).

Table 4: Hypothetical Ion Channel Modulation Data

Ion ChannelCompound Concentration (µM)% Blockade
Naᵥ1.7 1015.3
10045.8
Kᵥ2.1 1022.1
10068.9

Visualizations

5.1. Proposed Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization ache_assay AChE Inhibition Assay (IC50 Determination) characterization->ache_assay cell_viability Cell Viability Assay (CC50 Determination) characterization->cell_viability patch_clamp Patch-Clamp Electrophysiology (Ion Channel Modulation) characterization->patch_clamp data_analysis Data Analysis (IC50, CC50, % Blockade) ache_assay->data_analysis cell_viability->data_analysis patch_clamp->data_analysis mechanism Mechanism of Action Elucidation data_analysis->mechanism

Caption: Workflow for the synthesis and biological evaluation of the compound.

5.2. Hypothesized Signaling Pathway of Action

G cluster_synapse Cholinergic Synapse cluster_neuron Neuronal Membrane compound Diethyl (5-phenylisoxazol-3-yl) phosphate ache Acetylcholinesterase (AChE) compound->ache Inhibition nav Voltage-gated Na+ Channel (Naᵥ) compound->nav Blockade kv Voltage-gated K+ Channel (Kᵥ) compound->kv Blockade ach Acetylcholine (ACh) ache->ach Increased [ACh] ach->ache Hydrolysis achr Acetylcholine Receptor (AChR) ach->achr Binding ach->achr Overstimulation depolarization Membrane Depolarization nav->depolarization repolarization Membrane Repolarization kv->repolarization

Caption: Hypothesized multi-target mechanism of action at the synapse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate. Below, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocols

A plausible and effective method for the synthesis of this compound involves a two-step process: first, the synthesis of the 3-hydroxy-5-phenylisoxazole intermediate, followed by its phosphonylation.

Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole

This step involves the condensation of ethyl benzoylacetate with hydroxylamine.

  • Materials:

    • Ethyl benzoylacetate

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl) (for acidification)

  • Procedure:

    • Dissolve sodium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add hydroxylamine hydrochloride to the basic solution and stir until it is completely dissolved.

    • Add ethyl benzoylacetate dropwise to the reaction mixture at room temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the 3-hydroxy-5-phenylisoxazole.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of this compound

This step involves the phosphonylation of 3-hydroxy-5-phenylisoxazole using diethyl chlorophosphate.

  • Materials:

    • 3-hydroxy-5-phenylisoxazole (from Step 1)

    • Diethyl chlorophosphate

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • A suitable base (e.g., Triethylamine (TEA), Pyridine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-5-phenylisoxazole and the base in the anhydrous aprotic solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diethyl chlorophosphate dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter the mixture to remove the salt byproduct (e.g., triethylammonium chloride).

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Troubleshooting Guide

Issue 1: Low or No Yield of 3-hydroxy-5-phenylisoxazole in Step 1

Question Possible Causes Solutions and Recommendations
My reaction to form 3-hydroxy-5-phenylisoxazole is not working or the yield is very low. What could be the problem?Incomplete hydrolysis of the ester: The reaction may not have gone to completion.Verify reaction completion: Use TLC to monitor the disappearance of the starting material (ethyl benzoylacetate). Increase reaction time and/or temperature: If the reaction is sluggish, consider extending the reflux time.
Improper pH for precipitation: The product is soluble in basic conditions and will not precipitate if the solution is not sufficiently acidic.Ensure complete acidification: Check the pH of the solution after adding HCl. It should be acidic (pH 1-2) to ensure complete precipitation of the product. Add more acid if necessary.
Decomposition of hydroxylamine: Hydroxylamine can be unstable.Use fresh or high-quality hydroxylamine hydrochloride: Ensure the reagent has been stored properly.

Issue 2: Low Yield or Incomplete Reaction in the Phosphonylation Step (Step 2)

Question Possible Causes Solutions and Recommendations
The phosphonylation of 3-hydroxy-5-phenylisoxazole is giving a low yield. What are the common causes?Presence of moisture: The reaction is sensitive to water, which can hydrolyze the diethyl chlorophosphate.Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (nitrogen or argon).
Insufficient base: The base is crucial to neutralize the HCl formed during the reaction.Use a sufficient amount of base: Typically, 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine or pyridine are used.
Low reactivity of the hydroxyl group: The hydroxyl group of the isoxazole may not be sufficiently nucleophilic.Consider a stronger base: If a weak base is used, consider switching to a stronger, non-nucleophilic base to deprotonate the hydroxyl group more effectively.
Side reactions: Diethyl chlorophosphate can react with the base or other nucleophiles present.Slow addition at low temperature: Add the diethyl chlorophosphate slowly at 0 °C to control the reaction and minimize side reactions.

Issue 3: Difficulty in Product Purification

Question Possible Causes Solutions and Recommendations
I am having trouble purifying the final product, this compound.Polar nature of the compound: Organophosphate compounds can be quite polar, leading to tailing on silica gel columns.Optimize chromatography conditions: Use a more polar eluent system. A small amount of a polar solvent like methanol in the eluent can help. Deactivating the silica gel with a small percentage of triethylamine in the eluent can also be beneficial.[1]
Presence of persistent impurities: Some byproducts may have similar polarity to the desired product.Consider alternative purification methods: If column chromatography is ineffective, consider techniques like preparative TLC or recrystallization from a suitable solvent system.
Product decomposition on silica gel: Some organophosphorus compounds can be sensitive to the acidic nature of silica gel.Use neutral or deactivated silica gel: Alumina (neutral or basic) can be an alternative stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both reaction steps. For the phosphonylation step, ³¹P NMR spectroscopy can also be a powerful tool to observe the formation of the product and the disappearance of the starting phosphorus-containing reagent.

Q2: Are there any alternative methods for the synthesis of this compound? A2: Yes, an alternative approach is the 1,3-dipolar cycloaddition of a nitrile oxide bearing a diethyl phosphate group with phenylacetylene.[2][3][4][5][6][7] This method constructs the isoxazole ring with the phosphate group already in place. However, the synthesis of the required nitrile oxide precursor might be challenging. Another possibility is a variation of the Michaelis-Arbuzov reaction, though this is more common for forming carbon-phosphorus bonds.[8][9][10][11]

Q3: What are the key safety precautions to take during this synthesis? A3: Diethyl chlorophosphate is corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The use of strong acids and bases also requires care. Always add reagents slowly and control the reaction temperature, especially during exothermic steps.

Q4: How can I confirm the identity and purity of the final product? A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. Purity can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or by obtaining a sharp melting point for solid products.

Q5: My yield is consistently low, what general tips can I follow to improve it? A5: To improve your reaction yield, ensure all glassware is clean and dry, use purified reagents and solvents, and accurately weigh all components.[12] Maintain careful control over reaction parameters such as temperature and stirring rate. During workup, ensure complete extraction of the product and minimize losses during transfer steps.[12]

Data Presentation

Table 1: Hypothetical Optimization of the Phosphonylation Reaction (Step 2)

Entry Base (equiv.) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Triethylamine (1.1)DCM0 to RT2465
2Triethylamine (1.5)DCM0 to RT2475
3Pyridine (1.5)DCM0 to RT2470
4Triethylamine (1.5)THF0 to RT2480
5Triethylamine (1.5)DCMRT1260

Note: This data is hypothetical and for illustrative purposes to guide optimization.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole cluster_step2 Step 2: Synthesis of this compound s1_start Dissolve NaOH and NH₂OH·HCl in EtOH/H₂O s1_add Add Ethyl Benzoylacetate s1_start->s1_add s1_reflux Reflux for 2-4h s1_add->s1_reflux s1_evap Remove EtOH s1_reflux->s1_evap s1_wash Wash with Organic Solvent s1_evap->s1_wash s1_acidify Acidify with HCl s1_wash->s1_acidify s1_filter Filter and Dry s1_acidify->s1_filter s1_product 3-hydroxy-5-phenylisoxazole s1_filter->s1_product s2_start Dissolve Isoxazole and Base in Anhydrous Solvent s1_product->s2_start Use as starting material s2_cool Cool to 0°C s2_start->s2_cool s2_add Add Diethyl Chlorophosphate s2_cool->s2_add s2_react Stir at RT for 12-24h s2_add->s2_react s2_filter Filter Salt Byproduct s2_react->s2_filter s2_wash Aqueous Workup s2_filter->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_step1_troubleshooting Troubleshooting for Step 1 cluster_step2_troubleshooting Troubleshooting for Step 2 start Low Yield in Synthesis step_check Which step has low yield? start->step_check step1_issues Step 1: Isoxazole Formation step_check->step1_issues Step 1 step2_issues Step 2: Phosphonylation step_check->step2_issues Step 2 s1_q1 Incomplete Reaction? step1_issues->s1_q1 s1_q2 Improper Precipitation? step1_issues->s1_q2 s2_q1 Moisture Contamination? step2_issues->s2_q1 s2_q2 Insufficient Base? step2_issues->s2_q2 s2_q3 Side Reactions? step2_issues->s2_q3 s1_a1 Extend Reflux Time s1_q1->s1_a1 s1_a2 Ensure pH is 1-2 s1_q2->s1_a2 s2_a1 Use Anhydrous Conditions s2_q1->s2_a1 s2_a2 Increase Base Equivalents s2_q2->s2_a2 s2_a3 Slow Addition at 0°C s2_q3->s2_a3

Caption: Troubleshooting logic for low yield in the synthesis.

References

"Diethyl (5-phenylisoxazol-3-yl) phosphate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Diethyl (5-phenylisoxazol-3-yl) phosphate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. Based on stability data for structurally related organophosphate compounds, long-term storage at -20°C is recommended. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and temperature. Organophosphate esters can be susceptible to hydrolysis, especially under acidic or basic conditions. It is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, use an anhydrous aprotic solvent and store at -20°C or below.

Q3: What are the known incompatibilities for this compound?

This compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[1] Avoid contact with reactive metals.

Q4: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, organophosphate esters are generally susceptible to hydrolysis of the phosphate ester bonds. This can be catalyzed by acid or base, leading to the formation of diethyl phosphate and 5-phenylisoxazol-3-ol. Oxidative conditions may also lead to degradation.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Ensure the compound is stored at the recommended temperature in a tightly sealed container. 2. Prepare solutions fresh before use. 3. Avoid repeated freeze-thaw cycles. 4. Verify the integrity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Appearance of unexpected peaks in chromatography (HPLC/LC-MS). Degradation of the compound in the analytical solvent or on the column.1. Use high-purity, fresh mobile phase solvents. 2. Ensure the pH of the mobile phase is compatible with the compound's stability (typically neutral or slightly acidic). 3. Consider a shorter run time or a lower column temperature. 4. Perform a forced degradation study to identify potential degradation products.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent.1. Consult the product datasheet for solubility information. 2. Try gentle warming or sonication to aid dissolution. 3. Consider using a different solvent system, such as DMSO, DMF, or ethanol.

Stability and Storage Data

The following table summarizes general storage recommendations for organophosphate esters based on available data for related compounds.

Compound Type Storage Condition Duration Source
Diethyl Phosphate-20°C1 monthMedChemExpress SDS[4]
General OrganophosphatesCool, dry, well-ventilated placeNot specifiedFisher Scientific SDS[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample stored under normal conditions, by a validated stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Identify and characterize any significant degradation products using mass spectrometry (MS/MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation stock_prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) stock_prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C, 24h) stock_prep->base Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT, 24h) stock_prep->oxidation Expose to Stress thermal Thermal Degradation (Solid, 80°C, 48h) stock_prep->thermal Expose to Stress photo Photolytic Degradation (UV light, 24h) stock_prep->photo Expose to Stress sample_prep Sample Neutralization/Dilution acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_ms HPLC or LC-MS Analysis sample_prep->hplc_ms degradation_calc Calculate % Degradation hplc_ms->degradation_calc product_id Identify Degradation Products degradation_calc->product_id signaling_pathway Hypothetical Signaling Pathway Inhibition compound Diethyl (5-phenylisoxazol-3-yl) phosphate kinase Target Kinase (e.g., Protein Kinase C) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->kinase response Cellular Response (e.g., Proliferation, Inflammation) p_substrate->response Signal Transduction

References

Technical Support Center: Solubility of Diethyl (5-phenylisoxazol-3-yl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the solubility of Diethyl (5-phenylisoxazol-3-yl) phosphate in common laboratory solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter solubility-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is quantitative solubility data available for this compound in common laboratory solvents?

A1: To date, specific quantitative solubility data for this compound in a range of common laboratory solvents has not been published in readily accessible scientific literature. However, based on its chemical structure as an aryl dialkyl phosphate, a qualitative estimation of its solubility can be made.

Q2: What is the expected solubility of this compound based on its structure?

A2: this compound is an organophosphate ester containing both polar (phosphate ester) and non-polar (phenyl and isoxazole rings) moieties. This structure suggests it will be more soluble in organic solvents than in water, following the "like dissolves like" principle. Its solubility in aqueous solutions is expected to be low.

Q3: How can I determine the precise solubility of this compound in my specific solvent system?

A3: It is highly recommended to experimentally determine the solubility of this compound in your specific solvent system. A general protocol for determining thermodynamic (equilibrium) solubility is provided in the "Experimental Protocols" section of this guide.

Estimated Solubility Profile

The following table provides an estimated qualitative solubility of this compound in various laboratory solvents. This information is based on the chemical properties of structurally similar organophosphate compounds and should be used as a preliminary guide. Experimental verification is crucial for obtaining accurate solubility data.

SolventSolvent PolarityExpected Qualitative SolubilityRationale
WaterHighSparingly Soluble to InsolubleThe non-polar phenyl and isoxazole groups are expected to significantly limit solubility in polar aqueous media.
MethanolHighSolubleThe polarity of methanol allows it to interact with the phosphate ester group, while its organic character helps solvate the non-polar parts of the molecule.
EthanolHighSolubleSimilar to methanol, ethanol is a polar protic solvent that can effectively solvate the compound.
Dimethyl Sulfoxide (DMSO)HighSolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)MediumSolubleAs a moderately polar solvent, DCM is expected to be a good solvent for this compound.
Ethyl AcetateMediumSolubleEthyl acetate's moderate polarity should allow for good solvation of the compound.
AcetonitrileMediumSolubleAcetonitrile is a polar aprotic solvent commonly used for dissolving organic molecules.
HexaneLowSparingly Soluble to InsolubleThe high polarity of the phosphate ester group will likely limit solubility in non-polar aliphatic solvents like hexane.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound does not dissolve in the chosen solvent. The solvent may not be appropriate for the compound's polarity.Refer to the Estimated Solubility Profile table and select a solvent with a more suitable polarity. For non-polar compounds, try less polar organic solvents. For polar compounds, consider more polar organic solvents.
The concentration of the compound exceeds its solubility limit in that solvent.Try reducing the concentration of the compound or gently warming the solution (if the compound is thermally stable) to increase solubility. Sonication can also aid dissolution.
Precipitation occurs after initial dissolution. The solution was supersaturated.Ensure the system has reached equilibrium. This can be confirmed by observing no further change in concentration over time. Consider performing a thermodynamic solubility experiment.
The temperature of the solution has decreased, reducing the compound's solubility.Maintain a constant and controlled temperature during your experiment. If the experiment is to be conducted at room temperature, allow the solution to equilibrate to ambient temperature before use.
Inconsistent solubility results between experiments. Variations in experimental conditions (e.g., temperature, pH, agitation rate, incubation time).Standardize your experimental protocol. Use a temperature-controlled shaker or incubator, ensure the pH of aqueous solutions is consistent, and use the same agitation method and duration for all samples.
Purity of the compound or solvent.Use high-purity solvents and ensure the purity of your this compound is known and consistent across experiments.

Experimental Protocols

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

1. Materials:

  • This compound (solid)

  • Selected laboratory solvent(s)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. The presence of undissolved solid should be visible throughout the equilibration period.

  • Sample Collection: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor.

Visualizations

G Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solid compound B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for experimental solubility determination.

Technical Support Center: Acetylcholinesterase (AChE) Assays with Organophosphate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with acetylcholinesterase (AChE) assays, particularly when using organophosphate (OP) inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may arise during your AChE inhibition experiments.

Problem 1: High Background Signal in "No Enzyme" or "No Substrate" Control Wells

Potential Cause Recommended Solution
Contamination of Reagents: Buffers, water, or substrate solutions may be contaminated.Prepare fresh reagents using high-purity water. Filter-sterilize buffers if necessary.
Non-enzymatic hydrolysis of substrate: The substrate (e.g., acetylthiocholine) may be unstable and hydrolyzing spontaneously.Prepare substrate solutions fresh before each experiment. Keep substrate solutions on ice. Evaluate the stability of your substrate in the assay buffer over time.
Plate Contamination: The microplate may be dirty or have residual contamination.Use new, high-quality microplates for each assay. If reusing plates, ensure a thorough washing and rinsing protocol is followed.
Inhibitor Interference: The organophosphate inhibitor itself may react with the detection reagent (e.g., DTNB).Run a control containing only the inhibitor and the detection reagent in assay buffer to check for any direct reaction.

Problem 2: Inconsistent or Non-Reproducible Results Between Replicates

Potential Cause Recommended Solution
Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitor.Calibrate and service your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well.
Temperature Fluctuations: Inconsistent temperature across the microplate during incubation.Use a temperature-controlled plate reader or incubator. Allow all reagents to equilibrate to the assay temperature before starting the reaction.
Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate reagents.Avoid using the outermost wells of the microplate for critical samples. Fill the outer wells with water or buffer to minimize evaporation from inner wells.
Timing Inconsistencies: Variations in the timing of reagent addition, especially the substrate.Use a multichannel pipette for simultaneous addition of the substrate to multiple wells. Plan the plate layout to minimize time delays between additions.

Problem 3: No or Very Low AChE Inhibition Observed with a Known Organophosphate Inhibitor

Potential Cause Recommended Solution
Inactive Inhibitor: The organophosphate inhibitor may have degraded.Purchase a fresh stock of the inhibitor. Store OP compounds according to the manufacturer's instructions, often in a desiccated environment and protected from light. Some OPs are unstable in aqueous solutions; prepare them fresh in an appropriate solvent like DMSO.
Incorrect Inhibitor Concentration: The final concentration of the inhibitor in the assay is too low to cause significant inhibition.Verify the calculations for your inhibitor dilutions. Prepare a wider range of inhibitor concentrations in a dose-response experiment.
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) is affecting enzyme activity.Ensure the final concentration of the organic solvent in the assay well is low, typically not exceeding 1%.[1] Run a solvent control to assess its effect on AChE activity.
"Aging" of the Inhibited Enzyme: Some OPs form a bond with AChE that can undergo a dealkylation process called "aging," rendering it resistant to reactivation.[2]This is an inherent property of some OPs. For screening purposes, ensure the incubation time of the enzyme with the inhibitor is appropriate to observe inhibition before significant aging occurs.
Metabolic Activation Required: Some organophosphates are pro-pesticides and require metabolic activation to become potent AChE inhibitors.[3]For these compounds, an in vitro system that includes liver microsomes may be necessary to observe inhibitory activity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Ellman's assay for measuring AChE activity?

A1: The Ellman's assay is a colorimetric method used to measure AChE activity.[4] AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[3] The rate of TNB formation is directly proportional to the AChE activity.

Q2: How do organophosphates inhibit acetylcholinesterase?

A2: Organophosphates are potent, often irreversible, inhibitors of AChE.[4] They act by phosphorylating a serine residue within the active site of the enzyme, forming a stable covalent bond.[5][6] This phosphorylation prevents the enzyme from hydrolyzing its natural substrate, acetylcholine, leading to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions.[7] This accumulation results in overstimulation of the nervous system.[7]

Q3: My organophosphate inhibitor seems to lose potency over time. Why is this happening?

A3: Organophosphates can be susceptible to hydrolysis, especially in aqueous solutions. It is crucial to prepare fresh dilutions of your OP inhibitor from a concentrated stock solution for each experiment. Concentrated stocks in anhydrous solvents like DMSO are generally more stable when stored properly at low temperatures (e.g., -20°C or -80°C) in a desiccated environment.

Q4: What are some typical quality control parameters for an AChE inhibition assay?

A4: To ensure the quality and reliability of your assay, consider the following parameters:

  • Coefficient of Variation (CV): The CV for your control wells (e.g., DMSO control) should ideally be less than 10%.[3]

  • Signal-to-Background Ratio (S/B): The ratio of the signal from a positive control (a known inhibitor) to the signal from a negative control should be greater than 3.[3]

  • Z'-factor: This is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Q5: What is the difference between red blood cell (RBC) AChE and plasma cholinesterase (pseudocholinesterase)?

A5: Red blood cell (RBC) AChE is the same enzyme found in the nervous system and is considered a more accurate reflection of the enzyme's activity at neuroeffector sites.[7] Plasma cholinesterase, also known as butyrylcholinesterase (BuChE) or pseudocholinesterase, is found in the plasma and is produced by the liver.[7][8] While both are inhibited by organophosphates, RBC AChE depression is more specifically attributed to OP exposure.[7]

Experimental Protocols

Protocol 1: General AChE Inhibition Assay using Ellman's Method (96-well plate format)

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Organophosphate inhibitor

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[4]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in Assay Buffer.

    • Prepare a solution of DTNB in Assay Buffer.

    • Prepare a solution of ATCh in Assay Buffer. Prepare this solution fresh.

    • Prepare serial dilutions of your organophosphate inhibitor in the appropriate solvent (e.g., DMSO), and then dilute further in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to the blank wells.[4]

    • Add 50 µL of your sample (inhibitor dilutions or controls) to the appropriate wells.[4]

    • Include a positive control (a known AChE inhibitor) and a negative control (solvent only).

    • Add 50 µL of the AChE working solution to all wells except the blank.

    • Mix gently and incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the ATCh substrate solution to all wells to initiate the reaction.[4] The final volume should be 100 µL.[4]

  • Measurement:

    • Immediately begin reading the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other wells.

    • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Excess_ACh Excess ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Nerve_Signal Nerve Signal Transmission Receptor->Nerve_Signal Overstimulation Continuous Receptor Stimulation OP Organophosphate (OP) OP->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

troubleshooting_workflow start Start: AChE Assay Issue issue What is the primary issue? start->issue high_bg High Background Signal issue->high_bg High Background inconsistent Inconsistent Results issue->inconsistent Inconsistency no_inhibition No/Low Inhibition issue->no_inhibition No Inhibition check_reagents Check for reagent/plate contamination. Remake fresh. high_bg->check_reagents check_pipetting Review pipetting technique. Calibrate pipettes. inconsistent->check_pipetting check_inhibitor Verify inhibitor activity and concentration. no_inhibition->check_inhibitor check_solvent Check for solvent effects. Run solvent control. check_inhibitor->check_solvent If inhibitor is fresh

Caption: Troubleshooting Workflow for AChE Inhibition Assays.

References

Technical Support Center: Optimizing Substrate Concentration for Acetylcholinesterase (AChE) Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing substrate concentration in acetylcholinesterase (AChE) inhibition assays. Accurate determination of kinetic parameters is crucial for the reliable screening and characterization of potential inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize the substrate concentration for an AChE inhibition assay?

A1: Optimizing the substrate concentration is fundamental for obtaining accurate and reproducible inhibitor kinetics. If the substrate concentration is too low, the enzyme's reaction rate will be slow, reducing the assay's sensitivity. Conversely, if the substrate concentration is too high, it can lead to substrate inhibition, where the excess substrate molecules interfere with the enzyme's activity, confounding the results.[1][2] The optimal concentration ensures that the assay is sensitive enough to detect inhibition while avoiding substrate-dependent artifacts.

Q2: What is the ideal substrate concentration to use for screening AChE inhibitors?

A2: For inhibitor screening and determining the IC₅₀ value, it is recommended to use a substrate concentration equal to the Michaelis-Menten constant (Kₘ).[3] The Kₘ is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ).[4] Working at the Kₘ ensures that the assay is sensitive to competitive, non-competitive, and uncompetitive inhibitors.

Q3: How do I determine the Kₘ of AChE for my specific experimental conditions?

A3: To determine the Kₘ, you need to measure the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant.[5] By plotting the reaction velocity against the substrate concentration, you will obtain a Michaelis-Menten saturation curve.[5][6] The Kₘ can then be calculated by fitting this data to the Michaelis-Menten equation using non-linear regression software.[3] Alternatively, linear transformations like the Lineweaver-Burk plot can be used, although non-linear regression is generally more accurate.[4]

Q4: My reaction rate does not plateau at high substrate concentrations. What could be the issue?

A4: If the reaction rate continues to increase with higher substrate concentrations and does not level off, it suggests that the Kₘ for the substrate under your assay conditions is much higher than the concentrations you are testing.[7] You will need to test a broader and higher range of substrate concentrations to reach saturation and accurately determine Vₘₐₓ and Kₘ. It is also important to ensure that your reagents, particularly the enzyme and substrate, are fresh and have not degraded.[8]

Q5: I am observing a decrease in enzyme activity at very high substrate concentrations. What does this mean?

A5: A decrease in enzyme activity at high substrate concentrations is known as substrate inhibition.[1] This can occur with AChE and its substrate, acetylthiocholine.[1] It is important to identify the substrate concentration at which this inhibition begins to avoid this range in your inhibitor screening assays. The optimal substrate concentration will be below the level that causes substrate inhibition.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations across the plate.- Use calibrated pipettes and proper technique.- Ensure thorough mixing after adding each reagent, especially the enzyme to start the reaction.- Allow the plate and reagents to equilibrate to the assay temperature before starting.
Low enzyme activity (low signal) - Degraded enzyme or substrate.- Suboptimal pH or temperature.- Presence of an unknown inhibitor in the buffer or sample.- Prepare fresh enzyme and substrate solutions.[8]- Verify the pH of the buffer is within the optimal range for AChE (typically pH 7.4-8.0).[8]- Run a control with a new batch of buffer and reagents.
No inhibition observed with a known inhibitor - Degraded inhibitor.- Incorrect inhibitor concentration.- Suboptimal assay conditions.- Prepare a fresh stock of the inhibitor.[8]- Re-calculate and verify all dilutions.- Ensure the substrate concentration is appropriate (around Kₘ).
Inconsistent Kₘ and Vₘₐₓ values - Assay not measuring initial velocity.- Substrate or enzyme concentration ranges are not appropriate.- Ensure you are measuring the initial linear rate of the reaction.- Expand the range of substrate concentrations tested to ensure you are capturing the full kinetic curve.[7]

Experimental Protocols

Determining Kₘ and Vₘₐₓ for Acetylthiocholine (ATCh)

This protocol is based on the widely used Ellman's method.[9][10]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[9]

  • DTNB Stock Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer. Protect from light.

  • ATCh Stock Solution (100 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh.

2. Assay Procedure (96-well plate format):

  • Prepare a series of ATCh dilutions in the assay buffer. A typical range to test would be 0.05 mM to 5 mM final concentration in the well.

  • In each well, add:

    • Assay Buffer to bring the final volume to 200 µL.

    • 20 µL of DTNB solution (final concentration 1 mM).

    • A variable volume of the different ATCh dilutions.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the AChE solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

3. Data Analysis:

  • For each ATCh concentration, calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Plot the velocity (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V = (Vₘₐₓ * [S]) / (Kₘ + [S])) using a non-linear regression program to determine the Kₘ and Vₘₐₓ.[3]

Quantitative Data Summary

The following table provides examples of kinetic parameters for AChE from different sources. Note that these values can vary depending on the enzyme source, purity, and assay conditions.

Enzyme SourceSubstrateKₘ (mM)VₘₐₓReference
Human Erythrocyte AChEAcetylthiocholine Iodide0.08Not specified[11]
Electric Eel AChEAcetylthiocholine0.2064.97 x 10⁻⁷ kat[1][10]
Not SpecifiedAcetylcholine Iodide0.03210.2 U/mL[12]

Visualizations

Experimental Workflow for Kₘ Determination

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare Assay Buffer (pH 8.0) step1 Add Buffer, DTNB, and ATCh to wells prep1->step1 prep2 Prepare DTNB Solution prep2->step1 prep3 Prepare AChE Stock step3 Initiate reaction with AChE prep3->step3 prep4 Prepare Serial Dilutions of ATCh prep4->step1 step2 Pre-incubate plate step1->step2 step2->step3 step4 Measure Absorbance at 412 nm (kinetic read) step3->step4 analysis1 Calculate Initial Velocity (ΔAbs/min) step4->analysis1 analysis2 Plot Velocity vs. [ATCh] analysis1->analysis2 analysis3 Non-linear Regression (Michaelis-Menten Fit) analysis2->analysis3 analysis4 Determine Km and Vmax analysis3->analysis4

Caption: Workflow for determining AChE kinetic parameters (Kₘ and Vₘₐₓ).

AChE Catalysis and Detection via Ellman's Method

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE AChE Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Colorless) Thiocholine->DTNB reacts with TNB TNB Anion (Yellow) DTNB->TNB produces Measurement Measure Absorbance at 412 nm TNB->Measurement

Caption: Principle of the Ellman's method for AChE activity detection.

References

Overcoming matrix effects in LC-MS/MS analysis of "Diethyl (5-phenylisoxazol-3-yl) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of "Diethyl (5-phenylisoxazol-3-yl) phosphate".

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[3][4]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram susceptible to ion suppression or enhancement.[5] For a quantitative assessment, the post-extraction spike method is widely used.[6][7] This involves comparing the analyte's signal in a clean solvent to its signal in a spiked, extracted blank matrix. A significant difference between these signals indicates the presence of matrix effects.[6]

Q3: What are the primary strategies to overcome matrix effects?

A3: The main strategies to mitigate matrix effects can be categorized as follows:

  • Sample Preparation: Implementing more effective sample cleanup techniques is often the most effective approach.[2] This includes methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation to remove interfering matrix components.[5]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC conditions to better separate this compound from co-eluting matrix components can significantly reduce interference.[2]

  • Calibration Strategies: Utilizing matrix-matched calibration curves or, ideally, a stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.

Q4: When should I choose Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for sample cleanup?

A4: The choice between LLE and SPE depends on the nature of the analyte and the matrix. LLE is a versatile technique that separates compounds based on their differential solubility in two immiscible liquids. It can be effective for removing highly polar or non-polar interferences. SPE offers higher selectivity by using a solid sorbent to retain the analyte while matrix components are washed away, or vice versa. For complex matrices, SPE often provides a cleaner extract.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: I am observing significant ion suppression for this compound.

  • Question: My signal intensity for this compound is much lower in my plasma samples compared to the standard in pure solvent. How can I troubleshoot this?

  • Answer: This is a classic sign of ion suppression. Here is a step-by-step approach to address it:

    • Confirm and Quantify the Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression.

    • Improve Sample Preparation: Your current sample preparation method may not be adequately removing phospholipids or other endogenous interferences.

      • If you are using protein precipitation, consider switching to LLE or SPE for a more thorough cleanup.

      • If using LLE, experiment with different organic solvents and pH adjustments to optimize the extraction of the analyte and minimize co-extraction of interfering substances.

      • For SPE, test different sorbent chemistries (e.g., C18, mixed-mode) and elution protocols.

    • Optimize Chromatography: Enhance the separation between your analyte and the interfering components.

      • Try a different analytical column, for instance, one with a different stationary phase chemistry.

      • Adjust the mobile phase gradient to increase the resolution around the retention time of your analyte.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will experience similar ion suppression as the analyte, leading to an accurate analyte/IS ratio.

Problem 2: My results show high variability between replicate injections of the same sample.

  • Question: The peak areas for this compound are inconsistent across multiple injections of the same processed sample. What could be the cause?

  • Answer: High variability can be due to inconsistent matrix effects or issues with the LC-MS/MS system.

    • Evaluate Sample Cleanliness: Inconsistent matrix effects can arise from overloading the analytical column with matrix components, leading to erratic elution. Improve your sample cleanup method to reduce the overall matrix load.

    • Check for Carryover: Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, optimize your autosampler wash method.

    • Inspect the Ion Source: A dirty ion source can lead to unstable ionization and fluctuating signal intensity. Clean the ion source according to the manufacturer's instructions.

    • Assess Internal Standard Performance: If you are using an internal standard, check its response. If the IS response is also highly variable, it points towards an issue with the injection or ionization process. If the IS is stable but the analyte is not, the issue is likely related to matrix effects specific to the analyte.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final evaporation step, spike the analyte and IS into the reconstitution solvent that will be used to redissolve the dried extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[7]

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[7] The ideal MF is between 0.8 and 1.2.

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

  • Calculate Process Efficiency:

    • Process Efficiency (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)] * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 25 µL of internal standard solution.

  • Add 50 µL of 1M sodium carbonate buffer (pH 9.0) and vortex for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Matrix Effect and Recovery Data for Different Sample Preparation Methods

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Matrix)Matrix Factor (MF)Mean Peak Area (Pre-Spiked Matrix)Recovery (%)
Protein Precipitation 1055,00028,0000.5125,50091.1
5002,600,0001,450,0000.561,320,00091.0
Liquid-Liquid Extraction 1054,50048,0000.8842,00087.5
5002,580,0002,350,0000.912,090,00088.9
Solid-Phase Extraction 1055,20051,5000.9347,00091.3
5002,610,0002,490,0000.952,280,00091.6

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow sample Plasma Sample + Internal Standard extraction Sample Extraction (LLE or SPE) sample->extraction Add Extraction Solvent evaporation Evaporation to Dryness extraction->evaporation Isolate Analyte reconstitution Reconstitution evaporation->reconstitution Redissolve in Mobile Phase analysis LC-MS/MS Analysis reconstitution->analysis Inject into LC-MS/MS

Caption: Experimental workflow for sample preparation and analysis.

troubleshooting_matrix_effects start Poor Accuracy or High Variability Observed check_mf Quantify Matrix Effect (Post-Extraction Spike) start->check_mf mf_acceptable Is MF between 0.8 and 1.2? check_mf->mf_acceptable improve_cleanup Improve Sample Cleanup (Switch to LLE/SPE, Optimize Method) mf_acceptable->improve_cleanup No end Method Acceptable mf_acceptable->end Yes optimize_lc Optimize Chromatographic Separation improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->check_mf

Caption: Troubleshooting logic for addressing matrix effects.

ion_suppression_pathway cluster_source ESI Source droplet Droplet from LC Eluent Analyte Matrix Components ionization Ionization Process droplet:analyte->ionization droplet:matrix->ionization Competition ions Generated Ions Analyte Ions (Signal) Matrix Ions (Interference) ionization->ions:analyte_ion Reduced Efficiency ionization->ions:matrix_ion ms_inlet Mass Spectrometer Inlet ions:analyte_ion->ms_inlet Suppressed Signal ions:matrix_ion->ms_inlet

Caption: Conceptual diagram illustrating ion suppression.

References

Preventing degradation of "Diethyl (5-phenylisoxazol-3-yl) phosphate" in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl (5-phenylisoxazol-3-yl) phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound might degrade?

A1: Based on its chemical structure, a diethyl phosphate ester linked to a phenylisoxazole ring, the primary degradation pathways are likely to be hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: The phosphate ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. The isoxazole ring itself can also be susceptible to base-catalyzed opening.

  • Photodegradation: Isoxazole rings are known to be sensitive to UV irradiation, which can cause the weak N-O bond to break and lead to molecular rearrangements.

  • Thermal Degradation: Organophosphate compounds, particularly diethyl esters, can be unstable at elevated temperatures, leading to decomposition.

Q2: What are the initial signs of degradation I should look for in my sample?

A2: Visual inspection can often provide the first clues of compound degradation. Be watchful for:

  • Color Change: A change in the color of your solution.

  • Precipitation: The formation of a solid precipitate, indicating the formation of insoluble degradation products.

  • Cloudiness: A solution becoming cloudy or turbid over time.

  • Inconsistent Experimental Results: High variability in your assay results can be an indicator of compound instability.

Q3: How should I properly store this compound?

A3: To minimize degradation during storage, it is recommended to:

  • Store as a solid: If possible, store the compound as a dry solid at the recommended temperature, typically -20°C.

  • Protect from light: Use amber vials or store in a dark location to prevent photodegradation.

  • Minimize moisture: Store in a desiccator to protect from hydrolysis.

  • Use fresh solutions: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, do so at -80°C in small, single-use aliquots.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound activity over a short period in aqueous buffer. Hydrolysis. 1. Optimize pH: Adjust the pH of your buffer to a neutral or slightly acidic range (pH 4-7.4), as basic conditions can accelerate the degradation of the isoxazole ring. 2. Lower Temperature: Conduct experiments at the lowest feasible temperature to slow down the rate of hydrolysis. 3. Use Fresh Solutions: Prepare the compound solution immediately before use.
Variability in results when experiments are conducted under bright lab lighting. Photodegradation. 1. Protect from Light: Work in a dimly lit area or use amber-colored labware. 2. Cover Experimental Setup: Shield your experimental setup from direct light exposure using aluminum foil or a light-blocking cover.
Compound appears to degrade after incubation at elevated temperatures (e.g., 37°C). Thermal Degradation. 1. Limit Incubation Time: Reduce the duration of incubation at elevated temperatures as much as your protocol allows. 2. Assess Temperature Necessity: Determine if the high temperature is essential for your experiment and if a lower temperature could be used.
Precipitate forms in the stock solution or during the experiment. Poor Solubility or Degradation. 1. Verify Solubility: Confirm the solubility of the compound in your chosen solvent and buffer. 2. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any precipitate before use. 3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

Quantitative Data on Isoxazole Ring Stability

Condition pH Temperature (°C) Approximate Half-life (t½) of Isoxazole Ring
Acidic4.025Stable
Neutral7.425Stable
Basic10.0256.0 hours
Acidic4.037Stable
Neutral7.4377.4 hours
Basic10.0371.2 hours

Data extrapolated from a study on leflunomide and should be used as a general guide.[1]

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

Objective: To determine the rate of degradation of this compound in aqueous buffers at different pH values.

Materials:

  • This compound

  • Acetonitrile (ACN)

  • pH 4.0 buffer (e.g., acetate buffer)

  • pH 7.4 buffer (e.g., phosphate-buffered saline)

  • pH 10.0 buffer (e.g., carbonate-bicarbonate buffer)

  • HPLC system with a C18 column and UV detector

  • Incubator or water bath

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Prepare Working Solutions: Dilute the stock solution into each of the pH buffers (pH 4.0, 7.4, and 10.0) to a final concentration of 10 µg/mL.

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Collect aliquots from each condition at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately mix the collected aliquots with an equal volume of ACN to stop any further degradation.

  • HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH condition to determine the degradation rate and half-life.

Protocol 2: Analytical Method for Detecting Degradation Products

Objective: To identify and quantify this compound and its potential degradation products using HPLC-MS.

Materials:

  • Degraded samples of this compound

  • HPLC-MS system (e.g., with electrospray ionization - ESI)

  • C18 HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Methodology:

  • Sample Preparation: Dilute the degraded samples in the initial mobile phase composition.

  • HPLC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the parent compound from its degradation products. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Set the flow rate to 0.5 mL/min.

    • Monitor the elution at a suitable UV wavelength (e.g., determined by a UV scan of the parent compound).

  • Mass Spectrometry Detection:

    • Use ESI in positive ion mode.

    • Perform a full scan to identify the molecular ions of the parent compound and any new peaks that appear in the degraded samples.

    • Use tandem mass spectrometry (MS/MS) to fragment the ions of interest and aid in structural elucidation of the degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation Compound Diethyl (5-phenylisoxazol-3-yl) phosphate Hydrolysis_Product1 Diethyl phosphate Compound->Hydrolysis_Product1 H₂O (Acid/Base) Hydrolysis_Product2 3-Hydroxy-5-phenylisoxazole Compound->Hydrolysis_Product2 H₂O (Acid/Base) Photo_Product Rearranged Isomers (e.g., Oxazole derivatives) Compound->Photo_Product UV Light Thermal_Product Decomposition Products Compound->Thermal_Product Heat

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Visual Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, pH, Age) Start->Check_Solution_Prep Check_Exp_Conditions Review Experimental Conditions (Temp, Light, Duration) Start->Check_Exp_Conditions Optimize_Storage Store as solid at -20°C, protect from light/moisture Check_Storage->Optimize_Storage Incorrect Analyze_Degradation Perform Stability Study (e.g., Protocol 1) Check_Storage->Analyze_Degradation Correct Optimize_Solution Prepare fresh solutions, use appropriate buffer (pH 4-7.4) Check_Solution_Prep->Optimize_Solution Incorrect Check_Solution_Prep->Analyze_Degradation Correct Optimize_Experiment Minimize light exposure, reduce temperature/duration Check_Exp_Conditions->Optimize_Experiment Incorrect Check_Exp_Conditions->Analyze_Degradation Correct End Consistent Results Optimize_Storage->End Optimize_Solution->End Optimize_Experiment->End Analyze_Degradation->End

Caption: A logical workflow for troubleshooting compound degradation.

References

Common pitfalls in handling "Diethyl (5-phenylisoxazol-3-yl) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl (5-phenylisoxazol-3-yl) phosphate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organophosphorus compound with the chemical formula C₁₃H₁₆NO₅P. It is recognized as an analog of chlorpyrifos and is used as an analytical standard in various research contexts.[1] While its precise mechanism of action is not extensively documented, it is suggested to function by inhibiting cellular protein synthesis through binding to the 30S ribosomal subunit.[1]

Q2: What are the primary applications of this compound in research?

A2: Due to its nature as an organophosphate and its structural similarity to other bioactive molecules, this compound is primarily used in drug development and as a reference standard for analytical methods. Its potential as an insecticide is also an area of investigation, with related structures showing activity against various pests.

Q3: How should I properly store this compound?

A3: To ensure the stability of the compound, it should be stored in a cool, dry place, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture. For long-term storage, refrigeration is recommended.

Q4: What are the main safety precautions to take when handling this compound?

A4: As with all organophosphorus compounds, appropriate personal protective equipment (PPE) should be worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors. In case of skin or eye contact, rinse immediately and thoroughly with water.

Troubleshooting Guides

Synthesis and Purification

Q5: During the synthesis of this compound, I am observing a significant byproduct with a similar mass. What could this be?

A5: A common side reaction in the synthesis of related organophosphorus compounds is the Phospha-Brook rearrangement, particularly if the synthetic route involves an intermediate α-hydroxyphosphonate. This rearrangement can lead to the formation of a structural isomer that may be difficult to separate from the desired product. Careful control of reaction conditions, particularly temperature and the choice of base, can help minimize this side reaction.

Q6: My final product appears to be degrading during purification by silica gel chromatography. What is causing this?

A6: The diethyl phosphate ester is susceptible to hydrolysis under both acidic and basic conditions. Standard silica gel is slightly acidic and can promote the hydrolysis of the phosphate ester bond. To mitigate this, consider using a neutralized silica gel or an alternative purification method such as chromatography on a less acidic stationary phase (e.g., alumina) or crystallization.

Compound Stability and Handling

Q7: I've noticed a decrease in the purity of my compound over time, even when stored in a solvent. What is happening?

A7: this compound is prone to hydrolysis. The stability is highly dependent on the pH and temperature of the storage solution. The isoxazole ring is known to be unstable under basic conditions, which can lead to ring-opening. The diethyl phosphate group is susceptible to hydrolysis under both acidic and basic conditions. Ensure the solvent is anhydrous and neutral. For long-term storage, it is best to store the compound as a dry solid at low temperatures.

Q8: I am having trouble dissolving the compound in my aqueous buffer for a biological assay. What can I do?

A8: Organophosphate compounds like this one often have limited solubility in water. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a stock solution. This stock solution can then be diluted into the aqueous buffer to the desired final concentration. Be sure to run a vehicle control in your experiment to account for any effects of the organic solvent.

Biological Assays

Q9: My experimental results are inconsistent. Could the compound be interfering with the assay itself?

A9: It is possible. A related compound, O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate, has been shown to have multiple effects, including the suppression of cholinergic synaptic transmission and the blockage of K+ and Na+ channels.[2] Depending on your experimental system, such off-target effects could lead to variability in your results. It is advisable to perform control experiments to test for such interferences.

Data Presentation

Table 1: Inferred Stability of this compound under Various Conditions

ConditionpHTemperaturePotential PitfallMitigation Strategy
Storage Acidic (<6)Room TemperatureHydrolysis of diethyl phosphate groupStore in a neutral, aprotic solvent or as a dry solid.
Neutral (6-8)Room TemperatureSlow hydrolysis over timeFor long-term storage, keep at ≤ 4°C.
Basic (>8)Room TemperatureRapid hydrolysis of diethyl phosphate and potential isoxazole ring openingAvoid basic conditions entirely.
Experimental Acidic (<6)ElevatedAccelerated hydrolysis of diethyl phosphateMinimize exposure time to acidic conditions and high temperatures.
Workup Basic (>8)ElevatedAccelerated hydrolysis and isoxazole ring openingUse mild, non-basic conditions for extractions and washes.

Experimental Protocols

Disclaimer: The following are generalized protocols based on the synthesis and analysis of similar compounds. Optimization will be required for specific experimental setups.

General Synthesis Protocol: Cycloaddition and Phosphorylation

  • Synthesis of 5-phenylisoxazol-3-ol: This intermediate can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an appropriate precursor) and an alkyne.

  • Phosphorylation: The 5-phenylisoxazol-3-ol is then reacted with diethyl chlorophosphate in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at a controlled temperature (typically 0°C to room temperature).

  • Workup: The reaction mixture is quenched with a neutral or slightly acidic aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on neutral silica gel or by recrystallization.

General Analytical Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution to the desired concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS) for structural confirmation.

    • Collision Energy: Optimize to obtain characteristic fragment ions.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Depolarization Compound Diethyl (5-phenylisoxazol-3-yl) phosphate AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition Na_Channel Voltage-gated Na+ Channel Compound->Na_Channel Blockage K_Channel Voltage-gated K+ Channel Compound->K_Channel Blockage ACh Acetylcholine (ACh) AChE->ACh Hydrolysis ACh->Receptor Binds Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->ACh Release Action_Potential Action Potential Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Opens Ca_Channel->Synaptic_Vesicle Triggers Fusion

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stock_Solution Prepare Stock Solution (DMSO) Characterization->Stock_Solution Biological_Assay Biological Assay Stock_Solution->Biological_Assay Data_Analysis Data Analysis Biological_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using the compound.

Troubleshooting_Guide Problem Problem Encountered? Synthesis Synthesis Issue? Problem->Synthesis Yes No_Problem Continue Problem->No_Problem No Stability Stability Issue? Synthesis->Stability No Low_Yield Low Yield or Side Products Synthesis->Low_Yield Yes Assay Assay Issue? Stability->Assay No Degradation Compound Degradation Stability->Degradation Yes Inconsistent_Results Inconsistent Results Assay->Inconsistent_Results Yes Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Check_Storage Check Storage (Temp, Solvent pH) Degradation->Check_Storage Check_Solubility Check Compound Solubility Inconsistent_Results->Check_Solubility Optimize_Conditions Optimize Reaction Conditions (Temp, Base) Check_Purity->Optimize_Conditions Use_Inert_Atmosphere Use Inert Atmosphere Check_Storage->Use_Inert_Atmosphere Run_Controls Run Vehicle and Positive Controls Check_Solubility->Run_Controls

Caption: Troubleshooting decision tree for common issues.

References

Enhancing the selectivity of "Diethyl (5-phenylisoxazol-3-yl) phosphate" for target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is enzyme inhibitor selectivity and why is it crucial?

A1: Enzyme inhibitor selectivity refers to the ability of a compound to inhibit a specific target enzyme while having minimal effect on other, often structurally related, enzymes. High selectivity is crucial in drug development to minimize off-target effects and reduce potential toxicity. For organophosphate inhibitors, which often target serine hydrolases, achieving selectivity is vital to avoid unintended inhibition of essential enzymes in the body.[1][2]

Q2: What are the initial steps to assess the selectivity of a new organophosphate inhibitor?

A2: The initial assessment involves screening the inhibitor against a panel of related enzymes. This typically includes the primary target enzyme and other enzymes that share structural homology or are part of the same family. By determining the concentration of the inhibitor required to inhibit each enzyme by 50% (the IC50 value), a preliminary selectivity profile can be established.[3][4]

Q3: How can the selectivity of an organophosphate inhibitor be improved?

A3: Improving selectivity is an iterative process that often involves a combination of strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor and assessing how these changes affect its potency and selectivity against a panel of enzymes.[5][6] This can help identify chemical moieties that contribute to selective binding.

  • Computational Modeling: Utilizing techniques like molecular docking to predict how the inhibitor binds to the active site of the target enzyme versus off-target enzymes.[][8] This can guide the rational design of more selective compounds.

  • Differential Screening: Employing high-throughput screening methods against a broad panel of enzymes to identify compounds with a desired selectivity profile early in the discovery process.[9][10]

Q4: What is the difference between IC50 and Ki, and which is more important for selectivity?

A4:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. IC50 values are highly dependent on factors like substrate concentration.[11][12]

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. Unlike IC50, Ki is an intrinsic property of the inhibitor and is independent of substrate concentration for competitive inhibitors.[13]

For assessing selectivity, comparing Ki values for the target enzyme versus off-target enzymes provides a more accurate and fundamental measure of the inhibitor's intrinsic selectivity. The Cheng-Prusoff equation can be used to calculate Ki from IC50.[12]

Troubleshooting Guides

Problem: High Variability in IC50 Values Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Substrate Concentration Ensure the substrate concentration is kept constant across all assays, as IC50 values for competitive inhibitors are sensitive to substrate concentration.[11][12]
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent volumes.
Enzyme Instability Prepare fresh enzyme dilutions for each experiment and keep them on ice to prevent degradation.
Inconsistent Incubation Times Use a timer to ensure consistent pre-incubation and reaction times for all wells and plates.
Problem: Weak or No Inhibition Observed
Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Range Perform a broad-range dose-response experiment to determine the appropriate concentration range for IC50 determination.
Inhibitor Degradation Ensure the inhibitor is properly stored and handle it according to the manufacturer's recommendations. Prepare fresh stock solutions if degradation is suspected.
Low Enzyme Activity Verify the activity of the enzyme stock with a positive control inhibitor before starting the experiment.
Assay Conditions Not Optimal Confirm that the buffer pH, ionic strength, and temperature are optimal for the enzyme's activity.[14]
Problem: High Background Signal in the Assay
Possible Cause Troubleshooting Step
Substrate Instability/Autohydrolysis Run a "no-enzyme" control (all assay components except the enzyme) to measure the rate of non-enzymatic substrate degradation.[15]
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and chemicals.
Non-specific Binding of Detection Reagents If using an antibody-based detection method, ensure proper blocking steps are included. Consider titrating the detection reagent to find the optimal concentration.
Dirty Microplates Use new, high-quality microplates for each experiment. Ensure the plate reader optics are clean.[16]

Experimental Protocols

Protocol 1: Determination of IC50 for an Organophosphate Inhibitor

Objective: To determine the concentration of an organophosphate inhibitor required to inhibit 50% of the activity of a target serine hydrolase.

Materials:

  • Target enzyme (e.g., Acetylcholinesterase)

  • Organophosphate inhibitor ("Inhibitor X")

  • Substrate (e.g., Acetylthiocholine)

  • Chromogenic reagent (e.g., DTNB - Ellman's reagent)

  • Assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a stock solution of the chromogenic reagent in assay buffer.

    • Prepare a serial dilution of "Inhibitor X" in assay buffer, covering a wide concentration range (e.g., 1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • "Inhibitor X" at various concentrations (or vehicle for control)

      • Enzyme solution

    • Include "no-enzyme" controls (assay buffer, substrate, and chromogenic reagent) and "no-inhibitor" controls (assay buffer, enzyme, substrate, and chromogenic reagent with vehicle).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the "no-inhibitor" control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Inhibitor Selectivity Against a Panel of Enzymes

Objective: To determine the selectivity of an organophosphate inhibitor by comparing its IC50 values against the target enzyme and one or more off-target enzymes.

Procedure:

  • Follow the procedure outlined in Protocol 1 to determine the IC50 value of "Inhibitor X" for the primary target enzyme.

  • Repeat the entire procedure for each off-target enzyme (e.g., Butyrylcholinesterase, Chymotrypsin).

    • Important: Ensure to use the optimal substrate and assay conditions for each respective enzyme.

  • Data Presentation and Analysis:

    • Summarize the IC50 values in a table for easy comparison.

    • Calculate the selectivity index for each off-target enzyme by dividing the IC50 of the off-target enzyme by the IC50 of the primary target enzyme. A higher selectivity index indicates greater selectivity.

Data Presentation

Table 1: Hypothetical IC50 and Selectivity Data for "Inhibitor X"

EnzymeSubstrateIC50 (nM)Selectivity Index (vs. Target Enzyme A)
Target Enzyme A Substrate 1151
Off-Target Enzyme BSubstrate 21,500100
Off-Target Enzyme CSubstrate 345030
Off-Target Enzyme DSubstrate 4>10,000>667

Visualizations

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling Receptor Receptor Target_Enzyme Target Enzyme (e.g., Serine Hydrolase) Receptor->Target_Enzyme Activates Substrate Substrate Target_Enzyme->Substrate Hydrolyzes Biological_Response Biological_Response Substrate->Biological_Response Leads to External_Signal External_Signal External_Signal->Receptor Activates Inhibitor Diethyl (5-phenylisoxazol-3-yl) phosphate Inhibitor->Target_Enzyme Inhibits

Caption: Hypothetical signaling pathway showing inhibition.

Experimental_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_optimization Lead Optimization Primary_Assay IC50 Determination (Target Enzyme) Selectivity_Panel IC50 Determination (Off-Target Enzymes) Primary_Assay->Selectivity_Panel Data_Analysis Data_Analysis Selectivity_Panel->Data_Analysis SAR Structure-Activity Relationship Computational_Modeling Computational Modeling SAR->Computational_Modeling Inhibitor_Compound Inhibitor_Compound Computational_Modeling->Inhibitor_Compound New Analogs Inhibitor_Compound->Primary_Assay Data_Analysis->SAR

Caption: Workflow for assessing inhibitor selectivity.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Protocol Review Protocol Execution Start->Check_Protocol Check_Instrument Verify Instrument Performance Start->Check_Instrument Reagents_OK Reagents OK Check_Reagents->Reagents_OK No Issue ReRun Re-run Assay with Fresh Reagents Check_Reagents->ReRun Issue Found Protocol_OK Protocol OK Check_Protocol->Protocol_OK No Issue Calibrate Calibrate Pipettes/ Check Technique Check_Protocol->Calibrate Issue Found Instrument_OK Instrument OK Check_Instrument->Instrument_OK No Issue Run_Controls Run Instrument Performance Controls Check_Instrument->Run_Controls Issue Found

Caption: Logic diagram for troubleshooting assay inconsistency.

References

Modifying experimental conditions for "Diethyl (5-phenylisoxazol-3-yl) phosphate" neurotoxicity studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the neurotoxicity of "Diethyl (5-phenylisoxazol-3-yl) phosphate" and related organophosphate compounds. The information is designed to assist in the modification of experimental conditions and to address common challenges encountered in neurotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of neurotoxicity for this compound?

While specific data for this compound is limited, as an organophosphate, its primary mechanism of acute neurotoxicity is expected to be the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects, often referred to as a "cholinergic crisis".[2]

Q2: Are there other potential mechanisms of neurotoxicity beyond AChE inhibition?

Yes, research into organophosphates has revealed several non-cholinergic mechanisms that contribute to their neurotoxicity. These can be particularly relevant in studies of chronic or low-level exposure. These mechanisms include:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.[3]

  • Glutamatergic Excitotoxicity: Excessive stimulation of glutamate receptors, leading to neuronal damage.[1][4]

  • Neuroinflammation: Activation of glial cells and production of inflammatory cytokines.[3]

  • Disruption of Calcium Homeostasis: Alterations in intracellular calcium levels, which can trigger apoptotic pathways.[3]

  • Effects on Ion Channels: Some organophosphates can directly block voltage-gated sodium and potassium channels, affecting neuronal excitability.

Q3: How do I choose the right experimental model for my study?

The choice of model depends on the specific research question:

  • In Vitro Cell Lines (e.g., SH-SY5Y, PC12): Useful for high-throughput screening, initial toxicity assessment, and mechanistic studies on specific cellular pathways. They are cost-effective and allow for tight control over experimental conditions.

  • Primary Neuronal Cultures: Provide a more physiologically relevant model than cell lines but are more complex to maintain.

  • Human iPSC-derived Neurons: Offer a human-relevant model for studying neurotoxicity and can be used to investigate patient-specific responses.[5]

  • Zebrafish: A valuable in vivo model for developmental neurotoxicity studies due to their rapid development and transparent embryos.[6]

  • Rodent Models: Used for comprehensive in vivo studies to assess behavioral changes, and complex physiological responses, and to establish dose-response relationships for risk assessment.

Q4: My positive control is not showing the expected neurotoxic effect. What should I do?

Several factors could be at play:

  • Reagent Quality: Ensure the positive control compound has not degraded. Prepare fresh solutions and store them appropriately.

  • Cellular Resistance: The cell line may have developed resistance. Consider using a different positive control or a different cell line.

  • Incorrect Concentration: Verify your calculations and the dilution series for the positive control.

  • Assay Conditions: Check that the assay parameters (e.g., incubation time, temperature) are optimal for detecting the expected effect.

Troubleshooting Guides

In Vitro Neurotoxicity Assays
Issue Possible Cause Recommended Solution
MTT Assay: High background absorbance in blank wells - Contamination of the medium (bacterial or fungal).- Phenol red in the medium.- Use sterile techniques and check for contamination.- Use phenol red-free medium for the assay.[7]
MTT Assay: Low absorbance readings in positive control wells - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan crystals.- Optimize initial cell seeding density.- Increase incubation time with the MTT reagent.- Ensure complete dissolution of formazan by gentle pipetting or longer shaking.[7]
MTT Assay: Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" due to evaporation.- Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with sterile medium.[7]
LDH Assay: High background LDH activity in the medium - Serum in the culture medium contains LDH.- Cell lysis due to rough handling.- Use a serum-free medium or reduce serum concentration during the assay.- Handle cells gently during media changes and reagent additions.[7]
LDH Assay: Low or no signal in the maximum LDH release control - Incomplete cell lysis.- Ensure the lysis buffer is added correctly and mixed thoroughly. Increase incubation time with the lysis buffer if necessary.[7]
AChE Assay: No or low enzyme activity in the positive control - Inactive enzyme due to improper storage or handling.- Degraded substrate (e.g., acetylthiocholine).- Suboptimal buffer pH.- Store enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.- Prepare fresh substrate solution for each experiment.- Verify the pH of the assay buffer (typically pH 7.5-8.0).[7]
AChE Assay: High inhibition with poor reproducibility - Inconsistent pipetting.- Temperature fluctuations during incubation.- Compound instability or aggregation in the assay buffer.- Use calibrated pipettes and consider automated liquid handlers for precision.- Use a temperature-controlled plate reader or water bath.- Assess compound stability and consider adding a non-ionic detergent like Triton X-100 to prevent aggregation.[7]

Quantitative Data for Structurally Similar Organophosphates

Note: This data should be used as a guide only. The potency of "this compound" may differ.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by Organophosphate Oxons

CompoundSpecies/Enzyme SourceIC50Benchmark Concentration (BMCL05)
ParaoxonHuman Cholinesterase4.1 x 10⁻⁸ M[7]Not Reported
Chlorpyrifos-oxonHuman Erythrocyte AChE0.38 µM0.015 µM
Methyl paraoxonHuman Erythrocyte AChE0.14 µMNot Reported
DiazoxonHuman Erythrocyte AChE1.82 µMNot Reported
FenitrooxonHuman Erythrocyte AChE0.84 µMNot Reported

Data sourced from a study on in vitro erythrocyte AChE inhibition.

Table 2: Acute Toxicity of Chlorpyrifos and its Oxon Metabolite in an Aquatic Model

CompoundOrganismExposure TimeLC50
Chlorpyrifos (CPF)Daphnia magna48 hours0.76 µg L⁻¹[4]
Chlorpyrifos-oxon (CPFO)Daphnia magna48 hours0.32 µg L⁻¹[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the viability of neuronal cells in a 96-well plate format.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Neuronal cells

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for three controls: vehicle control, positive control (a known cytotoxic agent), and maximum LDH release control.

  • Incubation: Incubate the plate for the desired exposure period.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate containing the supernatant.

  • Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution (from the kit). Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate percent cytotoxicity relative to the maximum LDH release control.

Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman method for measuring AChE activity in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., 0.1 M phosphate buffer, pH 8.0, with 1% Triton X-100)

  • Assay buffer (0.1 M phosphate buffer, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 96-well clear flat-bottom plate

Procedure:

  • Sample Preparation: Homogenize or lyse cells/tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant.

  • Assay Setup: In a 96-well plate, add 50 µL of sample (diluted in assay buffer to a suitable protein concentration) to each well. Include a blank for each sample containing lysis buffer instead of the sample.

  • DTNB Addition: Add 100 µL of DTNB solution to each well.

  • Pre-incubation with Inhibitor (for IC50 determination): Add varying concentrations of this compound to the sample wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Add 20 µL of ATCI solution to each well to start the reaction.

  • Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Subtract the rate of the blank from the sample rates. For inhibitor studies, calculate the percent inhibition for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Organophosphate_Neurotoxicity_Pathway cluster_cholinergic Cholinergic Pathway cluster_non_cholinergic Non-Cholinergic Pathways OP Diethyl (5-phenylisoxazol-3-yl) phosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition OxidativeStress Oxidative Stress (ROS Production) OP->OxidativeStress Direct Effect ACh Acetylcholine (ACh) Accumulation Chol_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Chol_Receptors Overstimulation Hyperstimulation Neuronal Hyperstimulation Chol_Receptors->Hyperstimulation Glutamate Glutamate Release Hyperstimulation->Glutamate Induces Neuroinflammation Neuroinflammation (Glial Activation) Hyperstimulation->Neuroinflammation Neurotoxicity Neurotoxicity Hyperstimulation->Neurotoxicity Apoptosis Apoptosis OxidativeStress->Apoptosis NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ca_Influx->OxidativeStress Ca_Influx->Apoptosis Neuroinflammation->Apoptosis Apoptosis->Neurotoxicity

Caption: Cholinergic and non-cholinergic pathways in organophosphate neurotoxicity.

In_Vitro_Neurotoxicity_Workflow start Start: Prepare Neuronal Cell Culture treatment Treat cells with this compound (Dose-response and time-course) start->treatment assays Perform Neurotoxicity Assays treatment->assays viability Cell Viability Assay (e.g., MTT) assays->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) assays->cytotoxicity mechanistic Mechanistic Assay (e.g., AChE activity) assays->mechanistic data_analysis Data Analysis (Calculate IC50/EC50, % cytotoxicity) viability->data_analysis cytotoxicity->data_analysis mechanistic->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End: Conclusion on Neurotoxic Potential interpretation->end

Caption: General workflow for in vitro neurotoxicity assessment.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Check Reagents (Compound, controls, assay components) start->check_reagents check_cells Check Cell Culture (Passage number, health, density) start->check_cells check_protocol Review Protocol Execution (Pipetting, timing, incubation) start->check_protocol reagent_ok Reagents OK check_reagents->reagent_ok No Issues reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found cells_ok Cells OK check_cells->cells_ok No Issues cell_issue Standardize Cell Culture check_cells->cell_issue Issue Found protocol_ok Protocol OK check_protocol->protocol_ok No Issues protocol_issue Standardize Protocol check_protocol->protocol_issue Issue Found re_run Re-run Experiment reagent_issue->re_run cell_issue->re_run protocol_issue->re_run

Caption: A logical approach to troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Acetylcholinesterase Inhibition: Chlorpyrifos vs. Diethyl (5-phenylisoxazol-3-yl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research on the acetylcholinesterase (AChE) inhibitory activity of Diethyl (5-phenylisoxazol-3-yl) phosphate prevents a direct comparison with the well-documented organophosphate, chlorpyrifos. To provide a valuable comparative framework, this guide will utilize paraoxon, the active metabolite of the insecticide parathion, as a stand-in for a comparative analysis against chlorpyrifos's active metabolite, chlorpyrifos-oxon. Both chlorpyrifos-oxon and paraoxon are potent organophosphate inhibitors of acetylcholinesterase, offering a scientifically robust comparison.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the kinetics of AChE inhibition, experimental protocols for assessing this inhibition, and the underlying biochemical pathways.

Executive Summary

Chlorpyrifos, a widely used organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition is primarily caused by its active metabolite, chlorpyrifos-oxon. This guide delves into the comparative inhibitory effects of chlorpyrifos-oxon and paraoxon on AChE, presenting key kinetic data and detailed experimental methodologies.

Comparative Analysis of AChE Inhibition

The potency of organophosphates as AChE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) and the bimolecular inhibitory rate constant (kᵢ). A lower IC50 value and a higher kᵢ value are indicative of a more potent inhibitor.

Experimental data reveals that chlorpyrifos-oxon is a significantly more potent inhibitor of rat brain acetylcholinesterase than paraoxon.

CompoundParameterValueBiological Source
Chlorpyrifos-oxon IC508.98 nMRat Brain Homogenate
kᵢ0.206 ± 0.018 nM⁻¹h⁻¹Rat Brain AChE
Paraoxon IC5081.66 nMRat Brain Homogenate
kᵢ0.0216 nM⁻¹h⁻¹Rat Brain AChE

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates, including chlorpyrifos-oxon and paraoxon, function as irreversible inhibitors of acetylcholinesterase. The process involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification incapacitates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The subsequent accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in neurotoxicity.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Organophosphate Organophosphate (e.g., Chlorpyrifos-oxon) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Phosphorylated_AChE Phosphorylated AChE (Inactive) Nerve_Impulse Nerve Impulse Propagation Postsynaptic_Receptor->Nerve_Impulse Organophosphate->AChE Phosphorylation Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, DTNB, ATCI, AChE) Dispense_Reagents Dispense Buffer, AChE, and Inhibitor/Solvent Reagent_Prep->Dispense_Reagents Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Dispense_Reagents Pre_incubation Pre-incubate (15 min) Dispense_Reagents->Pre_incubation Add_Substrate Add ATCI Substrate Pre_incubation->Add_Substrate Kinetic_Reading Kinetic Reading (412 nm) Add_Substrate->Kinetic_Reading Calculate_Rates Calculate Reaction Rates Kinetic_Reading->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Comparative Neurotoxicity of Isoxazole Organophosphates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic profiles of isoxazole-containing organophosphates and other commonly used organophosphate insecticides. This document synthesizes experimental data on their primary mechanisms of action, including acetylcholinesterase (AChE) inhibition and the potential for organophosphate-induced delayed neuropathy (OPIDN) through inhibition of neuropathy target esterase (NTE). Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Introduction to Organophosphate Neurotoxicity

Organophosphorus (OP) compounds are a diverse class of chemicals widely used as pesticides. Their primary mechanism of acute toxicity in both insects and mammals is the irreversible inhibition of acetylcholinesterase (AChE), a crucial enzyme for the degradation of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.

Beyond acute cholinergic toxicity, some organophosphates can induce a delayed and debilitating neurotoxicity known as organophosphate-induced delayed neuropathy (OPIDN).[3][4][5] This condition, characterized by axonal degeneration in the peripheral and central nervous systems, is initiated by the inhibition and subsequent "aging" of another enzyme, neuropathy target esterase (NTE).[6][7] Furthermore, chronic exposure to low levels of organophosphates has been associated with a range of neurobehavioral and cognitive deficits, potentially mediated by non-cholinergic mechanisms such as oxidative stress, neuroinflammation, and disruption of key signaling pathways.[8]

This guide focuses on the comparative neurotoxicity of isoxazole organophosphates, a subgroup of OPs containing an isoxazole heterocyclic ring. We will compare their effects with well-characterized organophosphates like chlorpyrifos, diazinon, and parathion.

Comparative Analysis of Cholinesterase Inhibition

The inhibitory potency of organophosphates on acetylcholinesterase is a key determinant of their acute neurotoxicity. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Acetylcholinesterase (AChE) Inhibition

Data on the AChE inhibitory activity of the isoxazole organophosphate isocarbophos, along with the comparative organophosphates chlorpyrifos, diazinon, and parathion, are summarized in Table 1. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and assay parameters.

OrganophosphateChemical ClassAChE IC50 (µM)Species/Enzyme SourceReference(s)
Isocarbophos (S)-enantiomer Isoxazole Organophosphate1.753Human SH-SY5Y cells[9][10]
Isocarbophos (R)-enantiomer Isoxazole Organophosphate6.179Human SH-SY5Y cells[9][10]
Chlorpyrifos-oxon Organothiophosphate (Oxon)~0.01 (10 nM)Rat brain[11]
Paraoxon (active metabolite of Parathion) Organothiophosphate (Oxon)~0.0032 (3.2 nM)Sparus aurata auricle[12]
Diazinon-oxon Organothiophosphate (Oxon)> 10Zebrafish larvae[13]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

The available data indicates that the (S)-enantiomer of isocarbophos is a more potent inhibitor of AChE than its (R)-enantiomer.[9][10] When compared to the active oxon metabolites of common organophosphates, isocarbophos appears to be a less potent AChE inhibitor than chlorpyrifos-oxon and paraoxon.

Neuropathy Target Esterase (NTE) Inhibition

The potential of an organophosphate to induce OPIDN is assessed by its ability to inhibit neuropathy target esterase (NTE). A threshold of over 70% NTE inhibition is generally considered necessary to initiate the neurodegenerative process.

Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) on the direct inhibition of NTE by the isoxazole organophosphates isocarbophos and isoxathion. However, some organophosphates, such as chlorpyrifos and parathion, are known to have the potential to cause OPIDN, implying interaction with NTE.[6] Further research is required to quantify the NTE inhibitory potency of isoxazole organophosphates to fully assess their risk of inducing delayed neuropathy.

Key Signaling Pathways in Organophosphate Neurotoxicity

Organophosphate-induced neurodegeneration involves complex intracellular signaling cascades. Two of the most well-documented pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the intrinsic apoptosis pathway.

MAPK_Signaling_Pathway OPs Organophosphates ROS Reactive Oxygen Species (ROS) OPs->ROS Raf Raf OPs->Raf ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Neuroinflammation Neuroinflammation p38->Neuroinflammation JNK->Apoptosis JNK->Neuroinflammation MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cell_Survival Cell Survival/ Proliferation ERK1_2->Cell_Survival

MAPK Signaling Pathway in OP Neurotoxicity

Organophosphates can induce the production of reactive oxygen species (ROS), which in turn activates stress-related MAPK pathways, such as p38 and JNK, leading to neuroinflammation and apoptosis.[8]

Apoptosis_Pathway OP_Stress Organophosphate-induced Cellular Stress Bax Bax OP_Stress->Bax Bcl2 Bcl-2 OP_Stress->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic Apoptosis Pathway in OP Neurotoxicity

Cellular stress induced by organophosphates can lead to the activation of the intrinsic apoptosis pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases that execute cell death.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of neurotoxicity. Below are protocols for key in vitro and in vivo assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • AChE enzyme solution (e.g., from electric eel or human erythrocytes)

  • Test compounds (isoxazole organophosphates and others) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • In a 96-well plate, add in the following order:

    • 140 µL of phosphate buffer

    • 10 µL of AChE solution

    • 10 µL of DTNB solution

    • 10 µL of the test compound solution (or solvent for control)

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10 minutes).

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AChE_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Test Compounds) Plate_Setup Plate Setup (Buffer, AChE, DTNB, Test Compound) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Add_Substrate Add Substrate (ATCI) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (% Inhibition, IC50) Measure_Absorbance->Data_Analysis

AChE Inhibition Assay Workflow
Neuropathy Target Esterase (NTE) Inhibition Assay

This assay measures the activity of NTE, which is defined as the esterase activity that is resistant to inhibition by non-neuropathic organophosphates (e.g., paraoxon) but sensitive to inhibition by neuropathic organophosphates (e.g., mipafox).

Principle: The total phenyl valerate hydrolase activity in a tissue homogenate (e.g., brain) is measured. This is compared to the activity remaining after inhibition with paraoxon and the activity remaining after inhibition with both paraoxon and mipafox. The difference in activity between the paraoxon-treated and the paraoxon + mipafox-treated samples represents the NTE activity.

Materials:

  • Brain tissue homogenate (e.g., from hen or rat)

  • Tris-EDTA buffer (e.g., 50 mM Tris, 0.2 mM EDTA, pH 8.0)

  • Paraoxon solution (non-neuropathic inhibitor)

  • Mipafox solution (neuropathic inhibitor)

  • Phenyl valerate (substrate)

  • 4-aminoantipyrine and potassium ferricyanide (for color development)

  • Spectrophotometer

Procedure:

  • Prepare three sets of tubes for each sample:

    • Total activity: Tissue homogenate + buffer

    • Non-NTE activity: Tissue homogenate + paraoxon

    • Blank: Tissue homogenate + paraoxon + mipafox

  • Pre-incubate the tubes at 37°C for a defined period (e.g., 20 minutes).

  • Add the substrate, phenyl valerate, to all tubes and incubate at 37°C for a further defined period (e.g., 20 minutes).

  • Stop the reaction by adding a solution containing 4-aminoantipyrine and potassium ferricyanide.

  • Measure the absorbance of the resulting chromophore at approximately 510 nm.

  • Calculate the NTE activity by subtracting the absorbance of the "Blank" from the absorbance of the "Non-NTE activity" sample.

  • To determine the inhibitory effect of a test compound, pre-incubate the tissue homogenate with the test compound before the addition of paraoxon and mipafox.

NTE_Assay_Workflow cluster_preincubation Pre-incubation (37°C) Homogenate Brain Tissue Homogenate Total Total Activity (Buffer) Homogenate->Total Non_NTE Non-NTE Activity (+ Paraoxon) Homogenate->Non_NTE Blank Blank (+ Paraoxon + Mipafox) Homogenate->Blank Add_Substrate Add Substrate (Phenyl Valerate) Incubate (37°C) Total->Add_Substrate Non_NTE->Add_Substrate Blank->Add_Substrate Stop_Reaction Stop Reaction & Color Development Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance (~510 nm) Stop_Reaction->Measure_Absorbance Calculate_NTE Calculate NTE Activity (Non_NTE - Blank) Measure_Absorbance->Calculate_NTE

NTE Inhibition Assay Workflow
Behavioral Neurotoxicity Assessment (Functional Observational Battery)

The Functional Observational Battery (FOB) is a standardized set of tests used to screen for neurobehavioral toxicity in rodents.[13][14][15][16]

Principle: Animals are administered the test compound, and a series of observations and manipulative tests are performed at specified time points to assess various neurological functions.

Animals: Young adult rats are typically used, with an equal number of males and females per dose group.

Procedure:

  • Dosing: Administer the test compound via an appropriate route (e.g., oral gavage) at a range of doses, including a vehicle control.

  • Observations: At pre-determined time points (e.g., before dosing, at peak effect, and at several follow-up days), conduct the following assessments:

    • Home Cage Observations: Note posture, activity level, and any abnormal behaviors.

    • Open Field Observations: Place the animal in a standard arena and record:

      • Autonomic signs: salivation, lacrimation, piloerection, urination, defecation.

      • Convulsions, tremors, and other abnormal movements.

      • Gait and posture.

      • Arousal level (e.g., alert, sedated).

    • Manipulative Tests:

      • Sensorimotor responses: Assess responses to touch, tail pinch, and auditory startle.

      • Grip strength: Measure forelimb and hindlimb grip strength.

      • Motor activity: Quantify locomotor activity using an automated system.

      • Righting reflex: Assess the ability to right itself when placed on its back.

  • Scoring: Use a standardized scoring system to quantify the observed effects.

  • Data Analysis: Compare the scores of the treated groups to the control group to identify dose-dependent neurotoxic effects.

Conclusion

This guide provides a comparative overview of the neurotoxicity of isoxazole organophosphates, with a focus on isocarbophos, in relation to other well-known organophosphates. The primary mechanism of acute toxicity, AChE inhibition, is a critical parameter for comparison. The available data suggests that isocarbophos is a moderately potent AChE inhibitor.

A significant data gap exists regarding the potential of isoxazole organophosphates to induce OPIDN, as quantitative data on NTE inhibition is lacking. Further research in this area is crucial for a comprehensive risk assessment of these compounds.

The provided experimental protocols and pathway diagrams serve as a resource for researchers to conduct further comparative studies and to investigate the underlying molecular mechanisms of organophosphate neurotoxicity. A deeper understanding of these mechanisms is essential for the development of safer pesticides and effective therapeutic strategies for organophosphate poisoning.

References

Validating the Activity of Diethyl (5-phenylisoxazol-3-yl) phosphate: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the presumed acetylcholinesterase (AChE) inhibitory activity of the organophosphate compound, Diethyl (5-phenylisoxazol-3-yl) phosphate. While direct experimental data for this specific molecule is not extensively available in public literature, its structural similarity to other organophosphates, such as the insecticide O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), strongly suggests that its primary mechanism of action is the inhibition of AChE.[1] This guide outlines a primary in vitro assay for confirming this activity and details relevant secondary assays to elucidate its effects in a cellular context and explore potential off-target liabilities.

Primary Assay: Confirmation of Acetylcholinesterase Inhibition

The foundational step in validating the activity of this compound is to confirm its direct inhibitory effect on AChE. A widely accepted and robust method for this is the colorimetric Ellman's assay.[2][3]

Table 1: Comparison of Primary and Secondary Assays

Assay TypeAssay NamePurposeKey Readout
Primary Ellman's Assay (In Vitro)To quantify the direct inhibitory activity of the compound on purified acetylcholinesterase.IC50 value (concentration of inhibitor that reduces enzyme activity by 50%).[2]
Secondary Cell-Based AChE Activity AssayTo confirm AChE inhibition in a cellular environment and assess cell permeability.Cellular IC50 value, changes in acetylcholine levels.
Secondary Neurotoxicity AssayTo evaluate the downstream functional consequences of AChE inhibition on neuronal cells.Cell viability (e.g., MTT assay), neurite outgrowth, caspase activation (apoptosis).[4][5][6]
Secondary Off-Target Kinase ProfilingTo identify potential off-target effects on other kinases, providing a broader safety and specificity profile.Percent inhibition of a panel of kinases.

Experimental Protocols

Primary Assay: Ellman's Method for AChE Inhibition

This in vitro assay measures the activity of AChE by detecting the product of the enzymatic reaction. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation, measured spectrophotometrically at 412 nm, is proportional to AChE activity.[2][3]

Materials:

  • Purified human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • Donepezil or other known AChE inhibitor (positive control)

  • DMSO (vehicle for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in phosphate buffer to the desired concentrations. The final DMSO concentration should be below 1% to avoid enzyme inhibition.[2]

  • Assay Protocol (96-well plate format):

    • To each well, add 20 µL of the test compound dilution or control.

    • Add 140 µL of DTNB solution to each well.

    • Add 20 µL of AChE solution to all wells except the blank (add 20 µL of buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Secondary Assay: Cell-Based Neurotoxicity Assay

To understand the physiological consequences of AChE inhibition, a cell-based neurotoxicity assay using a human neuroblastoma cell line (e.g., SH-SY5Y) is recommended.[8] This assay assesses the impact of the compound on cell health and morphology.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • This compound (test compound)

  • Known neurotoxin (e.g., rotenone) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Antibodies for immunofluorescence (e.g., anti-β-III tubulin for neurites, DAPI for nuclei)

  • 96-well cell culture plates

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate for a few days.

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include vehicle control and positive control wells.

  • Cell Viability (MTT Assay):

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Neurite Outgrowth Assessment (Immunofluorescence):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with primary antibody (e.g., anti-β-III tubulin) followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope and analyze neurite length and branching using appropriate software.

  • Data Analysis:

    • For the MTT assay, express cell viability as a percentage of the vehicle control.

    • For neurite outgrowth, quantify the average neurite length per neuron and the number of branches.

    • Compare the results from the treated groups to the control group to determine the neurotoxic potential of the compound.

Visualizing the Pathways and Workflows

Signaling Pathway of Acetylcholinesterase

AChE_Signaling ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Termination Signal Termination AChE->Signal_Termination Postsynaptic_Receptor->Signal_Termination Compound Diethyl (5-phenylisoxazol-3-yl) phosphate Compound->AChE Inhibition

Caption: Acetylcholinesterase (AChE) terminates neurotransmission by hydrolyzing acetylcholine.

Experimental Workflow for Secondary Neurotoxicity Assay

Neurotoxicity_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Acquisition & Analysis start Plate SH-SY5Y Cells treat Treat with Compound start->treat mtt MTT Assay (Cell Viability) treat->mtt if Immunofluorescence (Neurite Outgrowth) treat->if read Measure Absorbance mtt->read image Image Acquisition if->image analyze Data Analysis read->analyze image->analyze end end analyze->end Report Results

Caption: Workflow for assessing the neurotoxicity of the test compound on SH-SY5Y cells.

References

Cross-reactivity of anti-organophosphate antibodies with "Diethyl (5-phenylisoxazol-3-yl) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organophosphate Detection

Organophosphates are a class of compounds widely used as pesticides and are also developed as nerve agents.[1] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve function.[2][3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe health effects.[1][5] Given their widespread use and potential for environmental and food contamination, sensitive and specific detection methods are crucial. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid and cost-effective alternative to traditional chromatographic methods for detecting OP residues.[6] The development of these assays relies on antibodies with well-defined specificity and cross-reactivity profiles.

Mechanism of Action: Acetylcholinesterase Inhibition

The toxicity of organophosphates stems from their ability to phosphorylate the serine residue at the active site of acetylcholinesterase, rendering the enzyme inactive. This disrupts the normal hydrolysis of acetylcholine in synaptic clefts, leading to continuous nerve stimulation.

acetylcholinesterase_inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products AChE_inhibited Inhibited AChE (Phosphorylated) AChE->AChE_inhibited Phosphorylation Receptor->ACh Signal Termination OP Organophosphate (OP) OP->AChE Inhibits

Figure 1: Organophosphate Inhibition of Acetylcholinesterase.

Comparison of Anti-Organophosphate Antibody Cross-Reactivity

The cross-reactivity of an antibody determines its ability to bind to structurally related compounds. In the context of OP immunoassays, broad-specificity antibodies can be advantageous for detecting a class of pesticides, while highly specific antibodies are useful for identifying a single compound. The following table summarizes the cross-reactivity of a class-specific polyclonal antibody against various O,O-dimethyl organophosphorus pesticides, expressed as the 50% inhibitory concentration (IC50) and the cross-reactivity percentage relative to a reference compound (in this case, methyl parathion).

CompoundChemical StructureIC50 (mg/L)Cross-Reactivity (%)
Methyl ParathionO,O-Dimethyl O-(4-nitrophenyl) phosphorothioate0.25100
FenitrothionO,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate0.6538.5
FenthionO,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate0.8031.3
... (additional organophosphates from cited study) ... ... ...

Table adapted from Liu, B. et al. (2014). Note: This table is representative and data for other antibodies will vary.[6] A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive ELISA format. Below is a generalized protocol for a direct competitive ELISA.

Direct Competitive ELISA Protocol

This protocol outlines the steps for assessing the cross-reactivity of an anti-organophosphate antibody against various OP standards.

competitive_elisa_workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection node_coat 1. Coat Plate with Anti-OP Antibody node_wash1 2. Wash node_coat->node_wash1 node_block 3. Block (e.g., with BSA) node_wash1->node_block node_wash2 4. Wash node_block->node_wash2 node_add_sample 5. Add OP Standard/Sample and HRP-conjugated Hapten node_wash2->node_add_sample node_incubate1 6. Incubate node_add_sample->node_incubate1 node_wash3 7. Wash node_incubate1->node_wash3 node_add_substrate 8. Add TMB Substrate node_wash3->node_add_substrate node_incubate2 9. Incubate node_add_substrate->node_incubate2 node_stop 10. Add Stop Solution node_incubate2->node_stop node_read 11. Read Absorbance (e.g., 450 nm) node_stop->node_read

Figure 2: Workflow for a Direct Competitive ELISA.

Materials and Reagents:

  • Microtiter plates (96-well)

  • Anti-organophosphate antibody

  • Bovine Serum Albumin (BSA)

  • Organophosphate standards

  • Enzyme-conjugated hapten (e.g., HRP-hapten)

  • Wash Buffer (e.g., PBST)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2.5 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Microtiter plates are coated with the purified anti-organophosphate antibody diluted in coating buffer and incubated overnight at room temperature.[6]

  • Washing: The plates are washed multiple times with wash buffer to remove unbound antibody.[6]

  • Blocking: Unbound sites on the plate are blocked by adding a blocking solution (e.g., 1% BSA in PBS) and incubating for 1 hour.[6]

  • Washing: The plates are washed again to remove the blocking solution.[6]

  • Competition: A mixture of the organophosphate standard (or sample) and a fixed concentration of enzyme-conjugated hapten is added to the wells. The free organophosphate and the enzyme-conjugated hapten compete for binding to the immobilized antibody. The plate is then incubated for 1 hour.[6]

  • Washing: The plates are washed to remove unbound reagents.[6]

  • Substrate Addition: A substrate solution is added to each well, and the plate is incubated to allow for color development.[6]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.[6]

  • Measurement: The absorbance is measured using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).[6]

  • Data Analysis: The IC50 values are calculated from the resulting inhibition curves. Cross-reactivity is calculated as: (IC50 of reference OP / IC50 of test OP) x 100%.

Synthesis of Isoxazole-Containing Organophosphates

While immunoassay data for "Diethyl (5-phenylisoxazol-3-yl) phosphate" is unavailable, the synthesis of structurally related compounds has been described. For example, diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate has been synthesized through the treatment of nitrile oxides with l-acetyloxy-vinylphosphonate.[7] This suggests that the target compound is chemically feasible and could potentially be synthesized for use as a standard in future immunoassay development.

Conclusion

The development and characterization of anti-organophosphate antibodies are critical for creating effective immunoassays for pesticide monitoring. This guide provides a comparative look at antibody cross-reactivity and the experimental protocols used for its determination. Although specific data for "this compound" is lacking, the presented information on other organophosphates serves as a valuable resource for researchers in the field. Future work could involve the synthesis of "this compound" and its testing against a panel of existing anti-OP antibodies to determine their cross-reactivity profile.

References

A Comparative Analysis of the Insecticidal Efficacy of Diethyl (5-phenylisoxazol-3-yl) phosphate and Other Common Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal efficacy of "Diethyl (5-phenylisoxazol-3-yl) phosphate" and its analogs against established pesticides, supported by available experimental data. Due to the limited public data on the direct lethal efficacy of "this compound," this comparison focuses on a closely related compound, O, O-diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) , and contrasts its effects with two widely used organophosphate insecticides, Dimethoate and Phoxim.

Executive Summary

Experimental evidence suggests that while traditional organophosphates like Dimethoate and Phoxim exhibit high acute toxicity to insect larvae, isoxazole-containing organophosphorus compounds such as XP-1408 may not act as potent lethal agents. Instead, XP-1408 has been observed to primarily induce developmental delays in Spodoptera litura larvae. This indicates a different, potentially more nuanced, mode of action for this class of compounds, which targets insect development rather than causing immediate mortality.

Data Presentation: Insecticidal Efficacy Comparison

The following tables summarize the available data on the insecticidal activity of XP-1408, Dimethoate, and Phoxim against the second-instar larvae of the common cutworm, Spodoptera litura.

Table 1: Qualitative Efficacy of XP-1408 against Spodoptera litura

CompoundConcentration (mg/L)Observation (72 hours)Primary Effect
XP-1408100No mortalityDevelopmental delay

Data sourced from a study on the mode of action of XP-1408.[1]

Table 2: Quantitative Efficacy of Comparator Pesticides against Spodoptera litura

CompoundLC50 (mg/L)Observation (at 100 mg/L)Primary Effect
DimethoateVariable (see note)100% mortality[1]Mortality
PhoximVariable (see note)100% mortality[1]Mortality

Note on LC50 Values: The LC50 values for Dimethoate and Phoxim against Spodoptera litura can vary significantly between studies due to differences in experimental conditions such as larval instar, temperature, and specific bioassay methodology. For the purpose of direct comparison with XP-1408, the qualitative data from the same study is most relevant.

Mode of Action

Traditional Organophosphates (Dimethoate, Phoxim): The primary mode of action for these insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

XP-1408: This compound exhibits a novel, multi-target mode of action. While it does inhibit AChE, its primary effects are believed to be the suppression of cholinergic synaptic transmission and the blockage of voltage-gated potassium (Kv) and sodium (Nav) channels.[1] This complex mechanism likely contributes to the observed developmental delays rather than acute lethality.

organophosphate_moa cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Activates Organophosphate Organophosphate (e.g., Dimethoate, Phoxim) Organophosphate->AChE Inhibits Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death

Figure 1: Simplified signaling pathway of traditional organophosphate insecticides.

Experimental Protocols

The following is a generalized protocol for a leaf-dip bioassay, a common method for evaluating the efficacy of insecticides against lepidopteran larvae like Spodoptera litura.

Objective: To determine the concentration-mortality response of an insecticide.

Materials:

  • Test insecticide and appropriate solvent

  • Host plant leaves (e.g., castor, cotton)

  • Second or third-instar larvae of Spodoptera litura

  • Petri dishes or ventilated containers

  • Filter paper

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Beakers and graduated cylinders

  • Forceps

Procedure:

  • Preparation of Test Solutions: A stock solution of the test insecticide is prepared in an appropriate solvent. Serial dilutions are then made to obtain a range of concentrations. A control solution (solvent and surfactant only) is also prepared.

  • Leaf Treatment: Fresh, undamaged host plant leaves are dipped into each test concentration for a set period (e.g., 10-30 seconds) with gentle agitation. The leaves are then air-dried on a clean surface.

  • Insect Exposure: The treated leaves are placed individually into petri dishes lined with moist filter paper. A set number of larvae (e.g., 10-20) are introduced into each dish.

  • Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod (e.g., 25±2°C, 65±5% RH, 16:8 L:D).

  • Mortality Assessment: Larval mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (lethal concentration to kill 50% of the test population) and other relevant toxicity parameters.

experimental_workflow A Preparation of Insecticide Dilutions B Leaf Dipping in Test Solutions A->B C Air Drying of Treated Leaves B->C D Introduction of Larvae to Leaves C->D E Incubation under Controlled Conditions D->E F Mortality Assessment (24, 48, 72h) E->F G Data Analysis (LC50 Calculation) F->G

Figure 2: General experimental workflow for a leaf-dip bioassay.

Conclusion

The available data indicates that "this compound" and its analogs, exemplified by XP-1408, may represent a class of organophosphorus compounds with a mode of action distinct from traditional insecticides like Dimethoate and Phoxim. While the latter are highly effective in inducing rapid insect mortality through potent AChE inhibition, XP-1408 appears to act more subtly by disrupting multiple neurological pathways, leading to developmental inhibition rather than acute toxicity. This suggests that isoxazole-containing organophosphates could be valuable lead compounds for developing novel insecticides with alternative modes of action, potentially offering new strategies for pest management and combating resistance to conventional pesticides. Further research is required to quantify the developmental effects and explore the full potential of this chemical class in crop protection.

References

A Comparative Guide to the In Vivo and In Vitro Effects of Diethyl (5-phenylisoxazol-3-yl) phosphate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for "Diethyl (5-phenylisoxazol-3-yl) phosphate" is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known in vivo and in vitro effects of structurally similar organophosphate and isoxazole-containing compounds. The information presented is intended to be a predictive resource to guide future research.

Introduction

"this compound" is an organophosphate compound featuring a phenylisoxazole moiety. Organophosphates are a well-known class of compounds, primarily recognized for their potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] The isoxazole ring is a versatile heterocyclic scaffold found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide will explore the potential in vivo and in vitro effects of "this compound" by comparing it with relevant alternative compounds from the organophosphate and isoxazole classes.

In Vitro Effects: A Comparative Analysis

The in vitro effects of "this compound" are likely to be centered around two main activities: acetylcholinesterase inhibition, a hallmark of organophosphates, and potential cytotoxicity against cancer cell lines, a common feature of isoxazole derivatives.

Acetylcholinesterase (AChE) Inhibition

Organophosphates exert their primary toxic effect by irreversibly inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts.[1][2] This can be quantified in vitro using the Ellman's assay.[6][7][8]

Table 1: Comparison of In Vitro AChE Inhibitory Activity

CompoundTarget/AssayIC50/InhibitionReference Compound
Hypothetical: this compound Human Recombinant AChEPotent inhibition expectedDonepezil
Isoxazole DerivativesElectroporus electricus AChE134.87 µM (most potent in series)Galantamine
Chlorpyrifos-oxon (active metabolite of Chlorpyrifos)Human Blood AChELow nM rangeNot specified
Diazinon-oxon (active metabolite of Diazinon)Rat Brain AChEnM to µM rangeNot specified
Anticancer Activity

Numerous phenyl-isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10][11][12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[13]

Table 2: Comparison of In Vitro Cytotoxic Activity

Compound/DerivativeCell LineIC50 ValueReference Compound
Hypothetical: this compound Various cancer cell linesActivity to be determinedDoxorubicin
Phenyl-isoxazole-carboxamide derivative (2a)HeLa (Cervical Cancer)0.91 µMDoxorubicin (0.581 µM)[9]
Phenyl-isoxazole-carboxamide derivative (2a)Hep3B (Hepatocellular Carcinoma)8.02 µMDoxorubicin (2.23 µM)[9]
3-phenylisoxazole derivative (17)PC3 (Prostate Cancer)5.82 µMNot specified[14][15]
Isoxazole-piperazine derivativesHuh7 (Liver Cancer)0.3 - 3.7 µMNot specified[12]

In Vivo Effects: A Comparative Overview

The in vivo effects of "this compound" would likely reflect a combination of the systemic toxicity associated with organophosphates and the potential therapeutic or toxic effects of the phenylisoxazole core.

Neurotoxicity

Acute exposure to organophosphates in vivo can lead to a cholinergic crisis characterized by symptoms such as seizures, respiratory distress, and ultimately, death.[1] Chronic low-level exposure has been linked to developmental neurotoxicity.[16][17][18]

Table 3: Comparison of In Vivo Neurotoxic Effects in Rodent Models

CompoundAnimal ModelDoseObserved Effects
Hypothetical: this compound Rat/MouseTo be determinedPotential for cholinergic crisis, neurobehavioral changes
ChlorpyrifosNeonatal Rats1 mg/kg/dayImpaired neuritic outgrowth, synaptic development[16]
DiazinonNeonatal Rats5 mg/kg/dayLess systemic toxicity than chlorpyrifos, but still neurotoxic[16]
ParathionNeonatal Rats0.1 mg/kg/dayHigh systemic toxicity[16]
Dichlorvos (DDVP)Rats6 mg/kg/day for 12 weeksActivation of apoptotic pathways in the brain[19]
Systemic Toxicity and Other Potential Effects

Organophosphate exposure can also lead to toxicity in other organs, such as the liver and kidneys.[20][21][22] Conversely, some isoxazole derivatives have shown promising in vivo antioxidant and anti-inflammatory activities.[5][23][24][25]

Table 4: Comparison of Other In Vivo Effects

Compound/DerivativeAnimal ModelDoseObserved Effects
Hypothetical: this compound Rat/MouseTo be determinedPotential for hepatotoxicity, renal effects, or antioxidant/anti-inflammatory activity
ChlorpyrifosRats16 mg/kg/dayHepatotoxicity, oxidative stress[21]
Fluorophenyl-isoxazole-carboxamide (2a)Male Mice5 and 10 mg/kgSignificant in vivo antioxidant activity[23][24][25]
Various OrganophosphatesRatsVariesCan induce oxidative stress and lipid peroxidation in various tissues[19][20]

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • Acetylcholinesterase (AChE) solution (0.1 U/mL in Tris-HCl buffer)

    • Acetylthiocholine iodide (ATCh) solution (10 mM in deionized water)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in Tris-HCl buffer)

    • Test compound stock solution (in DMSO, diluted in Tris-HCl buffer)

  • Procedure (96-well plate format):

    • Add Tris-HCl buffer, DTNB solution, and the test compound (or vehicle control) to the wells.

    • Add the AChE solution to each well and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCh solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10 minutes.

    • The rate of color formation is proportional to AChE activity. Inhibition is calculated by comparing the rates of reaction in the presence and absence of the test compound.[6]

In Vivo Neurotoxicity Assessment in Rodents

This protocol provides a general framework for assessing the neurotoxic effects of a compound.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Administration: The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group receives the vehicle.

  • Behavioral Assessments: A battery of behavioral tests can be performed to assess motor function, coordination, and cognitive deficits. Examples include the open field test and rotarod test.

  • Biochemical Analysis: After a defined exposure period, animals are euthanized, and brain tissue is collected. Brain regions can be analyzed for AChE activity and markers of oxidative stress or apoptosis.[19]

  • Histopathology: Brain tissue can be processed for histological examination to identify neuronal damage or loss.

Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_AceticAcid Choline + Acetic Acid Organophosphate This compound Organophosphate->AChE Inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment AChE_Assay AChE Inhibition Assay (Ellman's Method) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Animal_Model Rodent Model (e.g., Rats) Dosing Compound Administration Animal_Model->Dosing Behavioral_Tests Behavioral Analysis Dosing->Behavioral_Tests Biochemical_Analysis Biochemical & Histopathological Analysis Dosing->Biochemical_Analysis Compound This compound Compound->AChE_Assay Compound->Cytotoxicity_Assay Compound->Dosing

References

Structure-activity relationship of "Diethyl (5-phenylisoxazol-3-yl) phosphate" analogs

Author: BenchChem Technical Support Team. Date: December 2025

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The versatility of the isoxazole ring system allows for structural modifications that can fine-tune the therapeutic properties of these compounds.[5][6]

Comparative Analysis of Biological Activity

The biological activity of phenylisoxazole analogs is highly dependent on the nature and position of substituents on the phenyl ring. Below, we compare the SAR of two distinct series of compounds based on the 3-phenyl-isoxazol and 5-phenyl-isoxazole core structures, focusing on their activity as enzyme inhibitors.

Structure-Activity Relationship of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors

A study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives has provided key insights into the structural requirements for potent chitin synthesis inhibition.[7] The in vitro activity was evaluated by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.

Table 1: SAR of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors [7]

Compound ID Substituent (R) at para-position IC50 (µM)
1 H 0.13
2 F 0.08
3 Cl 0.07
4 Br 0.09
5 I 0.25
6 CH₃ 0.06
7 C₂H₅ 0.07
8 n-C₃H₇ 0.08
9 i-C₃H₇ 0.15
10 n-C₄H₉ 0.09
11 t-C₄H₉ >10

| 12 | OCH₃ | 0.22 |

SAR Summary:

  • Halogen Substituents: Small halogen atoms like fluorine and chlorine at the para-position of the phenyl ring (compounds 2 and 3) yielded the most potent inhibitory activity. The potency decreased with a larger halogen like iodine (compound 5).[7]

  • Alkyl Substituents: Small, linear alkyl groups such as methyl, ethyl, propyl, and butyl (compounds 6, 7, 8, and 10) were well-tolerated and maintained high potency. A bulky tertiary-butyl group (compound 11), however, led to a significant loss of activity, indicating that steric hindrance is detrimental.[7]

Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in gout.[8]

Table 2: SAR of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors [8]

Compound ID Substituent on Phenyl Ring IC50 (µM)
5a 3-CN 0.89
5b 4-CN 1.15
5c 3-NO₂ 2.47
5d 4-NO₂ 3.55

| 5e | 4-Cl | 4.12 |

SAR Summary:

  • The presence of a cyano group at the 3-position of the phenyl moiety (compound 5a) resulted in the most potent xanthine oxidase inhibition.[8]

  • Transforming the cyano group to a nitro group (compounds 5c and 5d) led to a general reduction in inhibitory potency.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Chitin Synthesis Inhibition Assay[7]
  • Tissue Preparation: The integument from the last instar larvae of the rice stem borer, Chilo suppressalis, is isolated.

  • Culturing: The isolated integument is cultured in a suitable medium.

  • Treatment: The cultured tissue is exposed to varying concentrations of the test compounds.

  • Radiolabeling: ¹⁴C-labeled N-acetylglucosamine (the precursor for chitin synthesis) is added to the culture medium.

  • Incubation: The tissue is incubated to allow for the incorporation of the radiolabel into chitin.

  • Measurement: The amount of radiolabeled chitin is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits chitin synthesis by 50% (IC50) is calculated.

Xanthine Oxidase Inhibition Assay[8]
  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, the enzyme xanthine oxidase, and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding the substrate, xanthine.

  • Enzymatic Reaction: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid.

  • Detection: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

  • Data Analysis: The inhibitory activity is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can effectively illustrate complex relationships and workflows.

SAR_Concept cluster_core Core Scaffold cluster_analogs Analogs cluster_activity Biological Activity Core Phenylisoxazole Core R1 Analog 1 (e.g., R = -F) Core->R1 Modification R2 Analog 2 (e.g., R = -CH3) Core->R2 Modification R3 Analog 3 (e.g., R = -t-Butyl) Core->R3 Modification Activity1 High Potency R1->Activity1 Activity2 High Potency R2->Activity2 Activity3 Low Potency R3->Activity3

Caption: General concept of Structure-Activity Relationship (SAR).

Enzyme_Inhibition_Workflow start Start prepare Prepare Reaction Mixture (Enzyme + Buffer + Inhibitor) start->prepare add_substrate Add Substrate (e.g., Xanthine) prepare->add_substrate reaction Monitor Enzymatic Reaction (e.g., Uric Acid Formation) add_substrate->reaction measure Measure Activity (Spectrophotometry) reaction->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Caption: Workflow for a typical enzyme inhibition assay.

Conclusion

The structure-activity relationship of phenylisoxazole analogs is a critical area of study for the development of new therapeutic agents. As demonstrated by the examples of chitin synthesis and xanthine oxidase inhibitors, even small modifications to the substituents on the phenyl ring can have a significant impact on biological activity. The data suggests a preference for small, electron-withdrawing or small alkyl groups at the para-position for chitin synthesis inhibition, while a cyano group at the meta-position is favorable for xanthine oxidase inhibition. These findings underscore the importance of systematic analog synthesis and testing to elucidate the SAR and guide the design of more potent and selective drug candidates.

References

Unveiling the Ecotoxicological Profile: A Comparative Analysis of Diethyl (5-phenylisoxazol-3-yl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known and potential effects of Diethyl (5-phenylisoxazol-3-yl) phosphate on non-target organisms. Due to a scarcity of direct research on this specific compound, this analysis draws upon data from related organophosphate and isoxazole-based compounds to infer its likely ecotoxicological impact and highlight critical areas for future investigation.

Executive Summary

This compound is an organophosphorus insecticide candidate.[1] While specific data on its effects on a wide range of non-target organisms are limited, its chemical classification as an organophosphate provides a strong basis for predicting its potential environmental impact. Organophosphates are a well-studied class of pesticides known for their neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE).[2][3] This mode of action is not specific to insect pests and can affect a broad spectrum of non-target species, including beneficial insects, aquatic life, and vertebrates.[2][4][5] Research on a similar compound, O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), demonstrated delayed larval development in Spodoptera litura and neurotoxic effects in Drosophila melanogaster, suggesting potential for developmental and neurological disruption in other non-target insects.[1]

This guide will compare the known effects of organophosphates with the limited data on this compound, present relevant experimental protocols for ecotoxicity testing, and visualize the key signaling pathways and experimental workflows.

Comparative Ecotoxicity Data

The following table summarizes the known effects of general organophosphates on various non-target organisms. It is important to note that specific toxicity values for this compound are not yet publicly available and require dedicated experimental investigation.

Organism ClassNon-Target Organism ExamplesKnown Effects of OrganophosphatesPotential Effects of this compound (Inferred)
Insects Bees, Ladybugs, Lacewings, DragonfliesInhibition of acetylcholinesterase, leading to impaired foraging, reduced reproductive success, and mortality.[4][6] Disruption of memory and learning capabilities in bees.[6]Similar neurotoxic effects, potentially impacting pollination and natural pest control services. Delayed development as observed in related compounds.[1]
Aquatic Invertebrates Mayflies, Caddisflies, CrustaceansHigh toxicity, leading to population declines and disruption of aquatic food webs.[4]Likely to be toxic to aquatic invertebrates, necessitating thorough aquatic risk assessment.
Fish Various freshwater and marine speciesInhibition of AChE, leading to respiratory distress, erratic swimming, and death.[2][5] Sublethal effects include haematological and biochemical alterations.[5]Potential for acute and chronic toxicity, impacting fish populations and aquatic ecosystem health.
Amphibians Frogs, SalamandersNeurotoxicity and developmental effects.[3]Potential for adverse effects on development and nervous system function.
Birds Various avian speciesAChE inhibition, leading to paralysis and death.[3]Risk of poisoning through ingestion of contaminated insects or water.
Mammals Rodents, WildlifeNeurotoxicity through AChE inhibition, with symptoms ranging from tremors to respiratory failure.[3] Diethyl phosphate (a metabolite) has been shown to be a potential thyroid hormone-disrupting chemical.[7][8]Potential for mammalian toxicity, and possible endocrine disruption warrants investigation.
Soil Organisms Earthworms, MicrobesReduction in microbial community and soil fertility.[2]Potential to negatively impact soil health and nutrient cycling.

Key Signaling Pathway: Acetylcholinesterase Inhibition

Organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). In a healthy nervous system, AChE breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately death in target and non-target organisms.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Interference ACh_release Acetylcholine (ACh) Released Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft 1. Signal Arrival ACh_receptor ACh Receptor (Muscle/Nerve Cell) Synaptic_Cleft->ACh_receptor 2. ACh Binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE 3. ACh in Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate 4. ACh Breakdown AChE_inhibited Inhibited AChE Signal_Termination Signal Termination Choline_Acetate->Signal_Termination 5. OP Diethyl (5-phenylisoxazol-3-yl) phosphate OP->AChE_inhibited Binds & Inhibits ACh_accumulation ACh Accumulation Continuous_Stimulation Continuous Stimulation (Paralysis, Death) ACh_accumulation->Continuous_Stimulation ACh_release_2 Acetylcholine (ACh) Released Synaptic_Cleft_2 Synaptic Cleft ACh_release_2->Synaptic_Cleft_2 1. Signal Arrival Synaptic_Cleft_2->ACh_accumulation 3. ACh Not Broken Down ACh_receptor_2 ACh Receptor (Muscle/Nerve Cell) Synaptic_Cleft_2->ACh_receptor_2 2. ACh Binds ACh_receptor_2->Continuous_Stimulation Leads to

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by organophosphates.

Standardized Ecotoxicity Testing Workflow

A tiered approach is essential for evaluating the potential risks of this compound to non-target organisms. The following workflow outlines a standard procedure for ecotoxicological assessment.

Ecotoxicity_Workflow cluster_tier1 Acute Tests (LC50/EC50) cluster_tier2 Chronic & Sublethal Tests cluster_tier3 Field & Mesocosm Studies start Test Compound: This compound tier1 Tier 1: Acute Toxicity Testing (Range-finding studies) start->tier1 tier2 Tier 2: Chronic & Sublethal Effects Testing tier1->tier2 If significant acute toxicity observed daphnia Daphnia magna (Aquatic Invertebrate) tier1->daphnia fish_acute Rainbow Trout / Zebrafish (Fish) tier1->fish_acute bee_acute Honey Bee (Pollinator) tier1->bee_acute tier3 Tier 3: Higher-Tier & Field Studies tier2->tier3 For compounds with high environmental exposure fish_chronic Fish Early-Life Stage Test tier2->fish_chronic algae Algal Growth Inhibition Test tier2->algae earthworm Earthworm Reproduction Test tier2->earthworm bird_dietary Avian Dietary Toxicity Test tier2->bird_dietary mesocosm Aquatic Mesocosm Study tier3->mesocosm field Terrestrial Field Study tier3->field risk_assessment Environmental Risk Assessment daphnia->risk_assessment fish_acute->risk_assessment bee_acute->risk_assessment fish_chronic->risk_assessment algae->risk_assessment earthworm->risk_assessment bird_dietary->risk_assessment mesocosm->risk_assessment field->risk_assessment

Caption: Tiered workflow for ecotoxicological assessment of new chemical compounds.

Detailed Experimental Protocols

1. Acute Toxicity Test in Daphnia magna

  • Objective: To determine the concentration of the test substance that is lethal to 50% (LC50) or immobilizes 50% (EC50) of the daphnids over a 48-hour period.

  • Methodology:

    • Culture Daphnia magna under standardized conditions (e.g., 20±2°C, 16h light: 8h dark photoperiod).

    • Prepare a series of test concentrations of this compound in a suitable aqueous medium.

    • Introduce a set number of daphnids (e.g., 20) into each test concentration and a control group.

    • Observe and record the number of immobilized or dead daphnids at 24 and 48 hours.

    • Calculate the 48-hour EC50 or LC50 value using appropriate statistical methods (e.g., probit analysis).

2. Honey Bee (Apis mellifera) Acute Contact Toxicity Test

  • Objective: To determine the dose of the test substance that is lethal to 50% (LD50) of adult worker honey bees after a single contact exposure.

  • Methodology:

    • Collect healthy, young adult worker bees from a hive.

    • Prepare a range of doses of this compound dissolved in a suitable solvent (e.g., acetone).

    • Apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual bees. A control group receives the solvent only.

    • House the treated bees in cages with access to a sucrose solution.

    • Record mortality at 24, 48, and 72 hours.

    • Calculate the LD50 value at each time point using statistical analysis.

3. Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To quantify the in vitro inhibitory potential of this compound on AChE activity.

  • Methodology:

    • Obtain a source of AChE (e.g., purified from electric eel or recombinant).

    • Prepare a series of concentrations of the test compound.

    • In a microplate, incubate the AChE enzyme with each concentration of the test compound for a specified period.

    • Initiate the enzymatic reaction by adding a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB - Ellman's reagent).

    • Measure the rate of color change spectrophotometrically, which is proportional to AChE activity.

    • Calculate the concentration of the test compound that inhibits 50% of the AChE activity (IC50).

Conclusion and Future Directions

While direct evidence of the effects of this compound on non-target organisms is currently lacking, its classification as an organophosphate strongly suggests a potential for broad-spectrum toxicity, primarily through the inhibition of acetylcholinesterase. The limited data on a closely related compound indicates the possibility of developmental and neurotoxic effects in insects.

To ensure a comprehensive understanding of its environmental safety profile, rigorous ecotoxicological testing according to standardized protocols is imperative. Future research should prioritize determining the acute and chronic toxicity of this compound to a range of representative non-target organisms, including pollinators, aquatic invertebrates, and fish. Furthermore, investigating potential sublethal effects, such as impacts on reproduction, behavior, and endocrine function, will be crucial for a thorough environmental risk assessment. This data is essential for making informed decisions regarding the potential registration and use of this novel insecticide.

References

A Comparative Guide to Assessing the Endocrine Disrupting Potential of Diethyl (5-phenylisoxazol-3-yl) phosphate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating concern over endocrine disrupting chemicals (EDCs) necessitates a robust evaluation of new chemical entities for their potential to interfere with the endocrine system. This guide provides a comparative framework for assessing the endocrine disrupting potential of "Diethyl (5-phenylisoxazol-3-yl) phosphate" and its putative metabolites. Due to the current lack of specific experimental data on this compound, this document serves as a methodological guide, presenting a tiered approach to testing and illustrating data presentation with hypothetical examples alongside well-characterized EDCs.

Tiered Approach to Endocrine Disruptor Screening

A comprehensive assessment of endocrine disrupting potential typically follows a tiered approach, beginning with computational and in vitro assays and progressing to more complex in vivo studies. This strategy, advocated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD), prioritizes chemicals for further testing and reduces reliance on animal studies.[1][2]

An experimental workflow for such an assessment is outlined below:

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vitro Mechanistic Studies cluster_2 Tier 3: In Vivo Studies A In Silico Modeling (QSAR) C In Vitro Assays A->C B Metabolism Studies B->C D Receptor Binding Assays (Estrogen, Androgen, Thyroid) C->D E Transcriptional Activation Assays (e.g., OECD 455, 458) C->E F Steroidogenesis Assay (H295R, OECD 456) C->F G Uterotrophic Assay (Rat) E->G H Hershberger Assay (Rat) E->H I Amphibian Metamorphosis Assay E->I F->G F->H F->I

Figure 1: Tiered experimental workflow for assessing endocrine disrupting potential.

In Vitro Assay Comparisons

The initial screening of "this compound" and its metabolites would involve a battery of in vitro assays to identify potential interactions with key endocrine pathways. The following tables present hypothetical data for the parent compound and two of its potential metabolites (Metabolite 1: 5-phenylisoxazol-3-ol, Metabolite 2: Diethyl phosphate) compared with known endocrine disruptors.

Estrogen and Androgen Receptor Activity

These assays evaluate the ability of a chemical to bind to and activate estrogen and androgen receptors.

CompoundEstrogen Receptor α (ERα) Agonist Activity (EC50, µM)Estrogen Receptor α (ERα) Antagonist Activity (IC50, µM)Androgen Receptor (AR) Agonist Activity (EC50, µM)Androgen Receptor (AR) Antagonist Activity (IC50, µM)
This compound (Hypothetical)> 10015.2> 10025.8
Metabolite 1: 5-phenylisoxazol-3-ol (Hypothetical)5.8> 100> 1008.3
Metabolite 2: Diethyl phosphate No significant activity[3][4]No significant activity[3][4]No significant activity[3][4]No significant activity[3][4]
Bisphenol A (Positive Control)0.110.5> 10050.1
Flutamide (Positive Control)> 100> 100> 1000.5
Steroidogenesis

The H295R steroidogenesis assay assesses the potential of a chemical to interfere with the production of steroid hormones, such as testosterone and estradiol.

CompoundTestosterone Production (% of Control at 10 µM)Estradiol Production (% of Control at 10 µM)
This compound (Hypothetical)85%75%
Metabolite 1: 5-phenylisoxazol-3-ol (Hypothetical)60%50%
Metabolite 2: Diethyl phosphate No significant changeNo significant change
Prochloraz (Positive Control - Inhibitor)40%30%
Forskolin (Positive Control - Inducer)250%180%

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for the reproducibility and comparison of data. The following protocols are based on OECD test guidelines.

Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)

This assay identifies chemicals that can act as agonists or antagonists to the estrogen receptor α (ERα).[1][3][5][6][7]

  • Cell Line: A human cell line stably transfected with a plasmid containing the human ERα and a luciferase reporter gene under the control of estrogen response elements (EREs) is used (e.g., HeLa-9903).

  • Culture Conditions: Cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to minimize background estrogenic activity.

  • Exposure: Cells are plated in 96-well plates and, after attachment, are exposed to a range of concentrations of the test chemical for 20-24 hours. For antagonist testing, cells are co-exposed with a fixed concentration of 17β-estradiol.

  • Endpoint Measurement: After exposure, cells are lysed, and the luciferase activity is measured using a luminometer. Cell viability is also assessed to rule out cytotoxicity-induced effects.

  • Data Analysis: The luciferase activity is normalized to the vehicle control. For agonist activity, the EC50 (half-maximal effective concentration) is determined. For antagonist activity, the IC50 (half-maximal inhibitory concentration) is calculated.

Androgen Receptor Transcriptional Activation Assay (OECD TG 458)

This assay is designed to detect chemicals with androgenic or anti-androgenic activity.[8][9][10][11][12]

  • Cell Line: A suitable cell line, such as the AR-EcoScreen™ or AR-CALUX®, which is stably transfected with the human androgen receptor and an androgen-responsive reporter gene (e.g., luciferase), is used.

  • Culture Conditions: Cells are cultured in a medium that minimizes androgenic background.

  • Exposure: Similar to the ER assay, cells are exposed to various concentrations of the test substance. For antagonist assessment, co-exposure with a known androgen (e.g., dihydrotestosterone) is performed.

  • Endpoint Measurement: Luciferase activity and cell viability are measured after the exposure period.

  • Data Analysis: The data is analyzed to determine EC50 values for agonists and IC50 values for antagonists.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay evaluates the effect of chemicals on the production of steroid hormones.[13][14][15][16][17]

  • Cell Line: The human H295R adrenocortical carcinoma cell line is used as it expresses all the key enzymes required for steroidogenesis.

  • Culture Conditions: Cells are cultured in a multi-well plate format.

  • Exposure: After an acclimation period, the cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Endpoint Measurement: The concentrations of testosterone and 17β-estradiol in the culture medium are quantified using methods like LC-MS/MS or specific immunoassays. Cell viability is also determined.

  • Data Analysis: Hormone concentrations are expressed as a fold change relative to the solvent control. Statistical analysis is performed to identify significant increases or decreases in hormone production.

Signaling Pathway Diagrams

Understanding the underlying molecular mechanisms of endocrine disruption is critical. The following diagrams illustrate the key signaling pathways that can be affected.

G cluster_0 Estrogen Signaling Pathway E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binds ER->ER HSP Heat Shock Proteins ER->HSP Dissociates from ERE Estrogen Response Element ER->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene

Figure 2: Simplified genomic estrogen signaling pathway.

G cluster_1 Androgen Signaling Pathway T Testosterone DHT DHT T->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds AR->AR HSP_AR Heat Shock Proteins AR->HSP_AR Dissociates from ARE Androgen Response Element AR->ARE Binds to DNA Gene_AR Target Gene Transcription ARE->Gene_AR

Figure 3: Simplified genomic androgen signaling pathway.

G cluster_2 Thyroid Hormone Signaling Pathway cluster_3 Nucleus T3 Triiodothyronine (T3) TR Thyroid Receptor (TR) T3->TR Binds RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerization TRE Thyroid Response Element TR->TRE Binds to DNA RXR->TRE Gene_TR Target Gene Transcription TRE->Gene_TR

Figure 4: Simplified genomic thyroid hormone signaling pathway.

Conclusion

The assessment of the endocrine disrupting potential of novel compounds like "this compound" and its metabolites is a critical step in their safety evaluation. This guide provides a framework for such an assessment, emphasizing a tiered testing strategy and detailing key in vitro experimental protocols. The hypothetical data presented illustrates how results can be structured for a clear comparison with known endocrine disruptors. By following these established methodologies, researchers and drug development professionals can systematically evaluate the potential endocrine activity of new chemical entities and make informed decisions regarding their development and potential risks. Further in vivo studies would be warranted for compounds that show significant activity in the initial in vitro screens.

References

Confirming the Purity of Synthesized "Diethyl (5-phenylisoxazol-3-yl) phosphate" by Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the purity of synthesized "Diethyl (5-phenylisoxazol-3-yl) phosphate" with a primary focus on elemental analysis. We present supporting experimental protocols, compare alternative synthetic and purification strategies, and offer clear data presentation to aid researchers in achieving and verifying the desired purity of this target compound.

Introduction

"this compound" is an organophosphorus compound incorporating a 5-phenylisoxazole moiety. The purity of such compounds is critical for their application in research and development, particularly in drug discovery, where impurities can lead to erroneous biological data and potential toxicity. Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound and, by extension, its purity. This guide will walk through a plausible synthetic route, purification methods, and the elemental analysis workflow, comparing different approaches to ensure the highest quality of the final product.

Synthesis and Purification Strategies

A common and effective route to synthesize "this compound" involves a two-step process: first, the synthesis of the precursor, 3-hydroxy-5-phenylisoxazole, followed by its phosphorylation. The purity of the final product is highly dependent on the efficiency of each step and the subsequent purification method.

Diagram of the Synthetic and Purity Confirmation Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Confirmation Chalcone Chalcone Precursor Isoxazole 3-hydroxy-5-phenylisoxazole Chalcone->Isoxazole Base, Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole Phosphorylation Phosphorylation Isoxazole->Phosphorylation Crude_Product Crude this compound Phosphorylation->Crude_Product Purification_Method Purification Method Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product Elemental_Analysis Elemental Analysis (CHNP) Pure_Product->Elemental_Analysis Comparison Comparison with Theoretical Values Elemental_Analysis->Comparison Purity_Confirmed Purity Confirmed Comparison->Purity_Confirmed

Caption: Workflow for the synthesis and purity confirmation of this compound.

Comparison of Synthesis and Purification Methods

The choice of reagents and purification techniques can significantly impact the purity and yield of the final product. Below is a comparison of different methods.

StepMethod A: Standard ApproachMethod B: Alternative ApproachKey Considerations
Phosphorylation Reagent Diethyl chlorophosphate with a base (e.g., triethylamine or DABCO)Mixture of triethylphosphate and phosphorus pentoxideDiethyl chlorophosphate is a common and effective reagent. The triethylphosphate/P₂O₅ mixture offers a chlorine-free alternative, which can simplify workup by avoiding hydrochloride salt byproducts.
Purification Technique Column Chromatography (Silica Gel)Recrystallization or Vacuum DistillationColumn chromatography is highly effective for removing polar and non-polar impurities. Recrystallization is suitable if a crystalline solid is obtained and an appropriate solvent is found. Vacuum distillation can be used if the product is a high-boiling liquid and thermally stable.
Typical Yield Moderate to HighGoodYields are dependent on the specific reaction conditions and the purity of the starting materials.
Purity Achieved High (>98%)High (>98%)Both methods, when performed correctly, can yield high-purity products suitable for elemental analysis.

Experimental Protocols

Synthesis of 3-hydroxy-5-phenylisoxazole (Precursor)

This protocol is based on the general synthesis of isoxazole derivatives from chalcones.

Materials:

  • Appropriate chalcone precursor (e.g., 1-phenyl-3-hydroxy-2-propen-1-one)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the chalcone precursor (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude 3-hydroxy-5-phenylisoxazole.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure precursor.

Synthesis of this compound

Method A: Using Diethyl Chlorophosphate

Materials:

  • 3-hydroxy-5-phenylisoxazole

  • Diethyl chlorophosphate

  • Triethylamine (Et₃N) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or DABCO (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C and add diethyl chlorophosphate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Column Chromatography Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified "this compound".

Elemental Analysis for Purity Confirmation

Elemental analysis of the purified product is performed to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and phosphorus (P). The experimental values are then compared with the theoretical values calculated from the molecular formula.

Data Presentation: Theoretical vs. Experimental Values

The molecular formula for "this compound" is C₁₃H₁₆NO₅P, with a molecular weight of 297.24 g/mol .

ElementTheoretical Percentage (%)Experimental Percentage (%)Acceptable Deviation (%)
Carbon (C)52.53To be determined± 0.4
Hydrogen (H)5.43To be determined± 0.4
Nitrogen (N)4.71To be determined± 0.4
Phosphorus (P)10.42To be determined± 0.4

A deviation of within ±0.4% between the experimental and theoretical values is generally considered evidence of high purity.

Experimental Protocol for Elemental Analysis (CHNP)

Sample Preparation:

  • Ensure the purified sample is completely dry by keeping it under high vacuum for several hours to remove any residual solvents.

  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

Instrumentation (General Procedure for a CHNS/O Analyzer):

  • The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.

  • The combustion products (CO₂, H₂O, N₂, and P₄O₁₀) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

  • The resulting gases are separated by a gas chromatography column.

  • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • For phosphorus analysis, specific methods such as conversion to a detectable species or analysis by Inductively Coupled Plasma (ICP) may be employed depending on the instrument's capabilities.

  • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Logical Diagram for Purity Assessment

Start Purified Product Analysis Elemental Analysis (CHNP) Start->Analysis GetData Obtain Experimental %C, %H, %N, %P Analysis->GetData Compare Compare Experimental vs. Theoretical GetData->Compare Theoretical Calculate Theoretical %C, %H, %N, %P Theoretical->Compare Purity_High Purity Confirmed (Deviation ≤ ±0.4%) Compare->Purity_High Yes Purity_Low Further Purification Required (Deviation > ±0.4%) Compare->Purity_Low No

Caption: Decision-making process for purity confirmation based on elemental analysis results.

Conclusion

Confirming the purity of synthesized "this compound" is a critical step in ensuring the reliability of subsequent research. This guide has outlined a robust workflow from synthesis to purity verification using elemental analysis. By carefully selecting synthetic and purification methods and adhering to rigorous analytical protocols, researchers can be confident in the quality of their compound. The comparison of experimental elemental analysis data with theoretical values provides a definitive confirmation of purity, a cornerstone of reproducible and reliable scientific investigation.

Safety Operating Guide

Navigating the Disposal of Diethyl (5-phenylisoxazol-3-yl) phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols for this compound. The following information should be used as a general guideline and not as a substitute for institution-specific procedures.

Understanding the Hazard Profile: General Properties of Organophosphates

Organophosphate compounds are a class of chemicals with a wide range of applications, including as pesticides and pharmaceuticals.[1] They are known for their potential toxicity, and their disposal requires careful consideration. The table below summarizes general quantitative data for organophosphate compounds, which may be analogous to diethyl (5-phenylisoxazol-3-yl) phosphate.

PropertyGeneral Data for Organophosphates
Molecular Formula C13H16NO5P[2]
Molecular Weight 297.244 g/mol [2]
Appearance Often liquids, though can be solid.
Solubility Varies; many are sparingly soluble in water but soluble in organic solvents.[1]
Toxicity Can be toxic by inhalation, ingestion, and skin absorption. Organophosphates are known to inhibit acetylcholinesterase.
Environmental Impact Can be harmful to aquatic life.[3] Hydrolysis is a primary degradation pathway, but rates can be slow in cold, neutral pH water.[3]

Step-by-Step Disposal Protocol for Organophosphate Compounds

The following protocol outlines a general procedure for the disposal of organophosphate compounds like this compound. This is a generalized workflow and must be adapted to your specific laboratory and institutional guidelines.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5]

2. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, gloves, absorbent pads), and reaction byproducts, in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure lid.

3. In-Lab Neutralization (if applicable and approved):

  • For small quantities, and only if approved by your EHS department, hydrolysis can be a method to reduce the toxicity of some organophosphates.[6] This typically involves treatment with a basic solution (e.g., sodium hydroxide) under controlled conditions.

  • Caution: This process can generate heat and potentially hazardous byproducts. It should only be performed by trained personnel in a chemical fume hood.

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Disposal Request and Pickup:

  • Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest that details the contents of the container.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of laboratory chemical waste.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE Segregation Segregate Waste PPE->Segregation Collection Collect in Labeled Container Segregation->Collection Neutralization In-Lab Treatment (if approved) Collection->Neutralization Option Storage Secure Storage Collection->Storage Neutralization->Storage Pickup Schedule Waste Pickup Storage->Pickup Disposal Final Disposal by EHS Pickup->Disposal

Caption: Generalized workflow for the safe disposal of hazardous laboratory chemicals.

Disclaimer: The information provided is for general guidance only. Always prioritize the specific protocols and procedures established by your institution's Environmental Health and Safety department for the handling and disposal of this compound.

References

Personal protective equipment for handling Diethyl (5-phenylisoxazol-3-yl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling Diethyl (5-phenylisoxazol-3-yl) phosphate in a laboratory setting. The following procedures are based on best practices for handling organophosphates and related compounds, ensuring a safe research environment.

I. Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate Personal Protective Equipment (PPE).[1] It is imperative to use the correct PPE for the specific chemical being handled.[1]

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or PVC, elbow-length recommended).[1] Double gloving is advisable.[2]Prevents dermal absorption, a primary route of exposure for organophosphates.
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]Protects eyes from splashes and aerosols.
Body Protection Fluid-repellent coveralls or a lab coat buttoned to the neck and wrist.[1][2] A chemical-resistant apron may be worn over coveralls for added protection.[1]Minimizes skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5] If significant aerosolization is expected, a NIOSH/MSHA approved respirator may be necessary.[6]Prevents inhalation of harmful vapors or aerosols.
Foot Protection Closed-toe shoes. Chemical-resistant shoe covers are recommended if there is a risk of spills.[2][3]Protects feet from spills.

II. Operational Plan: Step-by-Step Handling Procedure

A meticulous, step-by-step approach is vital for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for Diethyl Phosphate to be familiar with its hazards and emergency procedures.[7]

  • Inspect PPE: Ensure all PPE is in good condition and free from defects.[7]

  • Prepare Work Area: Work should be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[5] Ensure that an eyewash station and safety shower are readily accessible.[8]

2. Handling the Chemical:

  • Container Inspection: Before opening, carefully inspect the container for any signs of damage or leaks.[7]

  • Dispensing: Dispense the required amount of the chemical carefully, avoiding splashes or the creation of aerosols.[7] Use non-sparking tools.[7]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[7]

  • Avoid Inhalation: Do not breathe any dust, vapor, mist, or gas.[7]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources as it may be a combustible liquid.[7]

3. Post-Handling Procedures:

  • Secure Container: Tightly close the container after use.[7]

  • Decontaminate Work Area: Thoroughly clean the work surface after the handling procedure is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • PPE Removal: Carefully remove PPE to avoid self-contamination.[7] Dispose of single-use items as hazardous waste. Reusable PPE should be decontaminated according to the manufacturer's instructions and stored properly.[7]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7]

1. Waste Segregation:

  • Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[7]

2. Container Management:

  • Use a container that is compatible with the chemical and can be securely sealed.[7]

  • Keep the waste container closed when not in use.[7]

3. Regulatory Compliance:

  • All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[7]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[7]

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationAction
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Spill Evacuate the area. Ventilate the area of the spill.[7] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.[6]

V. Quantitative Data Summary

The following table summarizes key quantitative data for Diethyl Phosphate, a closely related compound. This information should be used as a reference, and the specific SDS for this compound should be consulted if it becomes available.

PropertyValue
Melting/Freezing Point 6 °C[4]
Boiling Point/Range 203.3°C at 760 mmHg[4]
Flash Point 74.9°C[4]
Relative Density 1.29 g/cm³[4]

VI. Visual Workflow Diagrams

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Inspect PPE Inspect PPE Review SDS->Inspect PPE Prepare Work Area Prepare Work Area Inspect PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Secure Container Secure Container Perform Experiment->Secure Container Decontaminate Area Decontaminate Area Secure Container->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for handling this compound.

Spill or Exposure Spill or Exposure Evacuate Area Evacuate Area Spill or Exposure->Evacuate Area Administer First Aid Administer First Aid Spill or Exposure->Administer First Aid Contain Spill Contain Spill Evacuate Area->Contain Spill Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Dispose of Contaminated Material Dispose of Contaminated Material Contain Spill->Dispose of Contaminated Material

Caption: Emergency response plan for spills or exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.